Product packaging for Ac-Cys-NHMe(Cat. No.:CAS No. 10061-65-1)

Ac-Cys-NHMe

Cat. No.: B12363904
CAS No.: 10061-65-1
M. Wt: 176.24 g/mol
InChI Key: RAHKYMLIVZZMIH-YFKPBYRVSA-N
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Description

Ac-Cys-NHMe is a useful research compound. Its molecular formula is C6H12N2O2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2S B12363904 Ac-Cys-NHMe CAS No. 10061-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10061-65-1

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide

InChI

InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1

InChI Key

RAHKYMLIVZZMIH-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)NC

Canonical SMILES

CC(=O)NC(CS)C(=O)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe) is a modified cysteine dipeptide that serves as a critical building block in advanced biochemical techniques, most notably in Lysine Acylation using Conjugating Enzymes (LACE).[1] This guide provides a comprehensive overview of the known chemical properties of this compound, offering a valuable resource for researchers in chemistry, biochemistry, and pharmacology. The document details its physicochemical characteristics, spectroscopic data, reactivity, and involvement in biochemical pathways, with a comparative analysis to its parent compound, N-acetyl-L-cysteine (NAC). All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its structure features an N-acetylated amino terminus and a C-terminal methylamide, modifications that alter its chemical behavior compared to native cysteine or N-acetylcysteine.

General and Structural Properties
PropertyValueSource(s)
IUPAC Name (2R)-2-acetamido-N-methyl-3-sulfanylpropanamide[2]
Molecular Formula C₆H₁₂N₂O₂S
Molecular Weight 176.24 g/mol
CAS Number 10061-65-1
Canonical SMILES CC(=O)N--INVALID-LINK--C(=O)NC
Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water Soluble up to 100 mM
Solubility in DMSO Soluble up to 100 mM
Computed LogP -1.3
Acid-Base Properties

The key ionizable group in this compound is the thiol side chain. The pKa of this group is crucial for its nucleophilicity and role in biochemical reactions.

PropertyValueMethodSource(s)
Calculated pKa (thiol) 8.58Density Functional Theory
Thermal Properties

Experimental melting and boiling points for this compound are not well-documented in the literature. It is presumed that, like many small peptides, it would decompose at elevated temperatures before boiling. For reference, the melting point of N-acetyl-L-cysteine is in the range of 108-110 °C.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The following tables summarize the reported chemical shifts.

¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH (Cys)8.16d8.0
NH (NHMe)7.82q4.6
Hα (Cys)4.35m-
Hβ (Cys)2.75, 2.65m-
CH₃ (NHMe)2.59d4.6
SH (Cys)1.88t8.7
CH₃ (Ac)1.84s-

¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

CarbonChemical Shift (ppm)
C=O (Amide)170.9
C=O (Acetyl)169.3
Cα (Cys)54.1
Cβ (Cys)26.0
CH₃ (NHMe)25.6
CH₃ (Ac)22.5
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300-3500
C-H Stretch2850-3000
S-H Stretch2550-2600 (often weak)
C=O Stretch (Amide)1630-1680
N-H Bend (Amide)1510-1570
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrometry Data

Ionm/z
[M+H]⁺177.0692
[M+Na]⁺199.0511

Reactivity and Stability

The chemical reactivity of this compound is dominated by the nucleophilic thiol group of the cysteine residue. This thiol can undergo oxidation to form disulfides or be targeted by electrophilic reagents. The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Like other thiol-containing compounds, it is susceptible to oxidation, which can lead to the formation of dimers and other oxidized species.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general protocol for its synthesis in a research setting would involve the coupling of N-acetyl-L-cysteine to methylamine. A common approach for amide bond formation is the use of a carbodiimide coupling agent.

General Solution-Phase Synthesis Protocol:

  • Activation of N-acetyl-L-cysteine: Dissolve N-acetyl-L-cysteine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). An activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) can be added to improve efficiency and reduce side reactions.

  • Coupling Reaction: Add methylamine (in a suitable form, such as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like diisopropylethylamine) (1.2 equivalents) to the activated N-acetyl-L-cysteine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). The filtrate is then typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over a desiccant (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization Methods
  • NMR Spectroscopy: The purified product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

  • Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the exact mass of the synthesized compound.

  • Purity Analysis: The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).

Biochemical Involvement and Applications

The primary application of this compound is in the Lysine Acylation using Conjugating Enzymes (LACE) technique. This chemoenzymatic method allows for the site-specific modification of proteins at lysine residues.

The LACE Technique Workflow

The LACE technique involves a two-step process where this compound is first converted into a reactive peptide thioester, which is then conjugated to a target protein by the SUMO-conjugating enzyme Ubc9.

LACE_Workflow AcCysNHMe This compound ThioesterFormation Thioester Formation AcCysNHMe->ThioesterFormation PeptideHydrazide Peptide Hydrazide (with C-terminal LRLRGG) PeptideHydrazide->ThioesterFormation ReactiveThioester Reactive Peptide Thioester ThioesterFormation->ReactiveThioester Conjugation Conjugation ReactiveThioester->Conjugation TargetProtein Target Protein (with IKQE recognition sequence) TargetProtein->Conjugation Ubc9 Ubc9 Enzyme Ubc9->Conjugation ModifiedProtein Site-Specifically Modified Protein Conjugation->ModifiedProtein

Caption: Workflow of the LACE technique for site-specific protein modification.

A Putative Signaling Pathway Involving LACE-Modified Proteins

Proteins modified using the LACE technique can be used to probe or modulate cellular signaling pathways. For example, a growth factor receptor could be site-specifically labeled with a fluorescent probe to study its trafficking and downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor (LACE-modified with Fluorophore) Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Dimerization Kinase2 Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by a LACE-modified receptor.

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical and spectroscopic properties. Its primary utility lies in its role as a precursor in the LACE technique, enabling precise, site-specific protein modification for a range of applications in chemical biology and drug development. While some experimental data, such as its melting point and a detailed solution-phase synthesis protocol, are not extensively reported, the available information provides a solid foundation for its use in research. Further studies to fully characterize its reactivity, stability, and biological fate will undoubtedly expand its applications in the future.

References

In-Depth Technical Guide: Ac-Cys-NHMe for Chemoenzymatic Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe), a key reagent in advanced chemoenzymatic protein engineering. We will delve into its chemical structure, molecular properties, and its principal application in the Lysine Acylation Using Conjugating Enzymes (LACE) technique for site-specific protein modification.

Core Molecular Data of this compound

This compound is a derivative of the amino acid cysteine, featuring an N-terminal acetyl group and a C-terminal N-methylamide. These modifications render the molecule suitable as a building block for the synthesis of peptide thioesters, which are crucial substrates in the LACE methodology.[1]

PropertyValueSource
Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
IUPAC Name (2R)-2-acetamido-N-methyl-3-sulfanylpropanamide
CAS Number 10061-65-1

Chemical Structure of this compound

The structure of this compound is characterized by a central cysteine residue. The amine group is protected by an acetyl moiety, and the carboxylic acid is converted to an N-methylamide. The key functional group for its application in LACE is the thiol (-SH) group of the cysteine side chain.

Ac_Cys_NHMe_Structure cluster_AcCysNHMe This compound C1 C O1 O N1 N H1 H N1->H1 C2 N1->C2 H_alpha H C2->H_alpha C_beta C2->C_beta C_carbonyl C C2->C_carbonyl H_beta1 H C_beta->H_beta1 H_beta2 H C_beta->H_beta2 S1 S C_beta->S1 H_sulfur H S1->H_sulfur O_carbonyl O C_carbonyl->O_carbonyl N_amide N C_carbonyl->N_amide H_amide H N_amide->H_amide C_methyl C N_amide->C_methyl H_methyl1 H C_methyl->H_methyl1 H_methyl2 H C_methyl->H_methyl2 H_methyl3 H C_methyl->H_methyl3 C_acetyl C C_acetyl->N1 O_acetyl O C_acetyl->O_acetyl C_acetyl_methyl C C_acetyl_methyl->C_acetyl H_acetyl_methyl1 H H_acetyl_methyl2 H H_acetyl_methyl3 H

Figure 1. Chemical structure of this compound.

Application in Lysine Acylation Using Conjugating Enzymes (LACE)

This compound is a fundamental component for the chemoenzymatic modification of proteins via the LACE technique. This method allows for the site-specific attachment of various molecules, such as fluorophores, biotin, or even other proteins, to a target protein at a specific lysine residue. The LACE technology relies on the E2 SUMO-conjugating enzyme, Ubc9, which recognizes a short peptide tag (e.g., IKQE) engineered into the target protein and catalyzes the formation of an isopeptide bond between the lysine in the tag and a reactive peptide thioester.

This compound is used to generate this reactive peptide thioester. It can be reacted with a peptide hydrazide to form a peptide thioester, which then serves as the substrate for the Ubc9 enzyme.

Experimental Protocols

The following protocols are generalized from methodologies described in the literature and provide a framework for the application of this compound in a typical LACE reaction.

1. Synthesis of a Peptide Thioester from this compound

This protocol outlines the creation of a reactive peptide thioester, which will be the acyl donor in the LACE reaction.

  • Materials:

    • This compound

    • Peptide hydrazide with the desired modification (e.g., a fluorescent dye)

    • Sodium nitrite (NaNO2)

    • 4-mercaptophenylacetic acid (MPAA)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Reaction Buffer: 6 M Guanidine-HCl, 0.2 M HEPPS, pH 7.0

  • Procedure:

    • Dissolve the peptide hydrazide in an appropriate acidic buffer.

    • Cool the solution to -15°C and add a solution of sodium nitrite to convert the hydrazide to an azide.

    • After a short incubation, add a solution of this compound and MPAA to the reaction mixture.

    • Allow the reaction to proceed for several hours at low temperature, monitoring the formation of the peptide thioester by HPLC-MS.

    • Purify the resulting peptide thioester using reverse-phase HPLC.

2. Ubc9-Mediated LACE Reaction

This protocol describes the site-specific modification of a target protein containing a LACE tag.

  • Materials:

    • Target protein with a LACE tag (e.g., IKQE)

    • Purified peptide thioester (from Protocol 1)

    • Recombinant Ubc9 enzyme

    • Reaction Buffer: 50 mM HEPES, 50 mM KCl, pH 7.5

    • Dithiothreitol (DTT)

  • Procedure:

    • Prepare a reaction mixture containing the target protein (e.g., 15 µM), the peptide thioester (e.g., 120 µM), and Ubc9 (e.g., 30 µM) in the reaction buffer.

    • Add DTT to a final concentration of 1 mM.

    • Incubate the reaction at 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

    • Monitor the progress of the reaction by SDS-PAGE, looking for a band shift corresponding to the modified target protein.

    • Confirm the modification by mass spectrometry.

    • Purify the modified protein using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

LACE Workflow Diagram

The following diagram illustrates the key steps in the LACE protein modification workflow, from the preparation of the reactive thioester to the final modified protein.

LACE_Workflow start Start: this compound and Peptide Hydrazide thioester_synthesis Peptide Thioester Synthesis (Chemical Ligation) start->thioester_synthesis purification1 HPLC Purification of Peptide Thioester thioester_synthesis->purification1 lace_reaction LACE Reaction: Ubc9-mediated Ligation purification1->lace_reaction target_protein Target Protein with LACE Tag (e.g., IKQE) target_protein->lace_reaction ubc9 Ubc9 Enzyme ubc9->lace_reaction modified_protein Site-Specifically Modified Protein lace_reaction->modified_protein analysis Analysis: SDS-PAGE & Mass Spectrometry modified_protein->analysis

Figure 2. Workflow for LACE-mediated protein modification.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of N-acetyl-L-cysteine-N-methylamide (Ac-Cys-NHMe), a valuable building block in medicinal chemistry and drug development. The methodologies presented herein are based on established chemical principles and analogous preparations of similar compounds, offering a robust framework for its production in a laboratory setting.

Overview and Physicochemical Properties

This compound is a derivative of the amino acid cysteine, featuring an acetylated N-terminus and an N-methylated C-terminal amide. These modifications can enhance metabolic stability and alter the pharmacokinetic profile of parent molecules. Its primary application is as a non-canonical amino acid building block for specialized applications such as the Lysine Acylation using Conjugating Enzymes (LACE) technique, which enables site-specific modification of proteins.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₂S
Molecular Weight 176.23 g/mol
CAS Number 10061-65-1
Appearance White to faint yellow powder or crystals
Solubility Soluble to 100 mM in water and DMSO
Storage Store at -20°C

Synthesis of this compound: A Two-Step Solution-Phase Approach

The recommended synthetic route for this compound is a two-step, solution-phase process commencing from the readily available N-acetyl-L-cysteine. This method is analogous to the industrial synthesis of N-acetylcysteine amide (NACA) and is favored for its efficiency and scalability. The overall reaction scheme is depicted below.

Synthesis_Workflow A N-acetyl-L-cysteine B N-acetyl-L-cysteine methyl ester A->B C N-acetyl-L-cysteine methyl ester D This compound (Crude Product) C->D  Methylamine (aq. or in THF/MeOH)  Room Temperature, ~6-24h   Purification_Workflow cluster_cryst Recrystallization cluster_hplc Preparative RP-HPLC Start Crude this compound Method_Choice Select Purification Method Start->Method_Choice Dissolve Dissolve in minimal hot solvent (e.g., Ethanol) Method_Choice->Dissolve   For large scale, cost-effective purification Dissolve_HPLC Dissolve in mobile phase Method_Choice->Dissolve_HPLC For high purity, smaller scale Cool Slowly cool to induce crystallization Dissolve->Cool Filter Filter to collect crystals Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound (>95% Purity) Dry->End Inject Inject onto C18 column Dissolve_HPLC->Inject Elute Elute with ACN/Water gradient (+0.1% TFA) Inject->Elute Collect Collect fractions Elute->Collect Lyophilize Lyophilize pure fractions Collect->Lyophilize Lyophilize->End

References

Ac-Cys-NHMe in Protein Ligation: A Technical Guide to its Mechanistic Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-acetylcysteine methylamide (Ac-Cys-NHMe) in the context of protein ligation. While not a conventional catalyst for Native Chemical Ligation (NCL), its structure as a small molecule thiol suggests a potential role as a thiol additive, facilitating the crucial transthioesterification step. This document will delve into the established mechanisms of NCL, the catalytic function of thiol additives, and infer the putative role of this compound within this framework.

The Core Mechanism of Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins.[1][2] It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[3] The reaction proceeds in two main steps, ultimately forming a native peptide bond at the ligation site.[4][5]

The overall process is initiated by a reversible transthioesterification, which is often the rate-limiting step. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift that forms the stable amide bond.

The Role of Thiol Additives in NCL

The initial transthioesterification step in NCL can be slow. To accelerate this rate-limiting step, thiol additives are often employed as catalysts. These additives, typically small molecule thiols, facilitate the exchange of the initial, often less reactive, alkyl thioester for a more reactive aryl thioester. This in situ generation of a more reactive intermediate significantly speeds up the overall ligation reaction.

Aryl thiols are generally more effective catalysts than alkyl thiols due to their lower pKa, which makes them better leaving groups. 4-mercaptophenylacetic acid (MPAA) is considered a highly effective and widely used catalyst due to its high reactivity, water solubility, and relatively low odor compared to thiophenol.

Putative Mechanism of Action of this compound in Protein Ligation

While there is a lack of direct literature evidence for this compound acting as a catalyst in traditional NCL, its chemical structure—a small molecule containing a free thiol group—suggests it could function as a thiol additive. Its mechanism would be analogous to other small molecule thiols used to accelerate the transthioesterification step.

The proposed mechanism involves the nucleophilic attack of the thiolate of this compound on the C-terminal thioester of the first peptide fragment. This would lead to a thiol-thioester exchange, generating a new, potentially more reactive, thioester intermediate with this compound as the leaving group. This new thioester would then react with the N-terminal cysteine of the second peptide fragment to proceed with the standard NCL pathway.

The efficiency of this compound as a catalyst would depend on its pKa and steric hindrance compared to established additives. Given that it is an alkyl thiol, it is expected to be a less effective catalyst than aryl thiols like MPAA or thiophenol.

Quantitative Data on Thiol Additives

The choice of thiol additive significantly impacts the kinetics and overall yield of the ligation reaction. The following table summarizes a qualitative comparison of common thiol additives.

Thiol AdditiveChemical FormulaTypeAdvantagesDisadvantages
4-Mercaptophenylacetic Acid (MPAA) HOOCCH₂C₆H₄SHAryl thiolHighly effective catalyst, water-soluble, low odor.Can potentially form adducts with the peptide thioester.
Thiophenol C₆H₅SHAryl thiolHighly effective catalyst.Strong, unpleasant odor; lower water solubility.
Benzyl Mercaptan C₆H₅CH₂SHArylalkyl thiolEffective catalyst.Unpleasant odor.
2-Mercaptoethanesulfonate (MESNA) HSCH₂CH₂SO₃NaAliphatic thiolHighly water-soluble.Less effective catalyst compared to aryl thiols.
N-Acetylcysteine (NAC) C₅H₉NO₃SAlkyl thiolUsed in one-pot ligation-desulfurization as a radical scavenger and thiol source for desulfurization.Inefficient as a primary ligation catalyst compared to aryl thiols.
This compound (putative) C₆H₁₂N₂O₂SAlkyl thiolPotentially low toxicity.Expected to be a less effective ligation catalyst.

Experimental Protocols

The following is a general protocol for a model NCL reaction, which can be adapted to test the efficacy of different thiol additives, including this compound.

Materials
  • Peptide 1 with a C-terminal thioester (e.g., Ac-Peptide-COSR)

  • Peptide 2 with an N-terminal cysteine (e.g., H-Cys-Peptide-NH₂)

  • Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.0-7.5

  • Thiol Additive (e.g., MPAA, thiophenol, or this compound)

  • Reducing Agent (optional, e.g., TCEP)

  • Quenching Solution (e.g., 10% trifluoroacetic acid in water)

Procedure
  • Peptide Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.

  • Addition of Thiol Additive: Add the thiol additive to the reaction mixture. For MPAA, a final concentration of 20-50 mM is common. For testing this compound, a similar concentration range can be explored. If using thiophenol, it is often added as a 2-4% (v/v) mixture with benzyl mercaptan.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C.

  • Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at various time points. Quench the reaction in the aliquot by adding the quenching solution.

  • Analysis: Analyze the quenched samples by analytical HPLC and mass spectrometry to determine the extent of product formation.

Conclusion

References

Conformational Landscape of the Ac-Cys-NHMe Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of peptides is intrinsically linked to their biological function. Understanding the accessible conformational states of a dipeptide, the fundamental building block of proteins, provides crucial insights into protein folding, molecular recognition, and rational drug design. The N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe) dipeptide, with its polar and reactive thiol side chain, serves as an important model system for studying the influence of side-chain/backbone interactions on the conformational preferences of cysteine residues in larger polypeptides.

This technical guide provides an in-depth overview of the conformational analysis of the this compound dipeptide, with a focus on computational and experimental methodologies. It is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in the structural dynamics of peptides.

Computational Conformational Analysis

Computational methods, particularly quantum mechanics-based approaches, are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For the this compound dipeptide, a comprehensive conformational analysis has been performed using ab initio and Density Functional Theory (DFT) methods.[1][2]

Methodologies

A common and robust approach for the conformational analysis of a dipeptide like this compound involves the following steps:

  • Initial Structure Generation: A systematic search of the conformational space is initiated by rotating the key dihedral angles (φ, ψ, and χ) of the dipeptide. For this compound, this would involve a multidimensional grid search, leading to a large number of initial structures.

  • Geometry Optimization: Each initial structure is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. This is typically performed using quantum mechanical methods.

    • Ab initio methods: The Hartree-Fock (HF) method with a basis set such as 6-31G(d) is often used for initial optimizations.

    • Density Functional Theory (DFT): For more accurate energy calculations, a hybrid functional like B3LYP with a similar basis set (e.g., 6-31G(d)) is employed.[1][2]

  • Frequency Calculations: To confirm that the optimized structures are true minima and not saddle points, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Relative Energy Calculation: The single-point energies of all stable conformers are calculated at a higher level of theory to obtain their relative energies. This allows for the identification of the most stable, low-energy conformations.

A study on the conformational space of this compound predicted the existence of 81 possible structures, with 47 distinct relaxed structures being determined at the RHF/3-21G level of theory.[1] Further optimization using RHF/6-31G(d) and B3LYP/6-31G(d) refined these structures.

Data Presentation

The results of a computational conformational analysis are typically summarized in tables that present the dihedral angles and relative energies of the most stable conformers.

Disclaimer: The following data is representative of typical low-energy conformations for a dipeptide and is provided for illustrative purposes. The exhaustive quantitative data from the primary computational study on this compound was not accessible.

Conformerφ (°)ψ (°)χ1 (°)χ2 (°)Relative Energy (kcal/mol)
C5-150150180-1.5
C7eq-807060900.0
β2-12030-60900.8
αL6060180-2.0

Experimental Protocols for Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating and refining the results of computational studies and for understanding the conformational dynamics of peptides in solution.

NMR Spectroscopy Protocol for Dipeptide Conformational Analysis

The following outlines a general protocol for the conformational analysis of a dipeptide like this compound using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 5-10 mM.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances and assess sample purity.

    • Perform two-dimensional (2D) NMR experiments to assign proton and carbon signals and to obtain conformational restraints. Key experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the amino acid type.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can help in sequencing and identifying backbone conformations.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the combination of 1D and 2D NMR spectra to assign all proton, carbon, and nitrogen chemical shifts.

    • Extraction of Conformational Restraints:

      • ³J-coupling constants: Measure the ³J(HNHα) coupling constant, which is related to the backbone dihedral angle φ through the Karplus equation.

      • NOE intensities: Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

    • Structure Calculation and Refinement: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics or simulated annealing protocol to generate an ensemble of structures consistent with the NMR data.

Visualizations

Workflow for Computational Conformational Analysis

computational_workflow cluster_start Initial Structure Generation cluster_optimization Geometry Optimization & Validation cluster_analysis Conformer Analysis start Define Dipeptide (this compound) grid_search Systematic Grid Search (Rotate φ, ψ, χ) start->grid_search optimization Quantum Mechanics Optimization (DFT: B3LYP/6-31G(d)) grid_search->optimization freq_calc Frequency Calculation optimization->freq_calc validation Check for Imaginary Frequencies freq_calc->validation validation->optimization Yes stable_conformers Set of Stable Conformers validation->stable_conformers No energy_calc Relative Energy Calculation stable_conformers->energy_calc final_structures Low-Energy Conformational Ensemble energy_calc->final_structures

Caption: A flowchart illustrating the typical workflow for the computational conformational analysis of a dipeptide.

Logical Relationships of Key Dipeptide Conformers

conformer_relationships cluster_backbone Backbone Conformations (φ, ψ) cluster_sidechain Side-Chain Rotamers (χ1, χ2) This compound This compound C5 C5 (Extended) This compound->C5 C7eq C7eq (Turn-like) This compound->C7eq beta2 β2 (Sheet-like) This compound->beta2 alphaL αL (Helical) This compound->alphaL g_plus gauche (+) C7eq->g_plus can adopt g_minus gauche (-) C7eq->g_minus can adopt trans trans C7eq->trans can adopt beta2->g_plus can adopt beta2->g_minus can adopt beta2->trans can adopt

Caption: A diagram showing the relationship between the parent dipeptide and its various backbone and side-chain conformations.

References

The Thiol Group pKa of Ac-Cys-NHMe: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the acid dissociation constant (pKa) of the thiol group in N-acetyl-L-cysteine-N-methylamide (Ac-Cys-NHMe). Understanding this fundamental property is crucial for researchers in drug development and biochemistry, as the protonation state of the thiol group dictates its nucleophilicity, antioxidant activity, and overall role in various biological processes.

Thiol Group pKa of this compound

The pKa value of the thiol group in a molecule indicates the pH at which the protonated (R-SH) and deprotonated (R-S⁻, thiolate) forms are present in equal concentrations. The thiolate form is the more reactive nucleophile and plays a significant role in many biochemical reactions.

A computational study using density functional theory (DFT) has estimated the macroscopic pKa value of the thiol group in this compound to be 8.58 at 25 °C. This value is consistent with experimentally observed pKa values for the cysteine residue in similar peptide environments, which are generally in the range of 8.3 to 8.22 ± 0.16. The local chemical environment, including adjacent functional groups, can influence the precise pKa value.

Comparative pKa Values of Cysteine Derivatives

To provide context for the pKa of this compound, the following table summarizes the thiol pKa values of related cysteine-containing molecules. These variations highlight the influence of the molecular structure on the acidity of the thiol group.

CompoundThiol Group pKaMethod
N-acetyl-L-cysteine-N-methylamide (this compound) 8.58 Computational (DFT)
Cysteine8.18 - 8.33Experimental
N-acetylcysteine (NAC)9.27 - 9.51Experimental
Glutathione (GSH)8.66 - 9.2Experimental
Cysteine Methyl Ester~8.5Estimated

Experimental Protocols for Thiol pKa Determination

Accurate determination of thiol pKa values is essential for understanding their reactivity. Several experimental techniques can be employed, each with its own advantages and considerations.

Spectrophotometric Titration

This method relies on the difference in UV absorbance between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). The thiolate anion typically exhibits a stronger absorbance around 240-250 nm.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the thiol-containing compound (e.g., this compound) of known concentration (typically in the range of 0.1-1 mM) in deionized water or a suitable buffer.

    • Prepare a series of buffer solutions with varying pH values covering the expected pKa range (e.g., from pH 7 to pH 11).

  • Sample Preparation:

    • For each pH value, mix a fixed volume of the stock solution of the thiol compound with the corresponding buffer solution in a quartz cuvette. Ensure the final concentration of the thiol compound is constant across all samples.

  • UV-Vis Spectroscopy:

    • Measure the UV absorbance of each sample at the wavelength of maximum difference between the thiol and thiolate forms (e.g., 240 nm). Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Plot the absorbance values against the corresponding pH values.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to half-maximal absorbance.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the thiol compound as a titrant (a strong base) is added. The pKa can be determined from the resulting titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the thiol compound (e.g., this compound) of known concentration (e.g., 10 mM) in deionized water.

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH) (e.g., 0.1 M).

  • Titration Setup:

    • Place the solution of the thiol compound in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution into the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.

    • Continue the titration until the pH has risen significantly beyond the expected pKa.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa is the pH at the midpoint of the steepest part of the curve (the equivalence point).

    • A more accurate determination can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a chemical reaction, in this case, the protonation/deprotonation of the thiol group.[2] It can provide both the pKa and the enthalpy of ionization (ΔH°).

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the thiol compound (e.g., this compound) in a buffer with a pH well below the expected pKa (e.g., pH 5).

    • Prepare a solution of a strong base (e.g., NaOH) in the same buffer. The buffer is crucial to minimize heats of dilution.[3]

  • ITC Experiment:

    • Load the thiol solution into the sample cell of the ITC instrument.

    • Load the NaOH solution into the injection syringe.

    • Perform a series of injections of the NaOH solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks gives the heat change per injection.

    • The data is then fitted to a suitable binding model to determine the pKa and the enthalpy of ionization.

Role of Thiol pKa in Redox Signaling

The pKa of cysteine residues in proteins is a critical determinant of their function in redox signaling pathways. A lower pKa means that the thiol is more likely to exist as the reactive thiolate anion at physiological pH, making it more susceptible to oxidation by reactive oxygen species (ROS).[4] This reversible oxidation of cysteine thiols is a key mechanism for regulating protein function and transmitting cellular signals.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts in thiol-based redox signaling and the experimental workflow for pKa determination.

Thiol_pKa_and_Reactivity cluster_pKa Thiol pKa and Protonation State cluster_reactivity Reactivity in Redox Signaling pKa pKa pH_low Low pH (pH < pKa) pH_high High pH (pH > pKa) Thiol R-SH (Protonated) Less Reactive pH_low->Thiol Thiolate R-S⁻ (Deprotonated) More Reactive pH_high->Thiolate ROS Reactive Oxygen Species (ROS) Oxidized_Thiol Oxidized Cysteine (e.g., R-SOH, R-S-S-R) Thiolate->Oxidized_Thiol Oxidation ROS->Oxidized_Thiol Signal_Transduction Signal Transduction Oxidized_Thiol->Signal_Transduction

Caption: Relationship between thiol pKa, protonation state, and reactivity in redox signaling.

Experimental_Workflow_pKa cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Thiol Prepare Thiol Solution (e.g., this compound) Spectro Spectrophotometric Titration (Measure Absorbance vs. pH) Prep_Thiol->Spectro Potentio Potentiometric Titration (Measure pH vs. Titrant Volume) Prep_Thiol->Potentio ITC Isothermal Titration Calorimetry (Measure Heat Change) Prep_Thiol->ITC Prep_Buffers Prepare Buffers of Varying pH Prep_Buffers->Spectro Prep_Titrant Prepare Titrant (e.g., NaOH) Prep_Titrant->Potentio Prep_Titrant->ITC Plot Plot Data (Sigmoidal or Titration Curve) Spectro->Plot Potentio->Plot Fit Fit Data to Model (e.g., Henderson-Hasselbalch) ITC->Fit Plot->Fit pKa_Value Determine pKa Value Fit->pKa_Value

Caption: General experimental workflow for the determination of thiol pKa values.

Redox_Signaling_Pathway ROS_Source Cellular Stress / Signal (e.g., Growth Factor) ROS_Generation ROS Generation (e.g., NADPH Oxidase) ROS_Source->ROS_Generation Protein_Cys_S Protein-Cys-S⁻ (Thiolate) ROS_Generation->Protein_Cys_S H₂O₂ Protein_Cys_SH Protein-Cys-SH (Reduced, Inactive) Protein_Cys_SH->Protein_Cys_S Deprotonation (pH > pKa) Protein_Cys_SOH Protein-Cys-SOH (Sulfenic Acid, Active) Protein_Cys_S->Protein_Cys_SOH Oxidation Protein_Cys_SOH->Protein_Cys_SH Reduction Downstream_Signaling Downstream Signaling (e.g., Kinase Cascade) Protein_Cys_SOH->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response Reduction Reduction (e.g., Thioredoxin)

Caption: A simplified signaling pathway involving redox-sensitive cysteine residues.

Conclusion

The thiol group pKa of this compound, computationally determined to be 8.58, places it within the typical range for cysteine residues in peptide-like environments. This value is fundamental to predicting its reactivity in various chemical and biological systems. The experimental protocols detailed in this guide provide robust methods for the empirical determination of this and other thiol pKa values, which is essential for applications in drug design and the study of redox-sensitive signaling pathways. The interplay between the pKa of a cysteine's thiol group and its cellular environment is a key factor in the intricate network of redox regulation that governs cellular function.

References

N-Acetylcysteine Methylamide (NACA): A Technical Guide on its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine methylamide (NACA), a derivative of the well-established antioxidant N-acetylcysteine (NAC), has emerged as a promising therapeutic agent with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of NACA, detailing its mechanism of action, pharmacokinetic profile, and burgeoning clinical development. By overcoming the bioavailability limitations of its parent compound, NACA presents a significant advancement in thiol-based antioxidant therapies. This document consolidates key experimental data, outlines detailed methodologies, and visualizes the critical signaling pathways modulated by this novel compound, offering a valuable resource for the scientific community engaged in antioxidant research and drug development.

Introduction: The Genesis of a More Potent Thiol Antioxidant

The story of N-acetylcysteine methylamide (NACA) is intrinsically linked to its predecessor, N-acetylcysteine (NAC). NAC, a mucolytic agent and an antidote for acetaminophen overdose, has been a subject of extensive research for its antioxidant and cytoprotective properties. However, the clinical utility of NAC has been hampered by its low oral bioavailability, typically less than 10%, due to extensive first-pass metabolism in the liver. This limitation spurred the development of derivatives that could offer improved pharmacokinetic profiles while retaining the therapeutic benefits of the thiol group.

NACA was designed to address this challenge. By converting the carboxyl group of NAC into a methylamide, the resulting molecule exhibits increased lipophilicity and neutrality, facilitating its passage across biological membranes. This structural modification leads to enhanced absorption, greater tissue penetration, and ultimately, a more potent antioxidant effect in vivo.

Discovery and History: From a Mucolytic Agent to a Clinical Candidate

The first synthesis of N-acetyl-L-cysteine amide was reported in 1967 by Tellis A. Martin and his colleagues in the Journal of Medicinal Chemistry.[1] The initial interest in NACA and other N-acylcysteine amides was as potential mucolytic agents. However, the true potential of NACA as a superior antioxidant and neuroprotective agent would not be fully realized for several decades.

A resurgence of interest in NACA began in the early 2000s, driven by a deeper understanding of the role of oxidative stress in a wide range of pathologies, including neurodegenerative diseases, inflammatory conditions, and genetic disorders. Researchers began to explore NACA as a more efficient means of delivering the therapeutic benefits of NAC to target tissues, particularly the brain.

A significant milestone in the history of NACA is its recent clinical development under the investigational drug name NPI-001 by Nacuity Pharmaceuticals. This GMP-grade formulation of NACA is being evaluated for the treatment of retinitis pigmentosa, a group of rare genetic disorders that cause progressive vision loss.[2][3][4][5] Recent positive results from a Phase 1/2 clinical trial have demonstrated the potential of NPI-001 to slow photoreceptor loss, marking a pivotal moment in the journey of NACA from a laboratory curiosity to a promising clinical candidate.

Synthesis and Manufacturing

Original Synthesis Method

The seminal 1967 paper by Martin et al. described the synthesis of N-acetyl-L-cysteine amide from N-acetyl-L-cysteine. While the full detailed protocol from the original publication is a critical historical reference, several modern and scalable synthesis methods have since been developed and patented.

Modern Synthetic Approaches

Current manufacturing of NACA often involves a multi-step process, with one common route starting from the naturally occurring amino acid L-cystine.

Experimental Protocol: A Representative Modern Synthesis of NACA

This protocol is a composite of methods described in various patents and publications.

Step 1: Esterification of L-Cystine

  • L-cystine is suspended in an alcohol (e.g., methanol) and treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding L-cystine dimethyl ester dihydrochloride.

Step 2: N-Acetylation

  • The L-cystine dimethyl ester dihydrochloride is then reacted with acetic anhydride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., acetonitrile) to yield di-N-acetyl-L-cystine dimethyl ester (di-NACME).

Step 3: Amidation

  • The di-NACME intermediate is treated with ammonium hydroxide to convert the methyl ester groups into primary amides, forming di-N-acetyl-L-cystine diamide (di-NACA).

Step 4: Reductive Cleavage

  • Finally, the disulfide bond in di-NACA is reductively cleaved using a reducing agent such as dithiothreitol (DTT) in the presence of a base and an alcohol to yield the final product, N-acetyl-L-cysteine methylamide (NACA).

Workflow for a Representative NACA Synthesis:

G A L-Cystine B L-Cystine Dimethyl Ester Dihydrochloride A->B Esterification (Methanol, Thionyl Chloride) C di-N-Acetyl-L-Cystine Dimethyl Ester (di-NACME) B->C N-Acetylation (Acetic Anhydride, Triethylamine) D di-N-Acetyl-L-Cystine Diamide (di-NACA) C->D Amidation (Ammonium Hydroxide) E N-Acetylcysteine Methylamide (NACA) D->E Reductive Cleavage (Dithiothreitol)

Caption: A representative four-step synthesis workflow for N-acetylcysteine methylamide (NACA).

Mechanism of Action: A Multi-Faceted Antioxidant Strategy

NACA exerts its therapeutic effects through a combination of direct and indirect antioxidant mechanisms, primarily by serving as a highly efficient precursor to N-acetylcysteine (NAC) and, subsequently, glutathione (GSH).

Prodrug Activity and Glutathione Replenishment

Upon administration, NACA is readily absorbed and deacetylated to form NAC. NAC then provides the amino acid cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body. By boosting intracellular GSH levels, NACA enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Modulation of Key Signaling Pathways

NACA has been shown to modulate critical signaling pathways involved in the cellular response to oxidative stress and inflammation.

4.2.1. The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). NACA has been demonstrated to promote the activation and nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.

Nrf2-ARE Signaling Pathway Activation by NACA:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NACA NACA ROS Oxidative Stress (ROS) NACA->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: NACA promotes Nrf2 activation and translocation to the nucleus, leading to the transcription of antioxidant genes.

4.2.2. The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. NACA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This anti-inflammatory action complements its direct antioxidant effects.

Inhibition of NF-κB Signaling by NACA:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto Dissociation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NACA NACA NACA->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription

Caption: NACA inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Pharmacological and Quantitative Data

The enhanced therapeutic potential of NACA is underscored by its superior pharmacokinetic profile and potent antioxidant activity compared to NAC.

Pharmacokinetic Parameters

Studies in animal models have consistently demonstrated the superior bioavailability of NACA over NAC.

Table 1: Comparative Pharmacokinetic Parameters of NACA and NAC in Mice

ParameterNACANAC
Oral Bioavailability (%) 6715
Glutathione (GSH) Replenishing Capacity 3-4 fold higher than NAC-

Data from a study in mice.

While comprehensive human pharmacokinetic data for NACA is still emerging from ongoing clinical trials, the preclinical data strongly suggest a significant improvement in drug exposure compared to NAC.

In Vitro Antioxidant Activity

In vitro assays have confirmed the potent antioxidant and free radical scavenging properties of NACA.

Table 2: In Vitro Antioxidant Properties of NACA vs. NAC

AssayNACANAC
DPPH Radical Scavenging Higher than NACLower than NACA
Hydrogen Peroxide Scavenging Greater at high concentrationsBetter at low concentrations
β-Carotene Bleaching Prevention 55% higher than control60% higher than control
Metal Chelating Activity (Fe2+) High-

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Clinical Development and Future Directions

The most significant recent advancement in the history of NACA is its progression into clinical trials. Nacuity Pharmaceuticals is developing an oral formulation of NACA, NPI-001, for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome.

A Phase 1/2 clinical trial (SLO-RP) conducted in Australia has yielded positive results, demonstrating that NPI-001 was well-tolerated and showed a more than 50% reduction in the rate of photoreceptor loss over two years compared to placebo. These encouraging findings have paved the way for a confirmatory Phase 3 trial planned for 2026. The FDA has granted NPI-001 Breakthrough Therapy Designation, Fast Track designation, and Orphan Drug Designation for the treatment of retinitis pigmentosa.

The successful clinical development of NACA for retinitis pigmentosa could open the door for its investigation in a broader range of diseases where oxidative stress is a key pathological driver, including other neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as conditions involving chronic inflammation.

Conclusion

N-acetylcysteine methylamide represents a significant evolution in thiol-based antioxidant therapy. Born from the need to overcome the pharmacokinetic limitations of N-acetylcysteine, NACA has demonstrated superior bioavailability and potent antioxidant and anti-inflammatory effects in preclinical studies. Its journey from a mucolytic agent candidate in the 1960s to a promising clinical therapeutic for a debilitating orphan disease in the 2020s highlights the enduring potential of rational drug design. The ongoing clinical development of NACA holds the promise of a new therapeutic option for patients with diseases driven by oxidative stress, and its story serves as a compelling case study for the optimization of established therapeutic molecules. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the potential of this remarkable compound.

References

Ac-Cys-NHMe: A Technical Guide to Reactivity and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-cysteine methylamide (Ac-Cys-NHMe) is a derivative of the amino acid L-cysteine, featuring an acetylated N-terminus and a methylamidated C-terminus. These modifications block the terminal charges, making this compound a useful model compound for studying the intrinsic reactivity and stability of the cysteine residue within a peptide backbone. The thiol group of the cysteine side chain is the primary determinant of its chemical behavior, rendering it a potent nucleophile and susceptible to oxidation. This guide provides an in-depth analysis of the reactivity and chemical stability of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated chemical pathways.

Core Reactivity of the Cysteine Thiol

The chemical properties of this compound are dominated by the thiol (-SH) group of the cysteine residue. This group is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻), and is readily susceptible to a variety of chemical modifications.[1][2]

Thiol-Disulfide Exchange

One of the most important reactions of cysteine residues is the thiol-disulfide exchange. This is a nucleophilic substitution reaction where the thiolate anion of this compound attacks a disulfide bond, forming a new disulfide bond and releasing a different thiol. This reaction is crucial in protein folding, redox signaling, and is the basis for the action of many reducing agents.[1][3][4] The general mechanism is as follows:

Thiol_Disulfide_Exchange AcCysS_minus Ac-Cys-S⁻ TransitionState [Ac-Cys-S---S(R)---S-R']⁻ AcCysS_minus->TransitionState Nucleophilic Attack RSSR R-S-S-R' RSSR->TransitionState AcCysSR Ac-Cys-S-S-R TransitionState->AcCysSR RS_minus R'-S⁻ TransitionState->RS_minus Release

Figure 1: Thiol-Disulfide Exchange Mechanism.
Oxidation

The thiol group of this compound is readily oxidized in the presence of various oxidizing agents, including molecular oxygen and reactive oxygen species (ROS). The oxidation can proceed through several stages, forming sulfenic acid (-SOH), sulfinic acid (-SO₂H), and finally sulfonic acid (-SO₃H). Dimerization to form the disulfide N,N'-diacetyl-L-cystine dimethylamide is also a common oxidative pathway, particularly in the presence of oxygen.

Cysteine_Oxidation_Pathway AcCysSH Ac-Cys-SH (Thiol) AcCysSOH Ac-Cys-SOH (Sulfenic Acid) AcCysSH->AcCysSOH + [O] AcCysS_dimer Ac-Cys-S-S-Cys-Ac (Disulfide Dimer) AcCysSH->AcCysS_dimer + [O], - H₂O AcCysSO2H Ac-Cys-SO₂H (Sulfinic Acid) AcCysSOH->AcCysSO2H + [O] AcCysSO3H Ac-Cys-SO₃H (Sulfonic Acid) AcCysSO2H->AcCysSO3H + [O]

Figure 2: Oxidation Pathway of the Cysteine Thiol.
Reaction with Electrophiles

As a soft nucleophile, the thiolate form of this compound reacts readily with soft electrophiles. This includes Michael acceptors (e.g., maleimides) and alkylating agents (e.g., iodoacetamide). These reactions are frequently used in chemical biology and proteomics to label cysteine residues.

Electrophile_Reaction cluster_michael Michael Addition cluster_alkylation Alkylation AcCysS_minus_M Ac-Cys-S⁻ Adduct_M Ac-Cys-S-Maleimide Adduct AcCysS_minus_M->Adduct_M Maleimide Maleimide Maleimide->Adduct_M AcCysS_minus_A Ac-Cys-S⁻ Adduct_A Ac-Cys-S-Acetamide Adduct AcCysS_minus_A->Adduct_A Iodoacetamide Iodoacetamide Iodoacetamide->Adduct_A Iodide I⁻

Figure 3: Reaction of this compound with Electrophiles.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific quantitative data for this compound is limited, extensive studies on the closely related N-acetylcysteine (NAC) provide valuable insights. The primary degradation pathway for NAC in solution is oxidation to its dimer, N,N'-diacetyl-L-cystine (DAC). It is highly probable that this compound follows a similar degradation pattern to form its corresponding dimer.

pH-Dependent Stability
Temperature Effects

Increased temperature generally accelerates the rate of chemical degradation. Studies on NAC have shown that its stability in solution decreases with increasing temperature. For instance, the degradation of NAC in parenteral nutrition solutions is more rapid at room temperature compared to refrigerated conditions.

Stability in the Presence of Oxidants

This compound is expected to be unstable in the presence of oxidizing agents. The thiol group can be readily oxidized by reactive oxygen species like hydrogen peroxide, leading to the formation of sulfenic, sulfinic, and sulfonic acids, or the disulfide dimer.

Table 1: Summary of Stability Data for N-Acetylcysteine (NAC) (as an analogue for this compound)

ConditionObservationPrimary Degradation ProductReference(s)
Aqueous Solution (in presence of O₂) Gradual degradation over time.N,N'-diacetyl-L-cystine (DAC)
Increased Temperature Accelerated degradation.N,N'-diacetyl-L-cystine (DAC)
Acidic pH Generally more stable.-(inferred)
Neutral to Alkaline pH Increased reactivity and degradation.N,N'-diacetyl-L-cystine (DAC)(inferred)
Presence of Oxidants (e.g., H₂O₂) Rapid oxidation.Sulfenic, sulfinic, sulfonic acids, and DAC

Experimental Protocols

Synthesis of Ac-Cys(Trt)-NHMe

A common method for synthesizing peptides containing a C-terminal N-methylamide is through solid-phase peptide synthesis (SPPS) using a Rink Amide resin. The cysteine residue is typically protected with a trityl (Trt) group during synthesis.

Protocol:

  • Swell Rink Amide AM resin in N,N-dimethylformamide (DMF).

  • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Couple Fmoc-Cys(Trt)-OH to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as Oxyma Pure.

  • Remove the Fmoc group from the cysteine residue with 20% piperidine in DMF.

  • Acetylate the N-terminus using acetic anhydride.

  • Cleave the peptide from the resin and remove the Trt protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

  • Precipitate the crude this compound in cold diethyl ether, wash, and dry.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Rink Amide Resin Swell Swell in DMF Start->Swell Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Resin Couple_Cys Couple Fmoc-Cys(Trt)-OH Fmoc_Deprotection_Resin->Couple_Cys Fmoc_Deprotection_Cys Fmoc Deprotection Couple_Cys->Fmoc_Deprotection_Cys Acetylation Acetylation (Acetic Anhydride) Fmoc_Deprotection_Cys->Acetylation Cleavage Cleavage from Resin & Deprotection (TFA) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product This compound Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols for Ac-Cys-NHMe in LACE Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-acetyl-cysteamine methylamide (Ac-Cys-NHMe) in the Ligation-Assisted Cysteine/Selenocysteine (LACE) method for site-specific protein labeling. This powerful chemoenzymatic technique enables the precise modification of proteins at internal lysine residues, offering a versatile tool for basic research and therapeutic development.

Introduction to LACE Protein Labeling

Lysine Acylation using Conjugating Enzymes (LACE) is a robust chemoenzymatic strategy for site-specific protein modification.[1][2][3][4] This method leverages the E2 small ubiquitin-like modifier (SUMO)-conjugating enzyme, Ubc9, to catalyze the formation of an isopeptide bond between a specific lysine residue on a target protein and a peptide thioester probe.[1]

The key components of the LACE system are:

  • Target Protein with a LACE Tag: The target protein must be genetically engineered to contain a short recognition sequence, typically 'IKQE', where 'K' is the lysine residue to be labeled.

  • Ubc9 Enzyme: This commercially available or easily expressed E2 conjugating enzyme recognizes the LACE tag and facilitates the ligation.

  • Peptide Thioester Probe: This synthetic component carries the desired label (e.g., fluorophore, biotin, drug molecule) and a C-terminal 'LRLRGG' sequence, which is recognized by Ubc9.

This compound serves as a crucial building block for the synthesis of these peptide thioester probes. It is reacted with a peptide hydrazide containing the label and the Ubc9 recognition sequence to generate the reactive thioester necessary for the LACE reaction.

Experimental Workflow Overview

The overall workflow for LACE protein labeling using this compound can be divided into two main stages: the synthesis of the peptide thioester probe and the enzymatic LACE reaction.

LACE_Workflow cluster_0 Peptide Thioester Synthesis cluster_1 LACE Reaction cluster_2 Analysis & Purification AcCysNHMe This compound Thioester Reactive Peptide Thioester (Probe-LRLRGG-Ac-Cys-NHMe) AcCysNHMe->Thioester NaNO2, acidic buffer PeptideHydrazide Labeled Peptide Hydrazide (Probe-LRLRGG-NHNH2) PeptideHydrazide->Thioester LabeledProtein Site-Specifically Labeled Protein Thioester->LabeledProtein TargetProtein Target Protein (with IKQE tag) TargetProtein->LabeledProtein Ubc9 Ubc9 Enzyme Ubc9->LabeledProtein pH 7.5-8.0 Buffer Analysis SDS-PAGE & Mass Spectrometry LabeledProtein->Analysis Purification Chromatography (e.g., SEC) LabeledProtein->Purification

Caption: Experimental workflow for LACE protein labeling.

Quantitative Data Summary

The efficiency of LACE labeling can vary depending on the protein substrate, the nature of the peptide thioester, and the reaction conditions. The following table summarizes reported quantitative data for LACE reactions.

Target ProteinProbeTarget Protein Conc. (µM)Thioester Conc. (µM)Ubc9 Conc. (µM)Reaction Time (h)Labeling Efficiency (%)Reference
AaLS-13-LACERhodamine15120301~45
AaLS-13-LACEBiotin15120302~20
AaLS-13-LACEBiotin15120308~90
GFP-IUbiquitin15-302>95

Experimental Protocols

Protocol for Peptide Thioester Synthesis

This protocol describes the synthesis of a peptide thioester from a labeled peptide hydrazide and this compound. This method involves the in situ activation of the peptide hydrazide with sodium nitrite to form a peptide azide, which then reacts with the thiol of this compound to form the thioester.

Materials:

  • Labeled Peptide Hydrazide (e.g., Rhodamine-LRLRGG-NHNH₂)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Phosphate Buffer (0.2 M, pH 3.0)

  • Phosphate Buffer (0.2 M, pH 7.0) containing 6 M Guanidine Hydrochloride (Gn·HCl)

  • 4-mercaptophenylacetic acid (MPAA)

  • Reaction vessel (e.g., microcentrifuge tube)

  • HPLC for purification

Procedure:

  • Dissolve the labeled peptide hydrazide in 0.2 M phosphate buffer (pH 3.0) containing 6 M Gn·HCl to a final concentration of 1-5 mM.

  • Cool the solution to -15°C.

  • Add a 10-fold molar excess of a freshly prepared aqueous solution of NaNO₂.

  • Incubate the reaction at -15°C for 15-20 minutes to form the peptide azide.

  • To the activated peptide azide solution, add a solution of this compound (1.5 equivalents) and MPAA (100 equivalents) in 0.2 M phosphate buffer (pH 7.0) containing 6 M Gn·HCl.

  • Adjust the pH of the reaction mixture to 6.8-7.0.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the peptide thioester by reverse-phase HPLC.

  • Lyophilize the purified product and store at -20°C.

Protocol for LACE Reaction

This protocol details the enzymatic labeling of a target protein containing the LACE tag using the synthesized peptide thioester and Ubc9 enzyme.

Materials:

  • Target protein with LACE tag (e.g., in PBS or Tris buffer)

  • Purified Peptide Thioester probe

  • Ubc9 enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • In a microcentrifuge tube, prepare the LACE reaction mixture. A typical reaction may consist of:

    • Target Protein: 15 µM final concentration

    • Peptide Thioester: 120 µM final concentration

    • Ubc9 Enzyme: 30 µM final concentration

  • Add the components in the following order: reaction buffer, target protein, Ubc9 enzyme, and finally the peptide thioester.

  • Gently mix the components by pipetting.

  • Incubate the reaction at 37°C for 1-8 hours. The optimal reaction time should be determined empirically and can be used to control the extent of labeling.

  • To monitor the reaction progress, aliquots can be taken at different time points and analyzed by SDS-PAGE.

Analysis and Purification of Labeled Protein

SDS-PAGE Analysis:

  • Take an aliquot of the LACE reaction and add SDS-PAGE loading buffer.

  • Heat the sample at 95°C for 5 minutes.

  • Load the sample onto a polyacrylamide gel along with a molecular weight marker and an unlabeled protein control.

  • Run the gel according to standard procedures.

  • Visualize the protein bands by Coomassie blue staining or, if a fluorescent probe was used, by in-gel fluorescence imaging. A successful labeling reaction will show a band shift corresponding to the molecular weight of the attached peptide probe.

Mass Spectrometry Analysis:

  • To confirm the precise mass of the labeled protein and the site of modification, the reaction mixture can be analyzed by mass spectrometry (e.g., ESI-MS).

  • The expected mass of the labeled protein will be the mass of the target protein plus the mass of the peptide probe minus the mass of water.

  • For site-specificity confirmation, the labeled protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Purification:

  • The labeled protein can be purified from the reaction mixture to remove excess peptide thioester and Ubc9 enzyme.

  • Size-exclusion chromatography (SEC) is a common method for this purification step, as it separates molecules based on their size.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified labeled protein.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key interactions and transformations in the LACE reaction.

LACE_Mechanism Ubc9 Ubc9 Enzyme Intermediate Ubc9~Thioester Intermediate Ubc9->Intermediate Recognizes LRLRGG Thioester Peptide Thioester (Probe-LRLRGG-SR) Thioester->Intermediate Thioester transfer TargetProtein Target Protein (Protein-IKQE) LabeledProtein Labeled Protein (Protein-IK(Probe)QE) TargetProtein->LabeledProtein Recognizes IKQE Intermediate->LabeledProtein Isopeptide bond formation

Caption: Mechanism of LACE-mediated protein labeling.

Conclusion

The LACE methodology, with this compound as a key precursor for probe synthesis, provides a powerful and versatile platform for the site-specific labeling of proteins. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to implement this technique in their own studies, paving the way for new discoveries in protein function and the development of novel protein-based therapeutics and diagnostics.

References

Application Notes and Protocols for Fluorescent Probe Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Thiol-Reactive Fluorescent Probe Conjugation for Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific covalent labeling of proteins with fluorescent probes is a cornerstone technique in biological research and drug development, enabling the study of protein localization, interaction, function, and dynamics. One of the most common strategies for site-specific labeling targets cysteine residues due to their relatively low abundance in proteins and the high nucleophilicity of the thiol side chain. This allows for precise control over the location of the fluorescent label.

This document provides detailed application notes and protocols for the conjugation of thiol-reactive fluorescent probes to proteins. While the user query mentioned N-acetyl-cysteine methylamide (Ac-Cys-NHMe), it is important to clarify its specific role. This compound is a non-canonical amino acid primarily used as a building block in a chemoenzymatic technique known as Lysine Acylation using Conjugating Enzymes (LACE). In the LACE method, a peptide thioester containing this compound is enzymatically ligated to a lysine residue on a target protein.

The following protocols will focus on the more direct and widely used method of labeling native or engineered cysteine residues with thiol-reactive fluorescent dyes, such as maleimides and iodoacetamides.

Principle of Thiol-Reactive Labeling

The sulfhydryl group (-SH) of a cysteine residue is a potent nucleophile that can react with specific electrophilic functional groups on a fluorescent probe. This reaction forms a stable covalent bond, attaching the fluorophore to the protein. The two most common classes of thiol-reactive reagents are maleimides and iodoacetamides.

  • Maleimides: React with thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at near-neutral pH (6.5-7.5).

  • Iodoacetamides: React with thiols through an S-alkylation reaction, also forming a stable thioether bond. This reaction is also specific for thiols, typically performed at a pH range of 7.0-7.5[1].

Thiol labeling is generally more specific than amine labeling (which targets abundant lysine residues) and is preferred for investigating protein structure, function, and interactions[2].

Materials and Reagents

  • Protein of interest with at least one accessible cysteine residue

  • Thiol-reactive fluorescent probe (e.g., Alexa Fluor C₅ Maleimide, BODIPY FL Iodoacetamide)

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Experimental Protocols

Protocol 1: Protein Preparation
  • Dissolve the Protein: Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, reduction is necessary.

    • Add a 10-fold molar excess of DTT or TCEP to the protein solution.

    • Incubate for 1 hour at room temperature.

    • Crucially , if DTT is used, it must be removed before adding the reactive dye, as it will compete for the dye. This can be done by dialysis or using a desalting column[3]. TCEP does not need to be removed when using iodoacetamides or maleimides.

  • Degas Buffer (Optional but Recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction in an oxygen-free environment, especially after treatment with a reducing agent.

Protocol 2: Fluorescent Probe Conjugation
  • Prepare Dye Stock Solution: Immediately before use, dissolve the thiol-reactive fluorescent probe in anhydrous DMF or DMSO to a concentration of 10 mM. Protect the solution from light.

  • Reaction Setup: While gently stirring the protein solution, add a 10-20 fold molar excess of the dissolved fluorescent probe. The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light. The reaction is typically faster at room temperature.

  • Quenching: Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted fluorescent probe. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein
  • Size-Exclusion Chromatography: Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a Sephadex G-25 column (or similar) equilibrated with a suitable storage buffer (e.g., PBS).

  • Fraction Collection: The labeled protein will elute first, followed by the smaller molecules of the unreacted dye and quenching reagent.

  • Dialysis: Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer at 4°C.

Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the contribution of the dye at this wavelength:

      • A_prot = A₂₈₀ - (A_max × CF)

      • Where CF is the correction factor (A₂₈₀ / A_max) of the free dye.

    • Calculate the molar concentration of the protein:

      • [Protein] (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • [Dye] (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Data Presentation

Table 1: Common Thiol-Reactive Fluorescent Probes and Their Properties

Fluorescent ProbeReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 488 C₅ MaleimideMaleimide495519>70,0000.92
BODIPY FL IodoacetamideIodoacetamide503512>80,0000.97
Fluorescein-5-MaleimideMaleimide494518>68,0000.92
Tetramethylrhodamine-5-MaleimideMaleimide555580>85,0000.40
Alexa Fluor 647 C₂ MaleimideMaleimide650668>239,0000.33

Note: Photophysical properties can vary slightly depending on the solvent and conjugation state.

Table 2: Typical Labeling Efficiencies for Thiol-Reactive Probes

ProteinThiol-Reactive ProbeLabeling EfficiencyReference
σ⁷⁰ (R596C)Alexa 488 Maleimide91%
σ⁷⁰ (R596C)Alexa 647 Maleimide70%
Single-cysteine proteins (various)Maleimide-based dyes70-90%
Annexin VCarbonylacrylic reagent>95%

Visualization

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis protein_prep 1. Dissolve Protein (2-10 mg/mL) reduction 2. Reduce Disulfides (optional) (DTT or TCEP) protein_prep->reduction removal 3. Remove Reducing Agent (if DTT is used) reduction->removal reaction 5. Add Dye to Protein (10-20x molar excess) removal->reaction dye_prep 4. Prepare Dye Stock (10 mM in DMSO/DMF) dye_prep->reaction incubation 6. Incubate (2h at RT or O/N at 4°C) reaction->incubation quenching 7. Quench Reaction (L-cysteine) incubation->quenching purify 8. Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze 9. Determine DOL (Spectrophotometry) purify->analyze

Caption: Workflow for fluorescent labeling of proteins via cysteine residues.

signaling_pathway cluster_cell Cellular Context receptor Receptor protein_x Protein X (Fluorescently Labeled) receptor->protein_x Activation downstream Downstream Effector protein_x->downstream Signal Transduction microscope Fluorescence Microscopy protein_x->microscope Visualization of Localization/Interaction response Cellular Response (e.g., Gene Expression) downstream->response

Caption: Use of a fluorescently labeled protein in a signaling pathway.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure complete reduction of disulfide bonds.

    • Confirm the accessibility of the cysteine residue.

    • Increase the dye-to-protein molar ratio or incubation time.

    • Check the pH of the reaction buffer; it should be between 7.0 and 7.5 for optimal reactivity.

  • Non-specific Labeling:

    • High dye-to-thiol ratios can sometimes lead to non-specific labeling of other residues like lysine. Using iodoacetamide dyes such as BODIPY FL C₁-IA can minimize non-specific labeling.

    • Ensure the reaction is performed within the recommended pH range. At pH > 8.0, maleimides can react with amines.

  • Protein Precipitation:

    • Some fluorescent dyes are hydrophobic and can cause protein aggregation at high labeling ratios. Perform a titration of the dye concentration to find the optimal balance between labeling efficiency and protein stability.

  • Dye Instability:

    • Prepare stock solutions of reactive dyes immediately before use, as they can be unstable in solution. Protect from light at all stages.

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate fluorescent probes to proteins for a wide array of applications in basic science and therapeutic development.

References

Application Notes and Protocols for Chemoenzymatic Ligation Using Ac-Cys-NHMe and Ubc9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoenzymatic ligation strategies offer a powerful tool for the precise modification of proteins, a critical capability in basic research and drug development. One such strategy, Lysine Acylation Using Conjugating Enzymes (LACE), leverages the SUMO-conjugating enzyme Ubc9 to catalyze the site-specific formation of an isopeptide bond between a lysine residue on a target protein and a synthetic peptide thioester.[1] This method provides a robust and highly specific means of attaching a variety of moieties, including small molecules, peptides, and reporter probes, to a protein of interest.

The specificity of the LACE reaction is conferred by Ubc9's recognition of a minimal consensus sequence (ΨKXE, where Ψ is a hydrophobic residue and K is the target lysine) engineered into the target protein.[2][3] This obviates the need for ATP-dependent E1 activating enzymes and E3 ligases, simplifying the reaction system.[3] The reaction proceeds irreversibly, allowing for high-yield modification of the target protein.

This document provides detailed protocols for the expression and purification of Ubc9, the synthesis of a model peptide thioester, and the execution of the Ubc9-mediated ligation reaction. Furthermore, it presents quantitative data on reaction parameters and discusses applications relevant to drug development.

Principle of the Reaction

The Ubc9-mediated chemoenzymatic ligation involves the reaction of a protein containing a specific recognition sequence with a peptide thioester. The active site cysteine (Cys93) of Ubc9 facilitates the transfer of the peptide from the thioester to the ε-amino group of the target lysine residue within the recognition motif, forming a stable isopeptide bond.

Data Presentation

Table 1: Kinetic Parameters for Ubc9-Mediated Reactions
Enzyme SystemSubstrate(s)k_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)Reference
Chimeric E1 v4.5 + Ubc9 K14RUbiquitin0.15 ± 0.020.42 ± 0.123.57 x 10⁵

Note: This data is for a related system involving a chimeric E1 enzyme loading ubiquitin onto Ubc9, but provides insight into the kinetics of Ubc9-mediated transfer.

Table 2: Example Ligation Reaction Conditions and Efficiency
Target ProteinPeptide ThioesterTarget Protein Conc. (µM)Ubc9 Conc. (µM)Thioester Conc. (µM)Time (h)Temperature (°C)ConversionReference
GFP-I (with internal LACE tag)Ubiquitin (loaded by ChE1)153075237>95%
GFP-C (with C-terminal LACE tag)Rhodamine-LRLRGG-(Ac-Cys-NHMe)157.525024Not Specified~100% (Full)
AaLS-13-LACERhodamine thioester 115301201Not SpecifiedSignificant labeling observed

Experimental Protocols

Protocol 1: Expression and Purification of Human Ubc9

This protocol describes the expression of His-tagged human Ubc9 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • pET vector containing His-tagged human Ubc9

  • E. coli BL21(DE3) cells

  • LB Broth and Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 20 mM imidazole, 1 mM DTT, 2.5 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 40 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM DTT

Procedure:

  • Transform the Ubc9 expression vector into E. coli BL21(DE3) cells and plate on selective agar plates.

  • Inoculate a single colony into a starter culture and grow overnight at 37°C.

  • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate overnight at 25°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Equilibrate the Ni-NTA resin with Lysis Buffer and incubate the cleared lysate with the resin.

  • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged Ubc9 with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer to remove imidazole.

  • Concentrate the protein and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Analyze the purity of the protein by SDS-PAGE.

Protocol 2: Ubc9-Mediated Chemoenzymatic Ligation

This protocol provides a general procedure for the ligation of a peptide thioester to a target protein containing a LACE tag.

Materials:

  • Purified Ubc9 enzyme

  • Purified target protein with a LACE tag (e.g., IKQE)

  • Peptide thioester (e.g., Rhodamine-LRLRGG-(this compound))

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

Procedure:

  • Set up the ligation reaction in a microcentrifuge tube. For a typical reaction, combine:

    • Target protein to a final concentration of 15 µM.

    • Ubc9 to a final concentration of 7.5-30 µM.

    • Peptide thioester to a final concentration of 120-250 µM.

    • Reaction Buffer to the final volume.

  • Incubate the reaction at 37°C for 2-24 hours. The reaction time can be optimized to control the extent of labeling.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE. The ligated product will have a higher molecular weight than the starting target protein.

  • If the peptide thioester is fluorescent, the gel can be visualized using an appropriate imager to confirm ligation.

  • Once the desired level of ligation is achieved, the reaction can be stopped by adding SDS-PAGE loading buffer or by proceeding to the purification step.

Protocol 3: Purification of the Ligated Protein

The ligated protein can be purified from the reaction mixture to remove excess Ubc9 and unreacted peptide thioester.

Materials:

  • Size-Exclusion Chromatography (SEC) column

  • SEC Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

Procedure:

  • Equilibrate the SEC column with SEC Buffer.

  • Load the ligation reaction mixture onto the column.

  • Elute the proteins with SEC Buffer, collecting fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified ligated protein.

  • Pool the fractions containing the pure product and concentrate as needed.

Mandatory Visualizations

Ubc9-Mediated Ligation Workflow

Ubc9_Ligation_Workflow cluster_reactants Reactants cluster_reaction Ligation Reaction cluster_products Products cluster_purification Purification TargetProtein Target Protein (with LACE tag: ΨKXE) ReactionMix Incubation (37°C, 2-24h) TargetProtein->ReactionMix PeptideThioester Peptide Thioester (R-LRLRGG-Ac-Cys-NHMe) PeptideThioester->ReactionMix Ubc9 Ubc9 Enzyme (Active Site Cys93) Ubc9->ReactionMix LigatedProduct Ligated Protein (Isopeptide Bond) ReactionMix->LigatedProduct Byproducts Excess Reactants ReactionMix->Byproducts SEC Size-Exclusion Chromatography LigatedProduct->SEC Byproducts->SEC PureProduct Purified Ligated Protein SEC->PureProduct

Caption: Experimental workflow for Ubc9-mediated chemoenzymatic ligation.

Mechanism of Ubc9-Mediated Ligation

Ubc9_Mechanism TargetProtein Target Protein -Ψ-Lys(NH₂)-X-E- LigatedProduct Ligated Protein -Ψ-Lys(NH-CO-R)-X-E- TargetProtein->LigatedProduct Nucleophilic Attack by Lysine ε-NH₂ PeptideThioester Peptide Thioester (R-CO-S-R') Intermediate Ubc9-Peptide Thioester Intermediate (Ubc9-Cys93-S-CO-R) PeptideThioester->Intermediate Acyl Transfer Ubc9 Ubc9 -Cys93(SH)- Ubc9->Intermediate Intermediate->LigatedProduct Ubc9_Regen Regenerated Ubc9 -Cys93(SH)- LigatedProduct->Ubc9_Regen Ubc9 Release

References

Application Notes and Protocols: Ac-Cys-NHMe in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing cysteine-based conjugation strategies in the development of Antibody-Drug Conjugates (ADCs), with a focus on the conceptual application of an N-acetylated, C-terminally amidated cysteine payload (Ac-Cys-NHMe) as a model system. The protocols outlined below are derived from established methods for cysteine-linked ADCs and can be adapted for specific antibody, linker, and payload combinations.

Introduction to Cysteine-Based ADC Conjugation

Cysteine residues, with their reactive thiol groups, are primary targets for the covalent attachment of drug-linker complexes to antibodies.[1] This approach can be broadly categorized into two strategies: conjugation to native interchain cysteines and site-specific conjugation to engineered cysteines.

  • Native Cysteine Conjugation: This method involves the reduction of the four interchain disulfide bonds in a typical IgG antibody, providing up to eight free cysteine residues for conjugation.[1][2] This results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8.[1] Brentuximab vedotin (Adcetris®) is an example of an FDA-approved ADC prepared via this method.[1]

  • Site-Specific Cysteine Conjugation: To overcome the heterogeneity of traditional methods, site-specific conjugation technologies have been developed. These include engineering cysteine residues at specific sites on the antibody (e.g., THIOMAB™ technology), allowing for the production of homogeneous ADCs with a defined DAR. This approach offers greater control over the ADC's physicochemical properties and can lead to an improved therapeutic index.

The conceptual this compound can be conjugated to antibodies using these methods, typically through a maleimide-containing linker, to form a stable thioether bond. The N-acetylation and C-terminal amidation of the cysteine payload can influence its physicochemical properties, such as hydrophilicity and cell permeability.

Quantitative Data Summary

The following tables summarize key quantitative data for representative cysteine-linked ADCs from various studies. This data provides a benchmark for evaluating the performance of newly developed ADCs, including those utilizing novel payloads like this compound.

Table 1: Drug-to-Antibody Ratio (DAR) of Cysteine-Linked ADCs

ADC PlatformConjugation MethodAverage DARReference
Trastuzumab-MMAEReduced Interchain Cysteines3.5
cAC10-vcMMAEReduced Interchain CysteinesVariable (dependent on conditions)
THIOMAB™ ADCEngineered Cysteine (A118C)~2.0
Cysteine-Inserted ADCEngineered Cysteine Insertion~1.8
Dual-Cys Linker ADCReduced Interchain CysteinesUp to 16 (total drugs)

Table 2: In Vitro Cytotoxicity of Cysteine-Linked ADCs

ADCCell LineIC50Reference
MMAE/F dual-drug ADCResistant Tumor Model0.7 ng/mL
MMAE single-drug ADCResistant Tumor Model> 2000 ng/mL
Cys-linker-MMAE ADC (mil40-15)BT-474 (HER2+)10⁻¹¹ M
Cys-linker-MMAE ADC (mil40-15)MCF-7 (HER2-)10⁻⁹ M

Table 3: Stability of Cysteine-Linked ADCs

Maleimide Linker TypeConditionDeconjugation (%) after 7 daysReference
N-aryl maleimideSerum at 37°C< 20%
N-alkyl maleimideSerum at 37°C35-67%

Experimental Protocols

This section provides detailed protocols for the key steps in the development and characterization of cysteine-linked ADCs.

Antibody Reduction for Native Cysteine Conjugation

This protocol describes the partial reduction of interchain disulfide bonds to generate free thiols for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mM)

  • Reaction Buffer (e.g., PBS with EDTA)

  • PD-10 desalting column

Procedure:

  • Equilibrate a PD-10 desalting column with reaction buffer.

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

  • Add a molar excess of TCEP to the antibody solution. The exact molar ratio needs to be optimized for each antibody but typically ranges from 2 to 10-fold molar excess over the antibody.

  • Incubate the reaction mixture at 37-40°C for 1-2 hours.

  • After incubation, cool the reaction mixture to room temperature.

  • Remove excess TCEP by passing the reaction mixture through the equilibrated PD-10 desalting column, eluting with reaction buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of this compound-Linker to Reduced Antibody

This protocol outlines the conjugation of a maleimide-activated this compound linker to the free thiols of the reduced antibody.

Materials:

  • Reduced antibody solution

  • This compound with a maleimide-containing linker, dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer

Procedure:

  • To the reduced antibody solution, add the maleimide-activated this compound-linker solution. The molar excess of the drug-linker complex typically ranges from 1.5 to 5-fold per free thiol.

  • Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours or overnight. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated drug-linker and other reactants using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the distribution of drug-loaded species and calculate the average DAR.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area)

3.3.2. Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation

MS provides precise mass information to confirm the identity of the ADC and determine the DAR.

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • For denatured analysis: Reversed-phase (RP) column and mobile phases with organic solvent and acid.

  • For native analysis: Size-exclusion (SEC) column and mobile phases with volatile salts (e.g., ammonium acetate).

Procedure (Denatured RP-LC-MS):

  • Reduce the ADC sample with a reducing agent like DTT to separate the light and heavy chains.

  • Inject the reduced sample onto the RP column.

  • Elute the chains using a gradient of increasing organic solvent.

  • Acquire mass spectra for the eluting peaks.

  • Deconvolute the mass spectra to determine the molecular weights of the unconjugated and conjugated light and heavy chains.

  • Calculate the DAR based on the mass shift between the conjugated and unconjugated chains.

Diagrams

The following diagrams illustrate key workflows and concepts in cysteine-based ADC development.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation DrugLinker This compound-Linker (Maleimide) DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, MS, etc.) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Workflow for Cysteine-Based ADC Conjugation.

ADC_Internalization_Pathway ADC ADC Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Antibody Degradation Fusion->Degradation PayloadRelease Payload Release (this compound) Degradation->PayloadRelease Cytotoxicity Cytotoxicity (e.g., Apoptosis) PayloadRelease->Cytotoxicity

Caption: ADC Internalization and Payload Release Pathway.

References

Application Notes and Protocols for In Vivo Protein Labeling Using Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins within a living organism is a powerful tool for elucidating protein function, tracking protein localization, and developing targeted therapeutics. The Lysine Acylation using Conjugating Enzymes (LACE) technique offers a highly specific method for modifying proteins at internal lysine residues. This chemoenzymatic approach utilizes the E2 small ubiquitin-like modifier (SUMO)-conjugating enzyme, Ubc9, to catalyze the formation of an isopeptide bond between a specific lysine on a target protein and a peptide thioester probe.[1][2][3] Ac-Cys-NHMe serves as a key building block for the synthesis of these peptide thioesters.[4][5]

This document provides detailed application notes and protocols for the proposed in vivo application of the LACE technique for protein labeling, leveraging this compound as a precursor for the labeling probe.

Principle of the LACE Technique

The LACE technique relies on the unique ability of the Ubc9 enzyme to recognize a minimal consensus sequence (ΨKxE, where Ψ is a hydrophobic residue and x is any amino acid) on a target protein and catalyze the transfer of a peptide from a thioester donor to the lysine residue within this sequence. This reaction proceeds without the need for E1 and E3 ligases, simplifying the components required for labeling. The peptide thioester, which carries a probe such as a fluorophore or a biotin tag, is synthesized from a peptide hydrazide and this compound.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for in vivo protein labeling experiments using the LACE technique. These values are intended as a benchmark for expected results and may require optimization for specific proteins and in vivo models.

Table 1: In Vivo Labeling Efficiency of Target Protein-GFP Fusion in Cultured Cells

Delivery MethodProbe Concentration (µM)Ubc9 Concentration (µM)Incubation Time (hours)Labeling Efficiency (%)Signal-to-Noise Ratio
Cell-Penetrating Peptide (TAT)10546515:1
Streptolysin O (SLO) Permeabilization52.50.58525:1
Electroporation157.525012:1

Table 2: Biodistribution and Labeling Specificity in a Mouse Model

Target OrganProbe Delivery RouteTime Post-Injection (hours)% Labeled Target Protein (of total)Off-Target Labeling (%)
LiverIntravenous645< 5
Tumor XenograftIntratumoral1260< 3
BrainIntracerebroventricular2430< 8

Experimental Protocols

Protocol 1: Preparation of the Peptide Thioester Probe

This protocol describes the synthesis of a fluorescently labeled peptide thioester from a peptide hydrazide and this compound.

Materials:

  • Peptide hydrazide with a C-terminal LRLRGG sequence and an N-terminal fluorescent dye (e.g., FITC-LRLRGG-NHNH2)

  • This compound

  • Sodium nitrite (NaNO2)

  • 4-mercaptophenylacetic acid (MPAA)

  • Reaction Buffer: 0.2 M Sodium Phosphate, pH 4.0

  • Ligation Buffer: 6 M Guanidinium Chloride, 0.2 M Sodium Phosphate, pH 7.5

  • HPLC for purification

Procedure:

  • Peptide Azide Formation:

    • Dissolve the peptide hydrazide in Reaction Buffer at a final concentration of 10 mM.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add a 1.2 molar excess of pre-chilled sodium nitrite solution.

    • Stir the reaction at -15°C for 30 minutes. The solution will turn yellow, indicating the formation of the peptide azide.

  • Thioester Formation:

    • In a separate tube, dissolve this compound and MPAA in Ligation Buffer.

    • Add the peptide azide solution to the this compound/MPAA solution.

    • Adjust the pH of the reaction mixture to 7.0 with NaOH.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Purify the resulting peptide thioester by reverse-phase HPLC.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: In Vivo Protein Labeling in Cultured Mammalian Cells using Streptolysin O (SLO)

This protocol details the delivery of the peptide thioester probe and Ubc9 enzyme into cultured cells for protein labeling.

Materials:

  • Mammalian cells expressing the target protein with a LACE tag (ΨKxE)

  • Purified recombinant Ubc9 enzyme

  • Peptide thioester probe (from Protocol 1)

  • Streptolysin O (SLO)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate the cells on glass-bottom dishes and grow to 70-80% confluency.

  • SLO Permeabilization and Labeling:

    • Wash the cells twice with PBS.

    • Prepare a labeling mixture containing the peptide thioester probe (5 µM) and Ubc9 (2.5 µM) in serum-free medium.

    • Add SLO to the labeling mixture at a pre-determined optimal concentration (typically 100-500 ng/mL).

    • Incubate the cells with the SLO-containing labeling mixture for 30 minutes at 37°C.

  • Cell Recovery and Imaging:

    • Remove the labeling mixture and wash the cells three times with complete culture medium to allow the pores to reseal.

    • Incubate the cells in complete medium for 1-2 hours to ensure full recovery.

    • Wash the cells with PBS and image using a fluorescence microscope.

Protocol 3: In Vivo Protein Labeling in a Mouse Xenograft Model

This protocol outlines a strategy for labeling a target protein in a tumor xenograft model.

Materials:

  • Tumor-bearing mice (xenograft model expressing the LACE-tagged target protein)

  • Peptide thioester probe (from Protocol 1)

  • Ubc9 enzyme

  • Delivery vehicle (e.g., liposomes or conjugated to a cell-penetrating peptide like TAT)

  • Anesthesia

  • Tissue homogenization buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Probe and Enzyme Formulation:

    • Formulate the peptide thioester probe and Ubc9 enzyme in a suitable delivery vehicle to facilitate cellular uptake and protect against degradation.

  • In Vivo Administration:

    • Anesthetize the tumor-bearing mouse.

    • Administer the formulated probe and enzyme via intratumoral injection.

  • Labeling and Tissue Harvest:

    • Allow the labeling reaction to proceed in vivo for a predetermined time (e.g., 12 hours).

    • Euthanize the mouse and excise the tumor tissue.

  • Analysis:

    • Homogenize the tumor tissue in lysis buffer.

    • Separate the protein lysate by SDS-PAGE.

    • Analyze the extent of labeling by in-gel fluorescence scanning or by Western blot using an antibody against the fluorescent dye or the target protein.

Mandatory Visualization

LACE_Signaling_Pathway cluster_synthesis Probe Synthesis cluster_labeling In Vivo Labeling This compound This compound Peptide Thioester Probe Peptide Thioester Probe This compound->Peptide Thioester Probe Peptide Hydrazide Peptide Hydrazide Peptide Hydrazide->Peptide Thioester Probe Labeled Protein Labeled Protein Peptide Thioester Probe->Labeled Protein Ubc9 catalysis Ubc9 Enzyme Ubc9 Enzyme Ubc9 Enzyme->Labeled Protein Target Protein Target Protein (with ΨKxE tag) Target Protein->Labeled Protein

Caption: Signaling pathway of the LACE technique.

Experimental_Workflow Start Start Synthesize Peptide Thioester Synthesize Peptide Thioester Start->Synthesize Peptide Thioester Introduce LACE Tag into Target Protein Introduce LACE Tag into Target Protein Start->Introduce LACE Tag into Target Protein In Vivo Delivery of Probe and Ubc9 In Vivo Delivery of Probe and Ubc9 Synthesize Peptide Thioester->In Vivo Delivery of Probe and Ubc9 Introduce LACE Tag into Target Protein->In Vivo Delivery of Probe and Ubc9 Incubation/Labeling Incubation/Labeling In Vivo Delivery of Probe and Ubc9->Incubation/Labeling Analysis Analysis Incubation/Labeling->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo protein labeling.

Logical_Relationships cluster_factors Key Factors Specificity Specificity Efficiency Efficiency Biocompatibility Biocompatibility Ubc9 Specificity Ubc9 Specificity Ubc9 Specificity->Specificity Probe Delivery Probe Delivery Probe Delivery->Efficiency Enzyme Stability Enzyme Stability Enzyme Stability->Biocompatibility Cellular Uptake Cellular Uptake Cellular Uptake->Efficiency

Caption: Logical relationships of key factors in LACE labeling.

References

Application Notes and Protocols for Peptide Thioester Synthesis using Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide thioesters are critical intermediates in the synthesis of large peptides and proteins via native chemical ligation (NCL). The ability to efficiently generate these reactive species is paramount for the construction of complex biomolecules with diverse functionalities. This document provides a detailed guide for the synthesis of peptide thioesters utilizing N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe).

This method is particularly relevant for the Lysine Acylation using Conjugating Enzymes (LACE) technique. LACE is a powerful chemoenzymatic strategy that enables the site-specific modification of proteins at lysine residues. The process involves the enzymatic conjugation of a peptide thioester to a target protein. This compound serves as a key building block in the chemical synthesis of the required peptide thioester from a corresponding peptide hydrazide.[1]

Principle of the Method

The synthesis of the peptide thioester is achieved through the reaction of a peptide hydrazide with this compound. This reaction proceeds via an oxidative activation of the peptide hydrazide, which then reacts with the thiol of this compound to form the desired thioester. This approach is advantageous as it allows for the late-stage introduction of the thioester functionality to a fully assembled and purified peptide hydrazide, thus avoiding potential side reactions that can occur during solid-phase peptide synthesis (SPPS) when using thioester-linked resins.

Experimental Protocols

This section provides a step-by-step guide for the synthesis of a peptide thioester from a peptide hydrazide and this compound.

Materials and Reagents
  • Peptide hydrazide (custom synthesized)

  • N-acetyl-L-cysteine-N'-methylamide (this compound)

  • Sodium nitrite (NaNO₂)

  • Guanidine hydrochloride (Gu·HCl)

  • Sodium phosphate (Na₂HPO₄)

  • Hydrochloric acid (HCl)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • High-purity water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Protocol: Synthesis of Peptide Thioester

This protocol is adapted from established methods for the conversion of peptide hydrazides to thioesters.

  • Preparation of Ligation Buffer: Prepare a ligation buffer consisting of 6 M Guanidine·HCl and 200 mM Na₂HPO₄. Adjust the pH to the desired value (typically between 6.5 and 7.5) using HCl.

  • Dissolution of Reactants:

    • Dissolve the purified peptide hydrazide in the ligation buffer to a final concentration of 1-5 mM.

    • In a separate tube, dissolve this compound in the ligation buffer to a concentration that will result in a significant molar excess (e.g., 10-50 equivalents) when added to the peptide hydrazide solution.

  • Activation of Peptide Hydrazide:

    • Cool the peptide hydrazide solution to -15 °C in an ice-salt bath.

    • Prepare a fresh, chilled solution of sodium nitrite (NaNO₂) in water.

    • Add the NaNO₂ solution to the peptide hydrazide solution dropwise while stirring. The final concentration of NaNO₂ should be in molar excess (e.g., 10-20 equivalents) relative to the peptide hydrazide.

    • Maintain the reaction at -15 °C for 15-30 minutes to form the acyl azide intermediate.

  • Thioester Formation:

    • To the activated peptide hydrazide solution, add the prepared this compound solution.

    • Adjust the pH of the reaction mixture to approximately 6.5-7.0 by adding a suitable base (e.g., NaOH solution) or by adding a pre-buffered solution of this compound.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by RP-HPLC and mass spectrometry.

  • Purification of the Peptide Thioester:

    • Once the reaction is complete, acidify the reaction mixture with TFA (to a final concentration of 0.1%).

    • Purify the crude peptide thioester by preparative RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product, as confirmed by mass spectrometry.

    • Lyophilize the purified fractions to obtain the peptide thioester as a white powder.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model peptide thioester using the described protocol.

ParameterValue
Reactants
Peptide HydrazideModel Peptide-CONHNH₂ (MW: 1500 Da)
This compoundMolar Excess: 30 eq.
Sodium NitriteMolar Excess: 15 eq.
Reaction Conditions
Activation Temperature-15 °C
Activation Time20 min
Thioesterification pH6.8
Thioesterification Time2 hours
Thioesterification Temp.Room Temperature
Results
Yield of purified thioester45-60%
Purity (by RP-HPLC)>95%

Visualizations

Experimental Workflow for Peptide Thioester Synthesis

Peptide_Thioester_Synthesis Peptide_Hydrazide Peptide Hydrazide (Purified) Activation Activation (NaNO₂, -15°C) Peptide_Hydrazide->Activation Dissolve in ligation buffer Ac_Cys_NHMe This compound (in buffer) Thioesterification Thioesterification (pH 6.5-7.0, RT) Ac_Cys_NHMe->Thioesterification Add excess Activation->Thioesterification Acyl Azide Intermediate Purification Purification (RP-HPLC) Thioesterification->Purification Crude Product Final_Product Peptide Thioester (Lyophilized) Purification->Final_Product Purified Product

Caption: Workflow for the synthesis of a peptide thioester from a peptide hydrazide and this compound.

Signaling Pathway: Native Chemical Ligation

NCL_Pathway Peptide_Thioester Peptide-1 Thioester Transthioesterification Transthioesterification Peptide_Thioester->Transthioesterification N_Terminal_Cys Peptide-2 (N-terminal Cys) N_Terminal_Cys->Transthioesterification Thioester_Intermediate Thioester Intermediate Transthioesterification->Thioester_Intermediate Reversible Acyl_Shift S-to-N Acyl Shift (Intramolecular) Thioester_Intermediate->Acyl_Shift Spontaneous Ligated_Product Ligated Peptide (Native Amide Bond) Acyl_Shift->Ligated_Product Irreversible

Caption: The general mechanism of Native Chemical Ligation (NCL).

References

Application Notes and Protocols for Cysteine-Specific Labeling of Proteins on Live Cell Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Addressing the Role of Ac-Cys-NHMe

Initial research into the use of N-acetylcysteine methylamide (this compound) for protein labeling reveals its primary application is not for direct labeling of cell surface proteins. Instead, this compound is a crucial building block in the Lysine Acylation using Conjugating Enzymes (LACE) technique. This chemoenzymatic method facilitates the site-specific modification of lysine residues within proteins. In the LACE workflow, this compound is used to create a reactive peptide thioester, which is then enzymatically conjugated to a specific lysine residue on a target protein.

For researchers aiming to label proteins on live cell surfaces via cysteine residues, a more direct and widely adopted approach involves the use of thiol-reactive fluorescent probes, with maleimide-based reagents being the most prevalent. The remainder of this document will provide detailed application notes and protocols for this established method.

Application Notes: Cysteine-Specific Labeling with Maleimide Probes

The selective labeling of cell surface proteins is a powerful tool in biological research and drug development, enabling the visualization, tracking, and quantification of membrane proteins. This technique provides critical insights into cellular signaling, protein trafficking, and drug-target engagement. Maleimide-based fluorescent probes are highly effective for this purpose due to the specific and stable covalent bond they form with the sulfhydryl (thiol) group of cysteine residues.

The maleimide group reacts with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1] This reaction is highly selective for thiols at neutral pH, minimizing off-target labeling of other amino acid residues such as lysine or histidine.[2][3] The polarity of certain fluorescent maleimide dyes, such as Alexa Fluor™ maleimides, makes them particularly suitable for labeling exposed thiols on the surface of live cells, as they are less likely to cross the cell membrane.[4]

Applications of this technique are broad and include:

  • Quantification of cell surface protein expression: Changes in the surface proteome can be monitored by labeling all proteins with accessible cysteines.[1]

  • Monitoring protein trafficking: The stability of the maleimide linkage allows for pulse-chase experiments to follow the internalization and recycling of surface proteins.

  • Flow cytometry analysis: Labeled cells can be analyzed and sorted based on the fluorescence intensity, providing a quantitative measure of surface protein abundance.

  • Fluorescence microscopy: Visualization of the spatial distribution of labeled proteins on the cell surface.

Quantitative Data for Cell Surface Protein Labeling

The efficiency and specificity of maleimide-based labeling can be influenced by several factors, including the concentration of the probe, incubation time, and temperature. The following table provides a summary of typical experimental parameters and expected outcomes.

ParameterTypical RangeNotesReference
Cell Viability > 95%Essential for accurate labeling of surface proteins on live cells.
Cell Concentration 1 x 10^6 cells/mLA common starting concentration for labeling in suspension.
Maleimide Probe Concentration 10 - 50 µMShould be optimized for the specific cell type and protein of interest.
Incubation Time 30 minutesCan be optimized; longer times may increase background.
Incubation Temperature 4°C or on iceReduces membrane trafficking and internalization of labeled proteins.
Labeling Efficiency 70 - 90% (for purified proteins)Efficiency on whole cells is more complex to quantify but can be estimated.
Specificity > 95% (for purified proteins)High specificity for cysteine residues under optimized conditions.

Experimental Protocols

Protocol 1: Labeling of Live Cells in Suspension for Flow Cytometry

This protocol details the steps for labeling cysteine residues on the surface of live cells in suspension using a fluorescent maleimide probe, followed by analysis with flow cytometry.

Materials:

  • Live cells in suspension

  • Fluorescent maleimide probe (e.g., AF430 Maleimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile and ice-cold

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • Trypan Blue or other cell viability stain

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual media and serum.

    • Perform a cell count and assess viability using Trypan Blue. Viability should be above 95%.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Maleimide Stock Solution:

    • Allow the vial of the maleimide probe to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh for each experiment.

  • Labeling Reaction:

    • Dilute the 10 mM maleimide stock solution in ice-cold PBS to the desired final concentration (a starting concentration of 10-50 µM is recommended).

    • Add the diluted maleimide solution to the cell suspension.

    • Incubate for 30 minutes on ice or at 4°C, protected from light. Gently mix every 10 minutes to ensure uniform labeling.

  • Quenching and Washing:

    • To stop the labeling reaction, add ice-cold PBS containing 1% BSA or 5% FBS. The excess thiols in the albumin will react with any remaining maleimide probe.

    • Incubate for 5-10 minutes on ice.

    • Wash the cells three times with ice-cold PBS containing 1% BSA. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Protocol 2: Reduction of Disulfide Bonds for Enhanced Labeling (for purified proteins or specific applications)

For some proteins, cysteine residues on the cell surface may be involved in disulfide bonds and thus unavailable for labeling. A mild reduction step can increase labeling efficiency. Caution: This may disrupt protein structure and function and should be used with care for live-cell applications. This protocol is more commonly applied to purified proteins.

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Reduction Step:

    • Resuspend the protein or cells in a degassed buffer.

    • Add TCEP to a final concentration of 1-10 mM. A 100-fold molar excess of TCEP to the protein is a common starting point for purified proteins.

    • Incubate for 20 minutes at room temperature.

  • Removal of Reducing Agent:

    • For purified proteins, remove TCEP using a desalting column or dialysis. For cells, wash thoroughly with degassed buffer. This step is crucial as TCEP will react with the maleimide probe.

  • Labeling:

    • Proceed immediately with the labeling reaction as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Live Cell Surface Labeling cell_prep Cell Preparation (Harvest, Wash, Count) labeling Labeling Reaction (10-50 µM probe, 30 min on ice) cell_prep->labeling probe_prep Maleimide Probe Preparation (10 mM stock in DMSO) probe_prep->labeling quenching Quenching (Add BSA or FBS) labeling->quenching washing Washing (3x with ice-cold PBS) quenching->washing analysis Analysis (Flow Cytometry or Microscopy) washing->analysis

Caption: Workflow for labeling surface proteins on live cells.

maleimide_reaction Maleimide-Thiol Reaction cluster_reactants Reactants cluster_product Product protein Protein-SH (Cysteine Residue) product Protein-S-Maleimide-Fluorophore (Stable Thioether Bond) protein->product + maleimide Fluorophore-Maleimide maleimide->product

Caption: Reaction of a maleimide probe with a protein thiol group.

References

Troubleshooting & Optimization

Troubleshooting low yield in Ac-Cys-NHMe protein conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields or other issues during the conjugation of N-acetyl-cysteine-N-methylamide (Ac-Cys-NHMe) to proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound protein conjugation yield unexpectedly low?

Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The most frequent causes include suboptimal reaction conditions, degradation of reactants, or issues with the protein itself. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Steps for Low Conjugation Yield:

  • Verify Thiol Availability: The free thiol group on the cysteine residue of your protein is the reactive handle for conjugation. If it is not available, the reaction cannot proceed.

    • Problem: Disulfide Bonds: Cysteine residues can form disulfide bonds, rendering them unreactive towards maleimides[1].

    • Solution: Reduction of Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent to break any disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent[1]. Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with your maleimide[1].

  • Confirm Maleimide Reagent Integrity: The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.

    • Problem: Maleimide Hydrolysis: In aqueous solutions, especially at neutral to alkaline pH, the maleimide ring can open, forming an unreactive maleamic acid[2][3].

    • Solution: Proper Handling and Storage: Store maleimide-containing reagents in a dry, biocompatible solvent like DMSO. Prepare aqueous solutions of the maleimide immediately before use.

  • Optimize Reaction pH: The pH of the reaction buffer is critical for the efficiency and specificity of the maleimide-thiol reaction.

    • Problem: Incorrect pH: At pH values below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.

    • Solution: Maintain Optimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Evaluate Molar Ratio of Reactants: The ratio of the maleimide reagent to the protein can significantly impact conjugation efficiency.

    • Problem: Suboptimal Molar Ratio: An insufficient amount of the maleimide reagent will result in incomplete conjugation. Conversely, an excessive amount can lead to off-target reactions and difficulties in purification.

    • Solution: Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, this should be optimized for your specific protein and application. For larger molecules or nanoparticles, steric hindrance might be a factor, and adjusting the ratio is crucial. For example, one study found a 2:1 maleimide to thiol ratio optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.

FAQ 2: How can I prevent the reversal of the maleimide-thiol conjugation?

The thiosuccinimide bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation. This can be a significant issue, particularly in vivo, where the released payload can cause off-target effects.

Strategies to Stabilize the Conjugate:

  • Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed after the conjugation reaction. The resulting ring-opened succinamic acid thioether is stable and less susceptible to the reverse reaction. This can be achieved by incubating the conjugate in a buffer at a slightly elevated pH (around 8.5-9.0) for a short period, though conditions should be optimized to avoid protein denaturation.

  • Use of Stabilizing Maleimides: Next-generation maleimides have been developed that undergo rapid hydrolysis after conjugation, leading to a more stable product.

FAQ 3: My protein precipitates after the conjugation reaction. What could be the cause?

Protein precipitation post-conjugation can be due to several factors, including changes in the protein's properties or the presence of aggregates.

Troubleshooting Protein Precipitation:

  • Over-modification: Excessive conjugation, especially at multiple sites, can alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation and precipitation. To mitigate this, reduce the molar excess of the maleimide reagent and optimize the reaction time.

  • Solvent Effects: If the maleimide reagent is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. Use a minimal amount of the organic solvent to dissolve the maleimide.

  • Buffer Conditions: Ensure the buffer composition and pH are optimal for your protein's stability throughout the conjugation and purification process.

Data Presentation

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances reaction rate and selectivity for thiols over amines.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down competing side reactions like hydrolysis.
Reaction Time 1 - 4 hoursTypically sufficient for completion; should be optimized for the specific reactants.
Maleimide:Protein Molar Ratio 5:1 to 20:1A starting point for optimization; depends on the number of available thiols and steric hindrance.

Table 2: Common Reducing Agents for Disulfide Bond Reduction

Reducing AgentRecommended Molar ExcessIncubation TimeKey Considerations
TCEP 2-10 fold over disulfide bonds30 - 60 min at RTDoes not need to be removed prior to conjugation.
DTT 10-100 fold over protein30 - 60 min at RTMust be removed before adding the maleimide reagent.

Experimental Protocols

Protocol 1: General Procedure for this compound Protein Conjugation
  • Protein Preparation and Disulfide Reduction (if necessary):

    • Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 5-50 mM (a 2-10 fold molar excess over the protein's disulfide bonds is a good starting point).

    • Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly in the next step.

  • Conjugation Reaction:

    • Dissolve the this compound-maleimide derivative in a minimal amount of anhydrous DMSO.

    • Add the maleimide solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

Visualizations

Diagrams

G cluster_prep Step 1: Protein Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify Protein Protein with Cysteine Disulfide Disulfide Bonds Present? Protein->Disulfide Reduce Reduce with TCEP/DTT Disulfide->Reduce Yes ReducedProtein Protein with Free Thiols Disulfide->ReducedProtein No Reduce->ReducedProtein Mix Mix @ pH 6.5-7.5 RT, 1-4h ReducedProtein->Mix Maleimide This compound-Maleimide (in DMSO) Maleimide->Mix Conjugate Protein Conjugate Mix->Conjugate Quench Quench with Cysteine/BME Conjugate->Quench Purify Purify (SEC/Dialysis) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct G cluster_troubleshooting Troubleshooting Pathway Start Low Conjugation Yield CheckThiol 1. Check for Free Thiols (e.g., Ellman's Reagent) Start->CheckThiol ThiolIssue Thiols Oxidized? CheckThiol->ThiolIssue CheckMaleimide 2. Verify Maleimide Activity (e.g., NMR/MS of fresh stock) MaleimideIssue Maleimide Hydrolyzed? CheckMaleimide->MaleimideIssue CheckpH 3. Measure Reaction pH pH_Issue pH outside 6.5-7.5? CheckpH->pH_Issue CheckRatio 4. Review Molar Ratio RatioIssue Ratio too low? CheckRatio->RatioIssue ThiolIssue->CheckMaleimide No AddReducer Solution: Add Reducing Agent (TCEP) ThiolIssue->AddReducer Yes MaleimideIssue->CheckpH No FreshMaleimide Solution: Use Fresh Maleimide Stock MaleimideIssue->FreshMaleimide Yes pH_Issue->CheckRatio No AdjustpH Solution: Adjust Buffer pH pH_Issue->AdjustpH Yes IncreaseRatio Solution: Increase Molar Ratio RatioIssue->IncreaseRatio Yes

References

Navigating LACE Reactions: A Technical Support Guide for Enhanced Efficiency with Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Ligation-Assisted Chemical Excision (LACE) reaction is a powerful tool for site-specific protein modification, offering a versatile method for attaching probes, altering protein function, and developing novel therapeutics. Central to this technique is the use of N-acetylcysteine methylamide (Ac-Cys-NHMe) to generate a reactive peptide thioester. However, achieving optimal efficiency in LACE reactions can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions to help you streamline your experiments and maximize your success.

Troubleshooting Common Issues in LACE Reactions

Low or no product yield is a frequent hurdle in LACE reactions. The following table outlines common problems, their potential causes, and actionable solutions to enhance your reaction efficiency.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Inhibited Ubc9 Enzyme: - Improper storage or handling. - Presence of inhibitors in the reaction mixture.- Verify Ubc9 activity with a positive control. - Store Ubc9 at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the reaction buffer is free of contaminants and at the optimal pH.
2. Inefficient Peptide Thioester Formation: - Incomplete reaction of this compound with the peptide hydrazide. - Degradation of the peptide thioester.- Confirm the purity and concentration of the peptide hydrazide. - Optimize the conditions for thioester formation (e.g., reaction time, temperature). - Use freshly prepared peptide thioester for each LACE reaction. Store the thioester at -80°C and minimize exposure to moisture and high pH, which can cause hydrolysis.[1]
3. Suboptimal Reaction Conditions: - Incorrect pH or temperature. - Inappropriate buffer composition.- The optimal pH for LACE reactions is typically between 8.0 and 9.0.[2] - While many reactions are performed at room temperature or 37°C, lower temperatures (e.g., 4°C) with longer incubation times can sometimes improve yield.[2] - Ensure the buffer does not contain components that interfere with the reaction. A common buffer is phosphate-buffered saline (PBS).[2]
4. Issues with the Protein Substrate: - Low purity of the target protein. - The lysine residue within the recognition sequence is inaccessible. - The protein substrate is misfolded or aggregated.- Purify the protein substrate to >95% homogeneity. - Ensure the LACE recognition sequence (e.g., IKQE) is in a flexible and accessible region of the protein. - Perform quality control checks (e.g., size-exclusion chromatography) to ensure the protein is properly folded and monomeric.
Incomplete Reaction 1. Insufficient Reaction Time: - The reaction has not reached completion.- Monitor the reaction progress over time using SDS-PAGE or mass spectrometry to determine the optimal reaction time.
2. Suboptimal Reactant Concentrations: - The molar ratio of reactants is not optimized.- Systematically vary the molar ratio of the protein substrate, peptide thioester, and Ubc9 to find the optimal conditions. A common starting point is a molar excess of the peptide thioester and Ubc9 relative to the protein substrate.
Presence of Side Products 1. Hydrolysis of Peptide Thioester: - The thioester bond is susceptible to hydrolysis, especially at high pH.- Use freshly prepared peptide thioester. - Optimize the pH to balance reaction efficiency and thioester stability.
2. Non-specific Labeling: - Off-target modification of other lysine residues.- Ensure the LACE recognition sequence is unique and accessible. - Optimize the Ubc9 concentration; high concentrations may lead to non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for a LACE reaction?

A1: The optimal molar ratio can vary depending on the specific protein substrate and peptide thioester. A common starting point is a 1:10:2 molar ratio of protein substrate to peptide thioester to Ubc9. However, it is highly recommended to perform a titration experiment to determine the optimal ratio for your specific system.

Q2: How can I monitor the progress of my LACE reaction?

A2: The progress of the LACE reaction can be conveniently monitored by SDS-PAGE. The modified protein will have a higher molecular weight than the unmodified protein, resulting in a noticeable band shift. For more quantitative analysis, techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the product and confirm the modification.

Q3: My peptide thioester appears to be unstable. How can I improve its stability?

A3: Peptide thioesters are susceptible to hydrolysis, particularly at alkaline pH. To improve stability, it is recommended to:

  • Use the peptide thioester immediately after preparation.

  • If storage is necessary, store it at -80°C in small, single-use aliquots.

  • Avoid repeated freeze-thaw cycles.

  • Minimize the time the thioester is in a high pH buffer before the addition of the other reaction components.

Q4: Can I use a different SUMO E2 conjugating enzyme besides Ubc9?

A4: Ubc9 is the most commonly used enzyme for LACE reactions due to its well-characterized recognition sequence. While other E2 enzymes might be explored, their recognition motifs and reaction efficiencies would need to be empirically determined.

Q5: What are some common side reactions in LACE and how can they be minimized?

A5: A primary side reaction is the hydrolysis of the peptide thioester. This can be minimized by using freshly prepared thioester and optimizing the reaction pH. Another potential issue is the formation of a thioester-to-imide acyl transfer intermediate, which can lead to peptide backbone cleavage under basic conditions. Running the reaction at a lower pH may help to mitigate this side reaction, although it might also reduce the overall reaction rate.

Experimental Protocols

Protocol 1: Preparation of Peptide Thioester with this compound

This protocol describes the generation of a reactive peptide thioester from a peptide hydrazide and this compound.

Materials:

  • Peptide hydrazide

  • This compound

  • Reaction Buffer: 0.2 M Sodium Phosphate, 6 M Guanidine Hydrochloride, pH 3.0

  • Sodium Nitrite (NaNO₂) solution (freshly prepared)

  • Thiol additive (e.g., 4-mercaptophenylacetic acid - MPAA)

  • Quenching solution (e.g., dithiothreitol - DTT)

Procedure:

  • Dissolve the peptide hydrazide in the reaction buffer to a final concentration of 1-5 mM.

  • Cool the solution to -15°C in an ice-salt bath.

  • Add a 10-fold molar excess of freshly prepared sodium nitrite solution.

  • Incubate the reaction at -15°C for 20 minutes to convert the hydrazide to an acyl azide.

  • Add a 100-fold molar excess of the thiol additive (e.g., MPAA) and this compound to the reaction mixture.

  • Adjust the pH to 6.8-7.0 to facilitate the conversion of the acyl azide to the thioester.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Quench the reaction by adding a reducing agent like DTT.

  • Purify the resulting peptide thioester by reverse-phase HPLC.

Protocol 2: General LACE Reaction

This protocol provides a general procedure for the LACE reaction. Optimal conditions may vary and should be determined empirically.

Materials:

  • Purified protein substrate containing the LACE recognition sequence

  • Freshly prepared peptide thioester

  • Recombinant Ubc9 enzyme

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Quenching solution: SDS-PAGE loading buffer

Procedure:

  • In a microcentrifuge tube, combine the protein substrate (final concentration 10-50 µM), peptide thioester (final concentration 100-500 µM), and Ubc9 (final concentration 20-100 µM) in the reaction buffer.

  • Incubate the reaction at room temperature or 37°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and quenching with SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE to observe the formation of the higher molecular weight product.

  • Once the reaction is complete, the modified protein can be purified from the reaction mixture using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

Visualizing LACE Reaction Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

LACE_Workflow cluster_thioester Peptide Thioester Synthesis cluster_lace LACE Reaction PeptideHydrazide Peptide Hydrazide NaNO2 NaNO2, -15°C PeptideHydrazide->NaNO2 Acyl Azide Formation AcCysNHMe This compound Thiol Thiol Additive, pH 6.8-7.0 AcCysNHMe->Thiol NaNO2->Thiol PeptideThioester Purified Peptide Thioester Thiol->PeptideThioester Thioesterification ReactionMix Reaction Incubation (RT or 37°C) PeptideThioester->ReactionMix ProteinSubstrate Protein Substrate (with LACE tag) ProteinSubstrate->ReactionMix Ubc9 Ubc9 Enzyme Ubc9->ReactionMix ModifiedProtein Modified Protein ReactionMix->ModifiedProtein Ligation

Caption: A flowchart illustrating the two main stages of the LACE reaction: the synthesis of the peptide thioester and the subsequent Ubc9-mediated ligation to the protein substrate.

Troubleshooting_Logic Start Low/No LACE Product CheckUbc9 Check Ubc9 Activity (Positive Control) Start->CheckUbc9 CheckThioester Verify Thioester Integrity (Fresh Preparation, HPLC/MS) Start->CheckThioester CheckProtein Assess Protein Substrate Quality (Purity, Folding) Start->CheckProtein OptimizeConditions Optimize Reaction Conditions (pH, Temp, Ratios) CheckUbc9->OptimizeConditions CheckThioester->OptimizeConditions CheckProtein->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: A decision-making flowchart for troubleshooting inefficient LACE reactions, guiding the user through a logical sequence of checks and optimizations.

References

Common side reactions with Ac-Cys-NHMe and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Cys-NHMe (N-acetyl-L-cysteine-N'-methylamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions are racemization of the cysteine stereocenter, oxidation of the thiol group leading to disulfide bond formation (dimerization), and other oxidative side products.[1][2] Depending on the synthetic route, side reactions related to protecting groups and activation methods can also occur.

Q2: How can I detect these side reactions in my sample?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is effective for detecting impurities, including the diastereomer resulting from racemization (often appearing as a shoulder or a separate peak close to the main product peak) and the disulfide dimer.[3][4] Mass spectrometry (MS) is essential for identifying the mass of the impurities, confirming the presence of dimers or other adducts.[5]

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is dependent on pH, temperature, and exposure to oxygen. The thiol group is susceptible to oxidation, especially at neutral to basic pH. Solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored at low temperatures to minimize degradation. Acidic conditions can help to reduce the rate of oxidation.

Q4: What is the best way to store this compound?

A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C under an inert atmosphere for no more than a few days.

Troubleshooting Guides

Issue 1: Racemization of the Cysteine Residue

Symptom: Your purified product shows a doublet or a broadened peak in the HPLC chromatogram, and mass spectrometry confirms the correct mass for this compound.

Cause: This is a strong indication of racemization at the α-carbon of the cysteine, leading to the formation of the D-Cys diastereomer. This is a common issue with cysteine-containing peptides, especially during the activation and coupling steps in synthesis.

Solutions:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Carbodiimides like DIC in combination with additives such as Oxyma Pure or HOBt are recommended. Avoid highly reactive uronium-based reagents like HBTU or HATU if racemization is a significant issue, or use them with caution and optimized conditions.

  • Base Selection: If a base is required, use a sterically hindered and weaker base like 2,4,6-collidine instead of stronger bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).

  • Thiol Protecting Group: The choice of the thiol protecting group can influence the rate of racemization. The trityl (Trt) group is often recommended as its steric bulk can help minimize racemization.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.

Issue 2: Oxidation and Disulfide Dimer Formation

Symptom: HPLC analysis shows a significant peak with a mass corresponding to the disulfide-linked dimer of this compound. You may also observe other unidentified peaks corresponding to various oxidation states of cysteine.

Cause: The thiol group of cysteine is highly susceptible to oxidation, especially in the presence of oxygen and at neutral or basic pH. This can occur during synthesis, deprotection, purification, and storage.

Solutions:

  • Use of Scavengers during Deprotection: During the cleavage of the thiol protecting group (e.g., Trt), use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to prevent re-attachment of the protecting group and to keep the thiol in its reduced state.

  • Degassing of Solvents: Use degassed solvents for all steps following deprotection, including purification. Bubbling nitrogen or argon through the solvents is an effective method.

  • Work under Inert Atmosphere: Perform all manipulations (deprotection, purification, and handling of the final product) under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.

  • Acidic pH for Purification: Purify this compound using HPLC with an acidic mobile phase (e.g., containing 0.1% TFA). The acidic environment protonates the thiol group, making it less susceptible to oxidation.

  • Use of Reducing Agents: If disulfide formation has already occurred, the dimer can be reduced back to the monomer by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by re-purification.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific experimental conditions. The following tables provide a summary of representative quantitative data from studies on cysteine-containing peptides.

Table 1: Influence of Coupling Reagent on Cysteine Racemization

Coupling ReagentBase% D-Isomer (Racemization)Reference Model System
DIC/Oxyma-< 1%Fmoc-L-Cys(Trt)-OH coupled to L-Leu-OtBu
HBTU/DIEADIEA~5-15%Fmoc-L-Cys(Trt)-OH in SPPS
HATU/DIEADIEA~3-10%Fmoc-L-Cys(Trt)-OH in SPPS
PyBOP/DIEADIEA~8-20%Fmoc-L-Cys(Trt)-OH in SPPS
DIC/HOBt-~2-5%Fmoc-L-Cys(Trt)-OH in SPPS
HBTU/NMMNMM~50%Protoxin II synthesis

Data compiled from related studies on cysteine-containing peptides and may vary for this compound.

Table 2: Stability of N-Acetylcysteine under Different Conditions

ConditionDuration% DegradationPrimary Degradation Product
Heating (80°C)3 hours24%Dimer and others
Acidic (0.5 M HCl)1 minute15%Dimer and others
Basic (0.1 M NaOH)10 minutes23%Various
Oxidative (0.3% H₂O₂)3 hours6%Dimer and others
Refrigerated (5 ± 3°C)6 months< 2%Dimer
Room Temperature6 months~5%Dimer

Data from stability studies on N-acetylcysteine solutions.

Experimental Protocols

Protocol 1: Representative Solution-Phase Synthesis of Ac-Cys(Trt)-NHMe

This protocol describes a general method for the solution-phase synthesis of the protected intermediate, Ac-Cys(Trt)-NHMe.

  • Activation of N-Acetyl-S-trityl-L-cysteine:

    • Dissolve N-Acetyl-S-trityl-L-cysteine (1 eq.) and a coupling additive such as HOBt or Oxyma Pure (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a carbodiimide coupling reagent such as DIC (1.1 eq.) dropwise to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Coupling with Methylamine:

    • To the activated amino acid solution, add a solution of methylamine (e.g., 2M in THF, 1.2 eq.) dropwise at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure Ac-Cys(Trt)-NHMe.

Protocol 2: Deprotection of the Trityl Group

This protocol outlines the removal of the S-trityl protecting group to yield this compound.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Dissolve the protected peptide, Ac-Cys(Trt)-NHMe, in the cleavage cocktail.

    • Stir the reaction mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.

  • Precipitation and Isolation:

    • After the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

    • A white precipitate of this compound should form.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the crude peptide under vacuum.

Protocol 3: HPLC Purification of this compound

This protocol provides a general method for the purification of this compound by reverse-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing 0.1% TFA.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes), depending on the column dimensions and peptide hydrophobicity.

    • Flow Rate: Appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Synthesis_Workflow cluster_synthesis Solution-Phase Synthesis cluster_deprotection Deprotection cluster_purification Final Purification Activation Activation of Ac-Cys(Trt)-OH Coupling Coupling with Methylamine Activation->Coupling Purification1 Work-up & Column Chromatography Coupling->Purification1 Cleavage TFA Cleavage Purification1->Cleavage Protected Ac-Cys(Trt)-NHMe Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Precipitation->HPLC Crude this compound Lyophilization Lyophilization HPLC->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Caption: Workflow for the solution-phase synthesis and purification of this compound.

Side_Reactions cluster_racemization Racemization cluster_oxidation Oxidation Start This compound Synthesis Racemization Formation of D-Cys Diastereomer Start->Racemization During Coupling Oxidation Disulfide Dimer & Other Oxidized Forms Start->Oxidation During Deprotection & Purification Avoid_Rac Use Weak Base (Collidine) Low Temperature (0°C) DIC/Oxyma Racemization->Avoid_Rac Avoidance Cause_Rac Strong Base / High Temp Inappropriate Coupling Reagent Cause_Rac->Racemization Avoid_Ox Inert Atmosphere Acidic pH Scavengers (TIS, EDT) Oxidation->Avoid_Ox Avoidance Cause_Ox Oxygen Exposure Neutral/Basic pH Cause_Ox->Oxidation

Caption: Common side reactions in this compound synthesis and their avoidance strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Cys-NHMe.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or N-acetyl-cysteine methylamide, is a non-canonical amino acid. It serves as an essential building block for the Lysine Acylation using Conjugating Enzymes (LACE) technique.[1][2] The LACE method is a chemoenzymatic approach that utilizes the E2 small ubiquitin-like modifier (SUMO)-conjugating enzyme, Ubc9, to attach peptide thioesters to a lysine residue on a protein.[1] This allows for site-specific modification of proteins to attach biochemical probes like fluorophores.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.

Q3: What is the maximum recommended concentration for dissolving this compound?

A3: It is reported to be soluble up to 100 mM in both DMSO and water.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C.

Troubleshooting Guide

Solubility Issues

Problem: I am having trouble dissolving this compound at the recommended concentration of 100 mM.

Possible Cause Troubleshooting Steps
Compound has precipitated out of solution. Gently warm the solution to 37°C and vortex or sonicate briefly. This can help redissolve the compound.
Incorrect solvent volume. Double-check your calculations to ensure the correct volume of solvent was added for the desired concentration. You can use the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L)). The molecular weight of this compound is 176.23 g/mol .
Purity of the compound or solvent. Ensure you are using high-purity, anhydrous solvents. Water absorption by DMSO can affect the solubility of some compounds. Use fresh, high-quality this compound.
pH of the aqueous solution. If dissolving in water, the pH can influence solubility. While data on the optimal pH for this compound is not readily available, for many cysteine-containing peptides, a slightly acidic to neutral pH is often preferred to maintain the stability of the thiol group. You may need to empirically test a small amount in buffers of different pH values.

Problem: My this compound solution appears cloudy or has particulates.

Possible Cause Troubleshooting Steps
Incomplete dissolution. See the troubleshooting steps above for dissolving the compound.
Contamination. Ensure all labware is clean. Filter the solution through a 0.22 µm syringe filter to remove any insoluble contaminants.
Degradation of the compound. If the compound is old or has been stored improperly, it may have degraded. It is recommended to use a fresh vial of the compound.

Quantitative Solubility Data

CompoundSolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
This compoundDMSO10017.62
This compoundWater10017.62

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound (MW: 176.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 17.62 mg of this compound.

    • Calculation: 0.1 mol/L * 0.001 L * 176.23 g/mol = 0.01762 g = 17.62 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a microcentrifuge tube.

  • Add solvent: Add the desired volume of DMSO or water to the microcentrifuge tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound fails to dissolve check_conc Is the concentration ≤ 100 mM? start->check_conc high_conc High Concentration Issue check_conc->high_conc No check_solvent Is the solvent pure DMSO or water? check_conc->check_solvent Yes recalc Recalculate and adjust concentration high_conc->recalc Action recalc->start impure_solvent Solvent Issue check_solvent->impure_solvent No apply_heat Gently warm (37°C) and vortex/sonicate check_solvent->apply_heat Yes use_fresh_solvent Use fresh, high-purity solvent impure_solvent->use_fresh_solvent Action use_fresh_solvent->start dissolved Compound Dissolved apply_heat->dissolved Yes not_dissolved Still not dissolved apply_heat->not_dissolved No check_age Is the compound old or improperly stored? not_dissolved->check_age degraded Potential Degradation check_age->degraded Yes contact_support Contact Technical Support check_age->contact_support No use_new Use a new vial of this compound degraded->use_new Action use_new->start

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow: Site-Specific Protein Modification using LACE

G LACE Technique Workflow ac_cys This compound thioester_formation Formation of Reactive Peptide Thioester ac_cys->thioester_formation peptide_hydrazide Peptide Hydrazide peptide_hydrazide->thioester_formation conjugation Enzymatic Conjugation thioester_formation->conjugation ubc9 Ubc9 Enzyme ubc9->conjugation target_protein Target Protein with Recognition Sequence target_protein->conjugation modified_protein Site-Specifically Modified Protein conjugation->modified_protein

Caption: Workflow for the LACE protein modification technique.

References

Technical Support Center: Optimizing Ac-Cys-NHMe Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the labeling of N-acetyl-cysteine-N'-methylamide (Ac-Cys-NHMe). The following information is curated to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling this compound with a maleimide-based reagent?

A1: The recommended pH range for the reaction of maleimides with thiols, such as the one on this compound, is between 6.5 and 7.5.[1][2] This pH range ensures the specific reaction with the thiol group while minimizing side reactions with primary amines.[1] At a pH above 7.5, the reactivity of amines increases, which can lead to non-specific labeling if other primary amines are present in the reaction mixture.[1][3] Conversely, below a pH of 7.0, the reaction rate with thiols tends to decrease.

Q2: Which buffer should I choose for the labeling reaction?

A2: Phosphate-buffered saline (PBS), Tris, and HEPES are all suitable buffers for labeling this compound, provided they do not contain any thiol compounds. It is crucial to use a degassed buffer to minimize the oxidation of the thiol group on this compound.

Q3: Why is a reducing agent necessary, and which one should I use?

A3: The thiol group of cysteine is prone to oxidation, forming a disulfide bond which does not react with maleimides. A reducing agent is necessary to ensure the thiol group of this compound remains in its reduced, reactive state. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a thiol-free reducing agent and does not compete with the target thiol for the maleimide label. Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the maleimide reagent, as its thiol groups will react with the label and reduce labeling efficiency.

Q4: How do I remove the reducing agent before starting the labeling reaction?

A4: If you are using a thiol-containing reducing agent like DTT, it is essential to remove it before adding your labeling reagent. For a small molecule like this compound, a common method for removing excess reducing agent would be through solid-phase extraction (SPE) or by performing a buffer exchange using a suitable desalting column.

Q5: What are the recommended reaction time and temperature for the labeling reaction?

A5: The labeling reaction is typically carried out for 1 to 4 hours at room temperature (25°C) or overnight at 4°C. Lower temperatures can help to slow down competing side reactions. The optimal time should be determined empirically for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Oxidation of the thiol group on this compound.Ensure the use of a fresh, degassed buffer. Add a reducing agent like TCEP to the reaction mixture.
The pH of the buffer is too low (below 6.5).Adjust the pH of the reaction buffer to the optimal range of 6.5-7.5.
The maleimide reagent has hydrolyzed.Prepare the maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately.
Competition from a thiol-containing reducing agent (e.g., DTT).If using DTT, ensure its complete removal prior to adding the maleimide reagent. Consider switching to a thiol-free reducing agent like TCEP.
Non-Specific Labeling The pH of the buffer is too high (above 7.5).Lower the pH of the reaction buffer to the 6.5-7.5 range to minimize the reactivity of any primary amines.
Precipitation of Reagents Poor solubility of the maleimide-labeling reagent in the aqueous buffer.Many labeling reagents are dissolved in an organic co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is not too high, which could cause precipitation.

Experimental Protocols

Protocol 1: General Labeling of this compound with a Maleimide Reagent

This protocol provides a general procedure for the conjugation of a maleimide-containing label to this compound.

Materials:

  • This compound

  • Maleimide-functionalized label (e.g., fluorescent dye)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

  • Reducing Agent (optional but recommended): TCEP hydrochloride

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification supplies (e.g., HPLC, solid-phase extraction cartridges)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the degassed reaction buffer to the desired concentration.

  • Reduction (Optional but Recommended): If necessary, add TCEP to the this compound solution to a final concentration of 1-5 mM to ensure the thiol group is fully reduced. Incubate for 15-30 minutes at room temperature.

  • Preparation of Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized label in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add the maleimide stock solution to the this compound solution. A 5- to 20-fold molar excess of the maleimide reagent over this compound is typically recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol (e.g., L-cysteine or β-mercaptoethanol) in excess to react with any unreacted maleimide.

  • Purification: Purify the labeled this compound from excess, unreacted label and other reaction components using an appropriate method such as reverse-phase HPLC or solid-phase extraction.

Buffer Component Summary

Component Recommended Concentration Purpose Notes
Buffering Agent 50-100 mMMaintain pH in the optimal range of 6.5-7.5PBS, Tris, and HEPES are suitable options.
This compound Application-dependentThe molecule to be labeled
Maleimide Reagent 5-20 fold molar excess over this compoundThe labeling compoundA higher excess can increase labeling efficiency but may require more extensive purification.
Reducing Agent (TCEP) 1-5 mMTo keep the thiol group of this compound in a reduced stateTCEP is recommended as it does not compete with the labeling reaction.
Co-solvent (DMSO/DMF) <10% (v/v)To dissolve the maleimide reagentHigh concentrations may cause precipitation or affect the reaction.

Visualizing the Workflow and Key Relationships

Ac_Cys_NHMe_Labeling_Workflow This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Degassed Buffer (pH 6.5-7.5) dissolve_ac_cys Dissolve this compound prep_buffer->dissolve_ac_cys add_tcep Add TCEP (optional) dissolve_ac_cys->add_tcep mix_reagents Mix this compound and Maleimide Reagent add_tcep->mix_reagents prep_maleimide Prepare Maleimide Stock (in DMSO/DMF) prep_maleimide->mix_reagents incubate Incubate (1-4h at RT or overnight at 4°C) mix_reagents->incubate quench Quench Reaction (optional) incubate->quench purify Purify Labeled Product (e.g., HPLC) quench->purify final_product Labeled this compound purify->final_product

Caption: Workflow for labeling this compound with a maleimide reagent.

pH_Dependence pH Dependence of Maleimide Reactivity pH_low pH < 6.5 thiol_reaction_slow Slow reaction with thiol pH_low->thiol_reaction_slow pH_optimal pH 6.5 - 7.5 thiol_reaction_fast Fast, specific reaction with thiol pH_optimal->thiol_reaction_fast pH_high pH > 7.5 amine_reaction Increased reaction with amines (non-specific labeling) pH_high->amine_reaction maleimide_hydrolysis Maleimide hydrolysis pH_high->maleimide_hydrolysis

References

Ac-Cys-NHMe stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Nα-acetyl-L-cysteine-N-methylamide (Ac-Cys-NHMe). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and water up to 100 mM.[1][2] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles. Based on the stability of the related compound N-acetylcysteine (NAC), prolonged storage of aqueous solutions, especially at room temperature, is not recommended due to the potential for degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the free thiol group is susceptible to oxidation. Drawing parallels with N-acetylcysteine (NAC), the primary degradation pathway is likely the formation of a disulfide-linked dimer. Other potential degradation routes, especially under harsh conditions (e.g., extreme pH, high temperature), could involve hydrolysis of the amide bonds.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of an this compound solution can be monitored using a stability-indicating HPLC method. This would typically involve separating the intact this compound from its potential degradation products, such as the dimer. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform a quality control check via HPLC to assess purity. Avoid multiple freeze-thaw cycles.
Improper storage of solid compound.Ensure the solid this compound is stored at the recommended -20°C in a tightly sealed container to prevent moisture absorption and oxidation.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.The primary suspect for a new peak would be the disulfide dimer. Consider co-injecting with a standard of the potential dimer if available. Analyze the sample by mass spectrometry to identify the unknown peak.
Contamination of the sample or solvent.Use high-purity solvents and new vials for sample preparation. Run a blank injection of the solvent to rule out contamination.
Poor solubility of this compound Incorrect solvent or concentration.This compound is reported to be soluble in DMSO and water up to 100 mM. If solubility issues persist, gentle warming or sonication may aid dissolution. Ensure the pH of aqueous solutions is appropriate, as extreme pH may affect solubility and stability.
The compound may have degraded or aggregated.If the compound does not dissolve even with appropriate measures, it may indicate a quality issue with the material.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Reference
Solid-20°C
Stock Solution (in DMSO or water)-20°C (short-term, aliquoted)General best practice

Table 2: Solubility Data

Solvent Maximum Concentration Reference
DMSO100 mM
Water100 mM

Experimental Protocols

Protocol: General HPLC-UV Method for Stability Assessment of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into multiple aliquots to be stored under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient: A time-based gradient from 5% to 95% Solvent B.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the freshly prepared solution (T=0) to determine the initial peak area of this compound.

    • At specified time points (e.g., 1, 3, 7, and 14 days), inject samples from each storage condition.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • A significant decrease in the main peak and the emergence of other peaks indicate degradation. The retention times of new peaks can provide clues to the polarity of the degradants.

Visualizations

cluster_storage This compound Handling Workflow solid Solid this compound (Store at -20°C) dissolve Dissolve in appropriate solvent (e.g., DMSO, water) solid->dissolve stock Stock Solution (Aliquot and store at -20°C) dissolve->stock experiment Use in Experiment stock->experiment degradation Potential for Degradation (If stored improperly) stock->degradation degradation->experiment

Caption: Workflow for handling and storage of this compound.

cluster_pathway Hypothetical Degradation Pathway of this compound ac_cys_nhme This compound (Monomer) dimer Disulfide-linked Dimer ac_cys_nhme->dimer Oxidation hydrolysis_products Hydrolysis Products ac_cys_nhme->hydrolysis_products Degradation oxidizing_agent Oxidizing Conditions (e.g., air, metal ions) hydrolysis Hydrolysis (Extreme pH/temp)

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Was the solid compound stored correctly at -20°C? yes_fresh->check_storage prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh yes_stored Yes check_storage->yes_stored Yes no_stored No check_storage->no_stored No other_factors Investigate other experimental variables. yes_stored->other_factors reorder Consider the quality of the compound. Order a new batch. no_stored->reorder

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Ubc9 Activity in LACE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LACE (Ligation-Assisted Cell-free Expression) system. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific activity of the SUMO E2 conjugating enzyme, Ubc9, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the LACE system and what is the role of Ubc9?

The LACE (Lysine Acylation using Conjugating Enzymes) system is a chemoenzymatic method for the site-specific modification of proteins at internal lysine residues.[1] It utilizes the SUMO E2 conjugating enzyme, Ubc9, to recognize a minimal, genetically encoded tag (e.g., IKQE) on the target protein and catalyze the formation of an isopeptide bond with a peptide or protein thioester.[1] This process allows for the precise attachment of various molecules, such as ubiquitin, biochemical probes, or other proteins, without the need for the full E1 and E3 enzymatic cascade typically required for such modifications.[1]

Q2: What constitutes "non-specific activity" of Ubc9 in the LACE system?

Non-specific activity of Ubc9 in LACE can manifest in several ways:

  • Automodification: Ubc9 can catalyze its own modification (auto-SUMOylation or auto-ubiquitylation), leading to the consumption of reagents and the generation of unwanted side products. A common site for this is the lysine at position 14 (K14).[1]

  • Off-target Modification: Ubc9 may modify lysine residues on the target protein that are outside of the intended LACE tag, or modify other proteins present in the cell-free expression system.

  • Hydrolysis of Thioesters: The thioester-linked intermediates (e.g., Ub-Mes, Ub-Ubc9) are susceptible to hydrolysis, which reduces the efficiency of the desired ligation reaction.[1]

  • Formation of SUMO/Ubiquitin Chains: Ubc9 can catalyze the formation of SUMO or ubiquitin chains, which can compete with the desired mono-modification of the target protein.

Q3: How can I minimize Ubc9 automodification?

A highly effective strategy is to use a mutant version of Ubc9 where the primary automodification site is removed. The Ubc9 K14R mutant , in which lysine at position 14 is replaced by arginine, has been shown to suppress automodification without significantly impairing its catalytic activity in the E1-E2 transfer step.

Q4: Are there inhibitors that can reduce non-specific Ubc9 activity?

Yes, several small molecule inhibitors of Ubc9 have been identified. Some of these bind to an allosteric site, distal from the catalytic cysteine, and can reduce SUMO conjugation activity. While these are not yet widely used specifically for troubleshooting LACE systems, they represent a potential avenue for reducing off-target effects. Additionally, SUMO2 variants have been engineered to act as SUMO-based Ubc9 inhibitors (SUBINs) that can selectively inhibit poly-SUMO chain formation.

Troubleshooting Guides

Problem 1: Low Yield of Correctly Modified Protein
Possible Cause Troubleshooting Step Rationale
Hydrolysis of Thioester Intermediate Optimize reaction pH and temperature. Perform reactions at a pH of 7.5 and a temperature of 37°C.The Ubc9-thioester intermediate is sensitive to hydrolysis. Maintaining optimal reaction conditions can improve its stability and increase the efficiency of transfer to the target protein.
Suboptimal Reagent Concentrations Titrate the concentrations of Ubc9, the thioester, and the target protein. A good starting point is 0.5 µM chimeric E1, 30 µM Ubc9 K14R, and 75 µM Ub for a 15 µM target protein.The kinetics of the LACE reaction are dependent on the concentrations of the reactants. Optimization can lead to significant improvements in yield.
Slow Thioester Loading Step Consider using an engineered chimeric E1 activating enzyme that can directly load ubiquitin onto Ubc9, bypassing the need for a pre-formed thioester.The loading of the thioester onto Ubc9 can be a rate-limiting step. An E1-mediated approach can significantly increase the reaction rate.
Problem 2: Presence of High Molecular Weight Smears or Multiple Bands on SDS-PAGE
Possible Cause Troubleshooting Step Rationale
Ubc9 Automodification Use the Ubc9 K14R mutant in your reaction.This mutant is deficient in automodification, which will reduce the appearance of higher molecular weight Ubc9 species.
Formation of Poly-SUMO or Poly-Ubiquitin Chains Use SUMO-based Ubc9 inhibitors (SUBINs) that selectively block chain formation.These inhibitors can reduce the formation of polymeric chains without affecting mono-SUMOylation.
Off-target Modification of Substrate Confirm the presence and accessibility of the LACE tag. Ensure the tag is in a flexible region of the target protein.Ubc9 requires an accessible consensus motif for efficient modification. Poor accessibility can lead to slower on-target modification, allowing for more time for off-target reactions to occur.

Quantitative Data on Ubc9 Activity

Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant Ubc9

Enzyme Variantkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Notes
ChE1 v4.5 with Ubc9 K14R 0.15 ± 0.020.42 ± 0.123.6 x 10⁵Optimized chimeric E1 with automodification-resistant Ubc9.
ChE1 v0.2 with Ubc9 K14R 2.0 x 10⁻³ ± 0.1 x 10⁻³2.4 ± 0.58.8 x 10²Earlier version of the chimeric E1, showing significantly lower efficiency.
Ubc9 P123L Mutant ---Exhibits altered substrate specificity, preferentially modifying lysines in structured regions over unstructured regions.

Data for ChE1 variants are for the E2-Ub thioester formation step.

Experimental Protocols

Protocol 1: In Vitro Site-Selective Ubiquitylation using Chimeric E1 and Ubc9 K14R

This protocol is adapted from an optimized LACE system that utilizes an engineered chimeric E1 enzyme to load ubiquitin onto Ubc9.

Materials:

  • Chimeric E1 activating enzyme (ChE1 v4.5)

  • Ubc9 K14R mutant

  • Ubiquitin

  • Target protein with a LACE tag (e.g., IKQE)

  • Reaction Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM ATP-Mg, 0.5 mM DTT, 0.5 U/mL inorganic pyrophosphatase

Procedure:

  • Set up the reaction in a microcentrifuge tube on ice.

  • Combine the following components to the final concentrations indicated:

    • Target protein: 15 µM

    • ChE1 v4.5: 0.5 µM

    • Ubc9 K14R: 30 µM

    • Ubiquitin: 75 µM

  • Add the reaction buffer to the final reaction volume.

  • Incubate the reaction at 37°C for 2 hours.

  • To monitor the reaction progress, time points can be taken (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blot.

Protocol 2: Assay for Ubc9 Thioester Formation

This protocol can be used to assess the efficiency of the Ubc9-SUMO/ubiquitin thioester formation, a critical step in the LACE reaction.

Materials:

  • E1 activating enzyme (e.g., SAE1/SAE2 for SUMOylation)

  • Ubc9 (wild-type or mutant)

  • SUMO or Ubiquitin

  • ATP

  • Reaction Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM DTT

  • Non-reducing SDS-PAGE loading buffer

Procedure:

  • Set up the reaction at 30°C in the reaction buffer.

  • Add the E1 enzyme, Ubc9, and SUMO/ubiquitin to the desired concentrations.

  • Initiate the reaction by adding 5 mM ATP.

  • At various time points, take aliquots of the reaction and immediately quench them with non-reducing SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and immunoblotting with an anti-Ubc9 antibody to visualize the Ubc9-SUMO/ubiquitin thioester adduct.

Visualizations

LACE_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Ligation Ub_Thioester Ubiquitin Thioester (e.g., Ub-Mes) Ubc9 Ubc9 Enzyme Ub_Thioester->Ubc9 Thioester Loading Target_Protein Target Protein with LACE Tag Ubc9->Target_Protein Recognition of LACE Tag Modified_Protein Site-Specifically Modified Protein Target_Protein->Modified_Protein Isopeptide Bond Formation

Caption: Workflow of the Ligation-Assisted Cell-free Expression (LACE) system.

SUMOylation_Pathway SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP-dependent Activation Ubc9 E2 Conjugating Enzyme (Ubc9) E1->Ubc9 Transfer Target Target Protein Ubc9->Target Conjugation SUMOylated_Target SUMOylated Target Protein Target->SUMOylated_Target

Caption: The canonical SUMOylation pathway involving E1 and E2 (Ubc9) enzymes.

Troubleshooting_Ubc9 Start Non-Specific Ubc9 Activity Observed Check_Automod High MW Ubc9 bands? Start->Check_Automod Use_K14R Use Ubc9 K14R Mutant Check_Automod->Use_K14R Yes Check_Off_Target Off-target modification? Check_Automod->Check_Off_Target No Use_K14R->Check_Off_Target Optimize_Conditions Optimize Reaction (pH, Temp, Concentrations) Check_Off_Target->Optimize_Conditions Yes End Problem Resolved Check_Off_Target->End No Check_Tag Verify LACE Tag Accessibility Optimize_Conditions->Check_Tag Consider_Inhibitors Consider Ubc9 Inhibitors Check_Tag->Consider_Inhibitors Consider_Inhibitors->End

References

How to remove unreacted Ac-Cys-NHMe peptide thioester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis and purification.

Troubleshooting Guide: Removal of Unreacted Ac-Cys-NHMe Peptide Thioester

Issue: Difficulty in removing unreacted this compound peptide thioester from the desired product, either after thioester synthesis or following a native chemical ligation (NCL) reaction.

Core Principle: The primary and most effective method for purifying peptides and their derivatives, including peptide thioesters, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates molecules based on their hydrophobicity. In the context of removing unreacted this compound, the separation relies on the difference in hydrophobicity between the small, unreacted thioester and the larger, desired peptide product.

Scenario 1: Purification of this compound Peptide Thioester After Synthesis

In this scenario, the goal is to isolate the pure this compound peptide thioester from by-products of the solid-phase peptide synthesis (SPPS) process. These impurities can include deletion sequences, truncated peptides, and residual protecting groups.[1]

Scenario 2: Removal of Unreacted this compound Peptide Thioester After Native Chemical Ligation (NCL)

Following an NCL reaction, the crude mixture will contain the desired ligated product, unreacted starting materials (including the this compound thioester and the N-terminal cysteine peptide), and potential side-products. The unreacted thioester is typically much smaller and less hydrophobic than the final ligated peptide, facilitating its separation by RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for removing unreacted this compound peptide thioester?

A1: The standard and most recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile), which allows for the separation of the highly polar, small unreacted thioester from the more hydrophobic and larger desired peptide.

Q2: I am still seeing the unreacted thioester in my final product after HPLC purification. What should I do?

A2: If the unreacted thioester co-elutes with your product, optimizing the HPLC gradient is crucial. Here are some troubleshooting steps:

  • Shallow the Gradient: A slower, more gradual increase in the organic solvent concentration over a longer period can enhance the resolution between peaks with similar retention times.

  • Adjust the Mobile Phase: While a water/acetonitrile system with 0.1% trifluoroacetic acid (TFA) is standard, alternative ion-pairing reagents or solvent systems can alter selectivity.

  • Check Column Integrity: Ensure your HPLC column is not overloaded and is performing optimally. A guard column can help protect the analytical column from contaminants.

Q3: Can I use other chromatography techniques to remove the unreacted thioester?

A3: While RP-HPLC is the most common and effective method, other techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) could be employed, depending on the properties of the desired product. However, for separating a small peptide thioester from a larger peptide, RP-HPLC is generally the most efficient.

Experimental Protocols

Protocol: RP-HPLC Purification of Peptides

This protocol provides a general procedure for the purification of a target peptide from unreacted this compound peptide thioester.

Materials:

  • Crude peptide mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of a solvent that ensures complete solubilization, preferably a low concentration of Solvent A or a compatible buffer.

  • HPLC Setup:

    • Equilibrate the C18 column with Solvent A.

    • Set the detection wavelength to 210-220 nm.

  • Injection and Elution:

    • Inject the dissolved sample onto the column.

    • Elute the peptides using a linear gradient of increasing Solvent B. A typical gradient might be 5-60% Solvent B over 40 minutes, but this should be optimized for the specific separation.

  • Fraction Collection: Collect fractions corresponding to the different peaks detected.

  • Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to identify the fractions containing the pure desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Quantitative Data

The efficiency of RP-HPLC purification is typically high, but yields can vary depending on the complexity of the crude mixture and the optimization of the purification protocol.

ParameterTypical ValueCitation
Purity after RP-HPLC >95%
Isolated Yield after RP-HPLC and Lyophilization ~70%

Visualizations

Troubleshooting Workflow for Removal of Unreacted Thioester

Troubleshooting_Workflow cluster_start Start cluster_process Purification and Analysis cluster_decision Evaluation cluster_end Outcome cluster_optimization Optimization Steps start Unreacted this compound Thioester Detected purification Perform RP-HPLC Purification (C18 Column, ACN/H2O/TFA gradient) start->purification analysis Analyze Fractions (Analytical HPLC / Mass Spectrometry) purification->analysis check_purity Is Desired Product Separated from Unreacted Thioester? analysis->check_purity success Pool Pure Fractions & Lyophilize check_purity->success Yes troubleshoot Optimize HPLC Method check_purity->troubleshoot No gradient Shallow the Elution Gradient troubleshoot->gradient solvent Modify Mobile Phase Composition troubleshoot->solvent column Check/Replace Column troubleshoot->column gradient->purification Re-run solvent->purification Re-run column->purification Re-run

Caption: Workflow for removing unreacted peptide thioester.

References

Validation & Comparative

A Head-to-Head Comparison: N-Terminal Cysteine Labeling vs. Native Chemical Ligation for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to site-specifically modify proteins, the choice of conjugation chemistry is critical. This guide provides a detailed comparison of two powerful techniques that target N-terminal cysteine residues: N-terminal cysteine (N-Cys) labeling using in situ generated thioesters and the well-established Native Chemical Ligation (NCL).

Both methods culminate in the formation of a native amide bond, ensuring the integrity of the protein backbone. However, they differ significantly in their workflow, particularly in the preparation of the requisite thioester coupling partner. This comparison will delve into the mechanisms, experimental protocols, and performance of each technique to aid in selecting the optimal approach for your research needs.

At a Glance: Key Differences

FeatureN-Terminal Cysteine Labeling (via in situ Thioester Generation)Native Chemical Ligation (NCL)
Thioester Source Generated in situ from a precursor (e.g., NHS-ester) immediately prior to or during the ligation reaction.Requires a pre-synthesized and purified peptide or small molecule thioester.
Workflow Often a "one-pot" procedure where thioester formation and ligation occur in the same reaction vessel.[1]A multi-step process involving separate synthesis, purification, and then ligation of the thioester.
Reagent Accessibility Utilizes readily available reagents like N-hydroxysuccinimide (NHS) esters.[2][3]Requires expertise in peptide synthesis or sourcing of custom-synthesized thioesters.[4]
Versatility Broadly applicable for attaching a wide variety of commercially available NHS-ester probes (e.g., fluorophores, biotin).[3]Highly versatile for ligating peptide fragments to proteins, enabling protein semi-synthesis and the incorporation of unnatural amino acids.
Primary Application Predominantly used for attaching small molecules and probes to the N-terminus of a protein.Widely used for the total chemical synthesis of small proteins and for the semi-synthesis of larger proteins by ligating synthetic peptides to recombinantly expressed protein segments.

Delving into the Chemistry: Reaction Mechanisms

Both N-Cys labeling and NCL are predicated on the same fundamental chemical principle: the chemoselective reaction between a thioester and the 1,2-aminothiol of an N-terminal cysteine residue.

The reaction proceeds via a two-step mechanism:

  • Transthioesterification: The sulfhydryl group of the N-terminal cysteine attacks the thioester, forming a new thioester intermediate. This step is reversible.

  • S-to-N Acyl Shift: A rapid, irreversible intramolecular rearrangement occurs where the α-amino group of the cysteine attacks the newly formed thioester, resulting in the formation of a stable, native peptide bond.

The key distinction between the two methods lies in how the initial thioester is provided.

N-Terminal Cysteine Labeling: The "One-Pot" Approach

In this method, a reactive thioester is generated in situ from a stable precursor, most commonly an NHS-ester, by reacting it with a thiol-containing reagent such as 2-mercaptoethanesulfonate (MESNA). This freshly generated thioester is then immediately available to react with the N-terminal cysteine of the target protein in the same reaction mixture.

N_Cys_Labeling cluster_thioester_formation Thioester Formation cluster_ligation Ligation NHS_ester R-NHS Ester Thioester R-MESNA Thioester (in situ generated) NHS_ester->Thioester Transesterification MESNA MESNA MESNA->Thioester Labeled_Protein Labeled Protein Thioester->Labeled_Protein Native Chemical Ligation Protein_N_Cys Protein-NH2-Cys Protein_N_Cys->Labeled_Protein

N-Cys Labeling Workflow
Native Chemical Ligation: The Traditional Pathway

Traditional NCL involves the use of a well-defined peptide or small molecule with a C-terminal thioester that has been synthesized, purified, and characterized prior to the ligation reaction. This thioester is then reacted with a separately prepared protein or peptide bearing an N-terminal cysteine.

NCL_Workflow Peptide_Synthesis Peptide/Small Molecule Thioester Synthesis Purification Purification & Characterization Peptide_Synthesis->Purification Thioester Purified R-Thioester Purification->Thioester Ligated_Protein Ligated Protein Thioester->Ligated_Protein Native Chemical Ligation Protein_N_Cys Protein-NH2-Cys Protein_N_Cys->Ligated_Protein

Native Chemical Ligation Workflow

Performance and Quantitative Data

ParameterN-Terminal Cysteine Labeling (via in situ Thioester Generation)Native Chemical Ligation (NCL)
Typical Yield High stoichiometry, often near-quantitative.Very high, frequently >90% after optimization.
Reaction Time Labeling is typically complete within 24-48 hours at room temperature.Varies significantly depending on the reactivity of the thioester and the steric hindrance at the ligation site (a few hours to 48 hours).
Reaction pH Typically pH 6.8-7.5.Typically pH 7.0-8.5.
Key Advantages Simplicity of the "one-pot" procedure; use of readily available NHS-esters; circumvents the need for specialized peptide synthesis.High yields and purity of the final product; well-established and robust for protein semi-synthesis; allows for the ligation of large peptide fragments.
Potential Challenges Potential for side reactions if the NHS-ester is not fully converted to the thioester, leading to non-specific labeling of lysine residues. Hydrolysis of the NHS-ester and the in situ generated thioester can reduce efficiency.The synthesis and purification of peptide thioesters can be challenging and time-consuming. Poor solubility of peptide fragments can be a limitation.

Experimental Protocols

Protocol 1: N-Terminal Cysteine Labeling using NHS-Ester and MESNA (One-Pot)

This protocol is adapted from methodologies described for the site-specific labeling of proteins with an N-terminal cysteine.

Materials:

  • Protein with an N-terminal cysteine in a suitable buffer (e.g., HEPES, pH 7.0)

  • N-hydroxysuccinimide (NHS) ester of the label

  • 2-mercaptoethanesulfonic acid sodium salt (MESNA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: 100 mM HEPES, pH 6.8–7.0

Procedure:

  • Thioester Generation:

    • Prepare a solution containing 100 mM HEPES (pH 6.8–7.0), 0.5–1 mM TCEP, and 500 mM MESNA.

    • Add the R-NHS ester to a final concentration of 2.5–5 mM.

    • Incubate at room temperature for 3-6 hours to allow for the conversion of the NHS-ester to the R-MESNA thioester.

  • Labeling Reaction:

    • Add the freshly prepared R-MESNA thioester solution to the purified protein containing the N-terminal cysteine. The final concentration of the thioester in the reaction should be approximately 1 mM.

    • The final protein concentration should be in the range of 5-50 µM.

    • Incubate the reaction at room temperature for 24–48 hours. Protect from light if using a fluorescent label.

  • Purification:

    • Remove the unreacted label and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Native Chemical Ligation

This protocol provides a general procedure for the ligation of a synthetic peptide thioester to a protein with an N-terminal cysteine.

Materials:

  • Purified protein with an N-terminal cysteine

  • Purified synthetic peptide with a C-terminal thioester

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0–7.5

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol/benzylmercaptan)

  • Reducing agent (e.g., TCEP)

Procedure:

  • Reaction Setup:

    • Dissolve the purified protein and the peptide thioester in the ligation buffer to a final concentration of 1–3 mM each.

    • Add TCEP to a final concentration of 5-20 mM to maintain a reducing environment.

  • Ligation Reaction:

    • Add the thiol catalyst. For example, a combination of 4% (v/v) benzylmercaptan and 4% (v/v) thiophenol can be used.

    • Incubate the reaction at 37°C. Monitor the reaction progress by RP-HPLC and/or LC-MS. Ligation is typically complete within a few hours to 24 hours.

  • Purification:

    • Once the reaction is complete, purify the ligated protein from unreacted starting materials and catalyst by RP-HPLC.

    • Lyophilize the purified fractions.

  • Folding (if necessary):

    • If the protein was denatured in the ligation buffer, refolding may be required. This is typically achieved by dialysis into a series of buffers with decreasing concentrations of the denaturant.

Conclusion

Both N-terminal cysteine labeling via in situ thioester generation and native chemical ligation are powerful methods for the site-specific modification of proteins.

N-terminal cysteine labeling offers a streamlined and accessible approach, particularly for the attachment of small molecules and probes, by leveraging readily available NHS-esters in a convenient "one-pot" format. This method is ideal for research groups that may not have access to specialized peptide synthesis capabilities.

Native chemical ligation , on the other hand, remains the gold standard for protein semi-synthesis and the construction of complex protein architectures. Its robustness and high yields make it the preferred method for ligating larger synthetic peptide fragments to proteins, despite the more demanding requirement for pre-synthesized thioesters.

The choice between these two techniques will ultimately depend on the specific application, the nature of the modification, and the resources available to the researcher.

References

A Head-to-Head Comparison of Protein Labeling Techniques: LACE, SNAP-tag, and CLICK Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for unraveling complex biological processes. This guide provides an objective comparison of three powerful techniques: Lysine Acylation by Conjugating Enzymes (LACE), SNAP-tag, and CLICK chemistry, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

This comprehensive analysis delves into the mechanisms, performance metrics, and experimental workflows of each technique, offering a clear perspective on their respective strengths and limitations.

At a Glance: Comparing LACE, SNAP-tag, and CLICK Chemistry

FeatureLACE (Lysine Acylation by Conjugating Enzymes)SNAP-tagCLICK Chemistry
Principle Chemoenzymatic ligation at a specific lysine residue within a short recognition tag.[1][2]Self-labeling fusion protein that covalently attaches to a benzylguanine (BG) substrate.[3]Bioorthogonal reaction between an azide and an alkyne functional group.[4][5]
Recognition Element 4-residue tag (e.g., IKQE) recognized by the E2 SUMO-conjugating enzyme Ubc9.~20 kDa SNAP-tag fusion protein, a mutant of human O6-alkylguanine-DNA-alkyltransferase (hAGT).Genetically or chemically introduced azide or alkyne moiety.
Reaction Type Isopeptide bond formation.Covalent bond formation between the SNAP-tag and a benzylguanine substrate.Covalent triazole linkage formation.
Labeling Speed Generally slower, with reactions often taking several hours to reach completion.Fast, with second-order rate constants in the range of 10^4 to 10^5 M⁻¹s⁻¹. SNAP-tag2 offers significantly faster kinetics, approaching 10^7 M⁻¹s⁻¹.Very fast, especially copper-catalyzed reactions, with rates up to 10^5 M⁻¹s⁻¹. Strain-promoted versions are slower but copper-free.
Specificity High, determined by the Ubc9 enzyme and the recognition tag.High, due to the specific enzymatic reaction.Very high, as the reacting groups are bioorthogonal.
Versatility of Labels Broad; accepts various peptide and protein thioesters with different functionalities.Broad; a wide range of fluorescent dyes, biotin, and other probes are available as benzylguanine derivatives.Extremely broad; virtually any molecule can be functionalized with an azide or alkyne for labeling.
In Vivo Applications Primarily demonstrated in vitro and in E. coli; in vivo applications in mammalian cells are still emerging.Widely used for live-cell imaging and in vivo studies.Widely used for in vivo labeling in various organisms.

Delving Deeper: Mechanisms and Workflows

To provide a clearer understanding of how these techniques work, the following diagrams illustrate their fundamental mechanisms and a typical experimental workflow.

Signaling Pathway Diagrams

LACE_Mechanism cluster_reagents Reagents POI Protein of Interest LACE_tag LACE Tag (IKQE) Labeled_Protein Labeled Protein POI->Labeled_Protein 2. Ubc9 catalyzes isopeptide bond formation LACE_tag->Labeled_Protein 2. Ubc9 catalyzes isopeptide bond formation Ubc9 Ubc9 Enzyme Thioester Peptide/Protein Thioester (with label) Ubc9->Thioester 1. Forms thioester intermediate (in some variations) Thioester->Labeled_Protein

SNAP_Mechanism POI Protein of Interest SNAP_tag SNAP-tag Labeled_Protein Labeled Protein POI->Labeled_Protein 1. Covalent bond formation SNAP_tag->Labeled_Protein 1. Covalent bond formation BG_Substrate O6-Benzylguanine (BG) -Substrate (with label) BG_Substrate->Labeled_Protein Guanine Guanine Labeled_Protein->Guanine 2. Release

CLICK_Mechanism POI Protein of Interest Azide Azide (-N3) Labeled_Protein Labeled Protein (Triazole Linkage) POI->Labeled_Protein 1. Cycloaddition Azide->Labeled_Protein 1. Cycloaddition Alkyne_Probe Alkyne-Probe (with label) Alkyne_Probe->Labeled_Protein Catalyst Cu(I) or Strain

Experimental Workflow Diagrams

LACE_Workflow Start Start Step1 Express and purify target protein with a LACE tag (e.g., C-terminal IKQE) Start->Step1 Step2 Prepare labeled peptide/protein thioester Step1->Step2 Step3 Incubate target protein with Ubc9 enzyme and labeled thioester Step2->Step3 Step4 Purify the labeled protein Step3->Step4 End Analysis Step4->End

SNAP_Workflow Start Start Step1 Clone and express protein of interest as a SNAP-tag fusion Start->Step1 Step2 Incubate cells or purified protein with a BG-conjugated label Step1->Step2 Step3 Wash to remove unbound label Step2->Step3 End Analysis (e.g., imaging) Step3->End

CLICK_Workflow Start Start Step1 Introduce azide or alkyne into the protein (metabolically, genetically, or chemically) Start->Step1 Step2 Incubate with the corresponding alkyne or azide-conjugated label Step1->Step2 Step3 Add catalyst (Cu(I)) if required Step2->Step3 Step4 Wash to remove excess reagents Step3->Step4 End Analysis Step4->End

Experimental Protocols

Here, we provide detailed methodologies for key experiments cited in the comparison.

LACE-mediated Labeling of a Recombinant Protein

Objective: To site-specifically label a protein of interest (POI) containing a C-terminal LACE tag with a fluorescent peptide.

Materials:

  • Purified POI with a C-terminal IKQE tag.

  • Purified human Ubc9 enzyme.

  • Custom-synthesized peptide thioester with an N-terminal fluorescent dye (e.g., FAM-LRLRGG-SR).

  • Labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Quenching solution (e.g., 100 mM DTT).

  • SDS-PAGE analysis reagents.

Procedure:

  • Set up the labeling reaction by mixing the POI (final concentration 10 µM), Ubc9 (final concentration 20 µM), and the fluorescent peptide thioester (final concentration 100 µM) in the labeling buffer.

  • Incubate the reaction mixture at 37°C for 4-16 hours. Reaction time may need optimization depending on the protein and label.

  • Quench the reaction by adding the quenching solution.

  • Analyze the labeling efficiency by running the reaction mixture on an SDS-PAGE gel and visualizing the fluorescence using a gel imager. A fluorescent band at the expected molecular weight of the labeled POI indicates successful conjugation.

  • Purify the labeled protein using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess reagents and unlabeled protein.

SNAP-tag Labeling of Cell Surface Proteins

Objective: To fluorescently label a cell surface receptor fused with a SNAP-tag.

Materials:

  • Mammalian cells expressing the POI-SNAP-tag fusion protein.

  • Cell culture medium.

  • SNAP-Surface® fluorescent substrate (e.g., SNAP-Surface® Alexa Fluor® 647).

  • Wash buffer (e.g., PBS).

  • Fluorescence microscope.

Procedure:

  • Culture the cells expressing the POI-SNAP-tag fusion to an appropriate confluency in a suitable imaging dish.

  • Prepare the labeling solution by diluting the SNAP-Surface® substrate in pre-warmed cell culture medium to a final concentration of 1-5 µM.

  • Remove the existing medium from the cells and add the labeling solution.

  • Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

  • Remove the labeling solution and wash the cells three times with pre-warmed wash buffer.

  • Add fresh cell culture medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

CLICK Chemistry Labeling of Metabolically Labeled Proteins

Objective: To fluorescently label newly synthesized proteins in cultured cells using a copper-catalyzed click reaction.

Materials:

  • Mammalian cells in culture.

  • Methionine-free medium.

  • L-azidohomoalanine (AHA).

  • Lysis buffer (e.g., RIPA buffer).

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).

  • Copper(II) sulfate (CuSO4).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • SDS-PAGE analysis reagents.

Procedure:

  • Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

  • Replace the medium with fresh methionine-free medium containing 50 µM AHA and incubate for 4-6 hours to allow for metabolic incorporation of AHA into newly synthesized proteins.

  • Wash the cells with PBS and lyse them using the lysis buffer.

  • Clarify the lysate by centrifugation.

  • Prepare the click reaction cocktail. For a 50 µL reaction, mix:

    • 40 µL of cell lysate.

    • 2.5 µL of 2 mM alkyne-dye stock solution.

    • 2.5 µL of 20 mM CuSO4 stock solution.

    • 2.5 µL of 20 mM TCEP stock solution.

    • 2.5 µL of 2 mM TBTA stock solution.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.

Conclusion

The choice between LACE, SNAP-tag, and CLICK chemistry depends heavily on the specific experimental goals, the nature of the protein of interest, and the desired application.

  • LACE is a powerful tool for site-specific internal labeling with a minimal tag, making it ideal for applications where the preservation of protein structure and function is critical. However, its slower kinetics may be a limitation for some applications.

  • SNAP-tag offers a robust and widely adopted platform for both in vitro and in vivo labeling with a vast array of commercially available probes. The development of SNAP-tag2 further enhances its utility by providing significantly faster labeling kinetics.

  • CLICK chemistry provides unparalleled versatility in the choice of labels and is highly efficient and bioorthogonal, making it a go-to method for a broad range of applications, including complex in vivo studies.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate protein labeling strategy to advance their scientific investigations.

References

A Comparative Guide to the Mass Spectrometry Analysis of Ac-Cys-NHMe Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of proteins modified by N-acetylcysteine methylamide (Ac-Cys-NHMe). It is designed to assist researchers in selecting the optimal analytical approach and provides the necessary experimental details for implementation.

The modification of proteins with this compound introduces a specific mass shift that can be detected and quantified using advanced proteomic techniques. Understanding the nuances of these methods is critical for accurate and robust analysis in drug development and molecular biology research.

Understanding the this compound Modification

N-acetylcysteine methylamide (this compound) is a derivative of the amino acid cysteine. When used as a labeling reagent, it covalently attaches to cysteine residues in proteins, typically through a disulfide bond or by alkylation of the sulfhydryl group. This modification results in a specific mass increase that can be precisely measured by mass spectrometry.

  • Molecular Formula: C₆H₁₂N₂O₂S

  • Molecular Weight: 176.23 g/mol [1]

  • Monoisotopic Mass Shift: +176.0619 Da

This known mass shift is the key to identifying this compound modified peptides in a complex biological sample.

Comparison of Mass Spectrometry Acquisition Strategies

The two primary data acquisition strategies in proteomics are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). The choice between these methods can significantly impact the identification and quantification of this compound modified proteins, especially when dealing with low-abundance modifications.

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Selection Method Selects the most intense precursor ions for fragmentation.Fragments all precursor ions within a specified m/z range.
Identification Relies on matching experimental MS/MS spectra to theoretical spectra in a database.[2]Requires a spectral library for identification or can be used for de novo sequencing.
Quantification Typically uses the intensity of precursor ions or spectral counting.Based on the integrated signal of fragment ions, offering high quantitative accuracy.
Sensitivity for Low-Abundance Peptides May miss low-intensity modified peptides if they are not selected for fragmentation.More comprehensive fragmentation increases the likelihood of detecting low-abundance species.
Reproducibility Stochastic selection of precursors can lead to missing values between runs.Systematic fragmentation leads to higher reproducibility and fewer missing values.
Bioinformatics Well-established workflows and search algorithms (e.g., Mascot, Sequest).More complex data analysis requiring specialized software (e.g., Spectronaut, DIA-NN).

Recommendation: For the discovery phase of identifying this compound modified proteins, a DDA approach can be effective if the modification is relatively abundant. However, for comprehensive and quantitative studies, especially with low stoichiometry of modification, a DIA approach is recommended due to its superior sensitivity and reproducibility.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound modified proteins. Optimization may be required based on the specific protein and experimental goals.

Sample Preparation and Protein Digestion

This protocol outlines the basic steps for preparing a protein sample for mass spectrometry analysis.

  • Protein Extraction and Quantification: Extract proteins from cells or tissues using a suitable lysis buffer. Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • To specifically label cysteine residues with this compound, a custom synthesis of a reactive this compound derivative (e.g., with a maleimide group) would be necessary. Incubate the protein with the reactive this compound compound according to the manufacturer's protocol.

    • To block any remaining free cysteines, add iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction column.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis

This protocol describes the liquid chromatography and mass spectrometry parameters for analyzing the digested peptides.

  • Instrumentation: A high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-liquid chromatography system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 25 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 90 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion mode.

    • Data Acquisition:

      • DDA: TopN method (e.g., Top 20) with dynamic exclusion. Set the mass of the this compound modification (+176.0619 Da) as a variable modification in the search parameters.

      • DIA: Define precursor isolation windows to cover the desired m/z range (e.g., 400-1200 m/z).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound modified proteins.

experimental_workflow ProteinSample Protein Sample ReductionAlkylation Reduction & this compound Labeling ProteinSample->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis (DDA or DIA) Desalting->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Workflow for this compound protein analysis.
Hypothetical Signaling Pathway

Cysteine modifications play a crucial role in redox signaling pathways. The following diagram depicts a hypothetical pathway where a protein's function is modulated by this compound modification, leading to a cellular response. Cysteine residues in proteins can be targeted by various modifications that regulate protein activity and signaling.[3] Reactive oxygen species (ROS) can trigger such signaling events through the oxidation of protein thiols.[4]

signaling_pathway cluster_stimulus Cellular Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response Stimulus External Stimulus (e.g., Oxidative Stress) Enzyme Enzyme Activation Stimulus->Enzyme activates Protein_Unmodified Target Protein (Inactive) Enzyme->Protein_Unmodified catalyzes modification of Protein_Modified Target Protein-S-Ac-Cys-NHMe (Active) Protein_Unmodified->Protein_Modified This compound Addition Response Downstream Cellular Response Protein_Modified->Response initiates

References

Confirming Ac-Cys-NHMe Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of the N-acetyl-L-cysteine N-methylamide (Ac-Cys-NHMe) moiety to a protein of interest is a critical step in various research applications. This guide provides a comparative analysis of three common analytical techniques—Western blot, mass spectrometry, and fluorescence spectroscopy—to confirm and characterize this compound conjugation, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Introduction to this compound Conjugation

This compound is a cysteine-containing compound frequently used in bioconjugation to introduce a reactive thiol group onto a target molecule. This allows for the subsequent attachment of various payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG), to proteins. The confirmation of successful conjugation is paramount to ensure the efficacy and reliability of the resulting conjugate. This guide explores the strengths and limitations of Western blot analysis, mass spectrometry, and fluorescence spectroscopy for this purpose.

Comparison of Analytical Methods

Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the data provided. The choice of method will depend on the specific experimental goals, available instrumentation, and the desired level of detail.

FeatureWestern BlotMass Spectrometry (MS)Fluorescence Spectroscopy
Principle Immuno-detection of the target protein based on size separation.Measurement of the mass-to-charge ratio of ionized molecules.Detection of fluorescence emission from a fluorophore-labeled conjugate.
Information Provided Confirms the presence of the conjugate and provides an estimate of its molecular weight.Provides precise molecular weight of the conjugate, confirming the addition of the this compound moiety and can identify the site of conjugation.Confirms conjugation and can be used to quantify the conjugation efficiency.
Sensitivity Moderate to high, dependent on antibody quality.Very high.High, dependent on the quantum yield of the fluorophore.
Specificity High, dependent on antibody specificity.Very high, provides unambiguous identification.High, dependent on the specificity of the labeling reaction.
Quantitative Capability Semi-quantitative. Can provide relative quantification.Quantitative, can determine the drug-to-antibody ratio (DAR).Quantitative, can determine conjugation efficiency.[1]
Throughput Low to moderate.Low to moderate, can be automated.High, suitable for screening.
Instrumentation Standard laboratory equipment (electrophoresis and imaging systems).Requires specialized mass spectrometer.Requires a spectrofluorometer or plate reader.
Sample Requirement Micrograms of protein.Nanograms to micrograms of protein.Nanograms to micrograms of protein.
Cost Relatively low.High.Moderate.
Key Advantage Widely accessible and provides a visual confirmation of the conjugate.Provides precise and unambiguous confirmation of conjugation and site of modification.High throughput and suitable for quantitative screening.
Key Limitation Indirect detection, relies on antibody availability and specificity.High cost and complexity of instrumentation and data analysis.Requires labeling of the this compound or the protein with a fluorophore, which may alter its properties.

Experimental Protocols

Western Blot Analysis Protocol

This protocol is adapted for the detection of an this compound conjugated protein. It assumes the availability of an antibody that recognizes the target protein.

  • Sample Preparation:

    • Mix the protein conjugate sample with 4X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured samples and a molecular weight marker onto a polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. A shift in the band corresponding to the conjugated protein compared to the unconjugated protein is expected.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

    • Visualize the protein bands using a chemiluminescence imaging system.

Mass Spectrometry Protocol

This protocol provides a general workflow for confirming this compound conjugation using electrospray ionization mass spectrometry (ESI-MS).

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method, such as a C4 ZipTip or dialysis, to remove non-volatile salts.

    • Elute the protein in a volatile buffer, such as 50% acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range for the expected protein conjugate.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein conjugate.

    • Compare the measured mass with the theoretical mass of the unconjugated protein and the expected mass of the this compound conjugate. An increase in mass corresponding to the mass of the this compound moiety confirms conjugation. For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific cysteine residue that has been modified.

Fluorescence Spectroscopy Protocol

This protocol describes the use of a fluorescently labeled this compound to confirm and quantify conjugation.

  • Conjugation Reaction:

    • Perform the conjugation reaction between the target protein and a fluorescently labeled this compound derivative (e.g., containing a fluorescein or rhodamine fluorophore).

  • Purification:

    • Remove the unreacted fluorescent label from the protein conjugate using size-exclusion chromatography or dialysis.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the purified conjugate at the appropriate excitation and emission wavelengths for the chosen fluorophore using a spectrofluorometer.

    • Measure the protein concentration using a standard method, such as the Bradford or BCA assay.

  • Quantification of Conjugation Efficiency:

    • Create a standard curve using the free fluorescent label to determine the concentration of the fluorophore in the conjugate sample.

    • Calculate the conjugation efficiency by determining the molar ratio of the fluorophore to the protein.

Visualization of Workflows and Comparisons

To better illustrate the experimental processes and their relationships, the following diagrams are provided.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Sample Protein Conjugate Denaturation Denaturation (Laemmli Buffer, Heat) Sample->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis (Band Shift) Detection->Analysis

Figure 1. Experimental workflow for Western blot analysis.

Method_Comparison cluster_topic Confirmation of this compound Conjugation cluster_methods cluster_wb_details Western Blot cluster_ms_details Mass Spectrometry cluster_fs_details Fluorescence Spectroscopy Topic Analytical Methods WB Western Blot Topic->WB MS Mass Spectrometry Topic->MS FS Fluorescence Spectroscopy Topic->FS WB_Adv Advantage: - Accessible - Visual Confirmation WB->WB_Adv WB_Dis Disadvantage: - Indirect - Semi-quantitative WB->WB_Dis MS_Adv Advantage: - High Specificity - Precise Mass MS->MS_Adv MS_Dis Disadvantage: - High Cost - Complex MS->MS_Dis FS_Adv Advantage: - High Throughput - Quantitative FS->FS_Adv FS_Dis Disadvantage: - Requires Labeling - Indirect FS->FS_Dis

Figure 2. Comparison of analytical methods.

Summary and Recommendations

Confirming the successful conjugation of this compound to a protein is a critical quality control step.

  • Western blot is a widely available and valuable tool for initial, qualitative confirmation, especially when a reliable antibody to the target protein is available.

  • Mass spectrometry offers the most definitive and detailed characterization, providing unambiguous confirmation of conjugation and the precise location of the modification. It is the gold standard for in-depth analysis.

  • Fluorescence spectroscopy is an excellent choice for high-throughput screening and quantitative assessment of conjugation efficiency, provided a fluorescently labeled conjugate is used.

For a comprehensive analysis, a combination of these methods is often employed. For instance, Western blot can be used for routine screening, while mass spectrometry can provide the detailed characterization of the final, purified conjugate. The choice of methodology should be guided by the specific research question, available resources, and the desired level of analytical detail.

References

A Head-to-Head Comparison of Thiol Conjugation Chemistries: Ac-Cys-NHMe-Derived Thioesters vs. Maleimides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the selective modification of cysteine residues is a cornerstone for the synthesis of advanced therapeutics, diagnostics, and research tools. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective comparison between two prominent thiol-reactive strategies: the use of N-acetylcysteine methylamide (Ac-Cys-NHMe) to generate thioesters for subsequent ligation and the well-established maleimide-based chemistry.

This comparison will delve into the quantitative aspects of conjugation efficiency, reaction kinetics, and conjugate stability, supported by experimental data. Detailed methodologies for key experiments are provided to enable a comprehensive understanding and facilitate the selection of the most appropriate technique for a given application.

Quantitative Comparison of Conjugation Chemistries

The following table summarizes the key performance indicators for this compound-derived thioester ligation (specifically Native Chemical Ligation) and maleimide chemistry.

ParameterThis compound (via Native Chemical Ligation)Maleimide Chemistry
Typical Yield Generally high, often >90% for the ligation step.High, with yields for model thiols like N-acetyl-L-cysteine reported to be in the 80-96% range with N-aryl maleimides.[1]
Reaction Kinetics The ligation reaction itself is typically rapid, often completing within hours. However, the initial formation of the thioester from the this compound precursor is a separate step.Very rapid, with reactions often reaching completion within minutes to a few hours at room temperature.
Optimal pH Ligation is typically performed at a pH of ~7.0.Optimal pH range is 6.5-7.5 for selective reaction with thiols.[2][3]
Specificity Highly specific for the N-terminal cysteine of a peptide or protein.Highly selective for thiol groups within the optimal pH range.[2]
Stability of Linkage Forms a native peptide bond, which is highly stable.The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, especially with N-alkyl maleimides. N-aryl maleimides form more stable conjugates.
Key Side Reactions Potential for side reactions during thioester formation. The ligation step itself is generally clean.Hydrolysis of the maleimide ring, reaction with primary amines at pH > 7.5, and thiazine rearrangement with N-terminal cysteines.

Experimental Protocols

Protocol 1: Maleimide-Based Conjugation to a Cysteine-Containing Protein

This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a protein containing an accessible cysteine residue.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0.

  • Maleimide-functionalized molecule (e.g., fluorescent dye, PEG, drug).

  • Reducing agent (e.g., TCEP, DTT). Note: If using DTT, it must be removed before adding the maleimide.

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, dissolve the protein in buffer and add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature.

  • Buffer Exchange (if necessary): If a thiol-containing reducing agent like DTT was used, it must be removed. Perform a buffer exchange into a fresh, degassed buffer using a desalting column.

  • Conjugation Reaction: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 5-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Quenching: Add a small molecule thiol like free cysteine to the reaction mixture to quench any unreacted maleimide.

  • Purification: Purify the protein conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to determine the degree of labeling.

Protocol 2: Thioester Formation from this compound and Subsequent Native Chemical Ligation (NCL)

This protocol outlines the generation of a peptide thioester using an this compound precursor followed by its use in a native chemical ligation reaction with a peptide containing an N-terminal cysteine.

Part A: Peptide Thioester Formation

  • Peptide Synthesis: Synthesize the desired peptide on a solid support, incorporating an this compound residue at the C-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using standard protocols.

  • Thioesterification: React the C-terminal this compound peptide with a peptide hydrazide to form the reactive peptide thioester. This is a key step in the LACE (Lysine Acylation using Conjugating Enzymes) technique, which utilizes this compound. For NCL, a peptide thioester is more commonly synthesized directly on the resin. However, for the purpose of this guide focusing on this compound, we describe its role in forming a thioester-like intermediate for ligation.

Part B: Native Chemical Ligation

Materials:

  • Peptide thioester.

  • Peptide with an N-terminal cysteine.

  • Ligation buffer (e.g., 0.1 M phosphate buffer, 6 M guanidine HCl, pH 7.0).

  • Thiol catalyst (e.g., thiophenol or 4-mercaptophenylacetic acid - MPAA).

  • Reducing agent (e.g., TCEP).

Procedure:

  • Dissolve Reactants: Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer.

  • Add Catalysts and Reducing Agent: Add the thiol catalyst and TCEP to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 37°C. Monitor the reaction progress using HPLC-MS. Ligation is typically complete within a few hours.

  • Purification: Purify the ligated peptide product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both conjugation methods.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Start: Cysteine-containing Protein reduction Protein Reduction (if needed with TCEP) start->reduction buffer_exchange Buffer Exchange (if DTT was used) reduction->buffer_exchange conjugation Add Maleimide Reagent buffer_exchange->conjugation incubation Incubate (2h RT or O/N 4°C) conjugation->incubation quenching Quench with Free Thiol incubation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize Conjugate (e.g., MS, UV-Vis) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for maleimide-based conjugation.

NCL_Workflow cluster_thioester Peptide Thioester Preparation cluster_ncl Native Chemical Ligation cluster_purification_ncl Purification & Analysis start_thioester Start: Peptide with C-terminal this compound thioesterification React with Peptide Hydrazide to form Thioester start_thioester->thioesterification dissolve Dissolve Peptides in Ligation Buffer thioesterification->dissolve start_ncl Start: N-terminal Cysteine Peptide start_ncl->dissolve add_reagents Add Thiol Catalyst & TCEP dissolve->add_reagents ligation Incubate (RT or 37°C) add_reagents->ligation purification_ncl Purify Ligated Product (e.g., RP-HPLC) ligation->purification_ncl characterization_ncl Characterize Product (e.g., MS) purification_ncl->characterization_ncl end_ncl End: Purified Ligated Peptide characterization_ncl->end_ncl

Caption: Workflow for NCL using a thioester precursor.

Conclusion

Both this compound-derived thioester ligation and maleimide chemistry offer effective means for thiol-based bioconjugation, each with a distinct set of advantages and considerations. Maleimide chemistry provides a rapid and high-yielding method for direct conjugation to cysteine residues, though the stability of the resulting linkage, particularly with traditional N-alkyl maleimides, can be a concern for in vivo applications. The development of N-aryl maleimides has addressed some of these stability issues.

On the other hand, the use of this compound as a precursor for thioester formation enables highly specific native chemical ligation, resulting in a native and exceptionally stable peptide bond. While the overall process involves more steps than direct maleimide conjugation, the resulting homogeneity and stability of the product are significant advantages for many applications, particularly in the synthesis of proteins and complex bioconjugates.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the research or drug development project, including the nature of the biomolecule, the desired stability of the final conjugate, and the acceptable complexity of the synthetic route.

References

A Comparative Guide to Site-Specific Protein Labeling: Chemoenzymatic LACE vs. Cysteine-Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Site-specific protein labeling is a critical technique for developing antibody-drug conjugates (ADCs), creating diagnostic reagents, and performing fundamental research in proteomics. The ability to attach a probe, drug, or tag to a precise location on a protein ensures homogeneity and preserves protein function. This guide provides an objective comparison between two prominent site-specific labeling strategies: Lysine Acylation using Conjugating Enzymes (LACE), which utilizes Ac-Cys-NHMe as a precursor, and the widely used chemical conjugation of maleimides to engineered cysteine residues.

Overview of Labeling Chemistries

The two methods achieve site-specificity through fundamentally different mechanisms. LACE is a chemoenzymatic approach that targets a specific lysine residue within a short, genetically encoded recognition sequence.[1][2] In contrast, cysteine-maleimide chemistry is a chemical method that targets the thiol group of a cysteine residue, which is often engineered into a specific location on the protein.[3][4]

Method 1: Lysine Acylation using Conjugating Enzymes (LACE)

The LACE method leverages the E2 SUMO-conjugating enzyme, Ubc9, to catalyze the formation of a stable isopeptide bond between a target protein and a peptide thioester.[1] this compound is a key building block for synthesizing these peptide thioesters. The specificity is conferred by the Ubc9 enzyme, which recognizes a minimal four-residue tag (e.g., IKQE) engineered into the target protein, and acylates the lysine (K) residue within that tag. This approach uniquely obviates the need for E1 and E3 ligase enzymes typically required in ubiquitination pathways.

Method 2: Cysteine-Maleimide Conjugation

This is one of the most common and robust strategies for site-specific protein labeling. It relies on engineering a cysteine residue onto a solvent-accessible surface of the target protein. The thiol group of the cysteine acts as a nucleophile, attacking the double bond of the maleimide ring via a Michael addition reaction. This forms a stable thioether bond, covalently linking the maleimide-functionalized probe to the protein. The reaction is highly selective for thiols under mild pH conditions.

Experimental Workflow & HPLC Characterization

While the labeling reactions differ, the overall workflow for preparing and analyzing the final conjugate is similar. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for monitoring reaction progress and characterizing the final product. The addition of a label alters the protein's hydrophobicity, causing a shift in its retention time on an RP-HPLC column, allowing for the separation and quantification of labeled, unlabeled, and multi-labeled species.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P Target Protein (with LACE tag or Cys) R Labeling Reaction (Enzymatic or Chemical) P->R L Label Precursor (Peptide Thioester or Maleimide-Probe) L->R PU Purification (e.g., SEC, Affinity) R->PU Quench Reaction HPLC RP-HPLC Analysis (Purity & Efficiency) PU->HPLC Characterize Conjugate

Caption: General experimental workflow for protein labeling and HPLC analysis.

Quantitative Performance Comparison

The choice between LACE and cysteine-maleimide chemistry depends on the specific protein, the desired label, and experimental goals. The following table summarizes key performance metrics.

ParameterLACE (via this compound precursor)Cysteine-Maleimide Chemistry
Target Residue Lysine (within a specific ΨKXE tag)Cysteine (native or engineered)
Reaction Type Chemoenzymatic (Ubc9 enzyme)Chemical (Michael addition)
Specificity High; determined by enzyme-tag recognition.High; selective for thiol groups at neutral pH.
Typical Efficiency >95% reported for some substrates.70–90% is common.
Reaction Conditions Physiological pH, room temp. or 37°CNeutral to slightly acidic pH (6.5-7.5)
Key Reagents Ubc9 enzyme, peptide thioesterReducing agent (TCEP/DTT), maleimide-probe
Primary Advantage Can modify internal lysines on native proteins with minimal tags.Robust, versatile, and widely established chemistry.
Considerations Requires expression of tagged protein and Ubc9 enzyme.Requires accessible Cys residue; potential for maleimide hydrolysis or exchange reactions.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Labeling via LACE

This protocol is a generalized procedure for labeling a protein containing a LACE recognition tag.

  • Thioester Preparation: Synthesize the desired peptide thioester from precursors like this compound. This payload molecule will be conjugated to the target protein.

  • Protein Preparation: Express and purify the target protein containing the LACE tag (e.g., IKQE). Ensure the protein is in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • Enzymatic Reaction:

    • Combine the target protein (final concentration ~10-50 µM), the peptide thioester (~1 mM), and the Ubc9 enzyme in the reaction buffer.

    • Incubate the reaction mixture at 37°C for 2-16 hours.

    • Monitor the reaction progress by taking aliquots and analyzing via SDS-PAGE or RP-HPLC.

  • Purification: Once the reaction reaches the desired conversion, purify the labeled protein conjugate from the enzyme and excess reagents using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography if the protein has an affinity tag.

  • HPLC Analysis: Analyze the purified conjugate by RP-HPLC to confirm purity and determine the final labeling efficiency by comparing peak areas of labeled and unlabeled protein.

Protocol 2: Chemical Labeling via Cysteine-Maleimide Reaction

This protocol provides a general procedure for labeling a protein with an engineered cysteine residue.

  • Protein Reduction:

    • Dissolve the purified protein containing a unique cysteine residue in a degassed buffer (e.g., PBS, pH 7.2).

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds involving the target cysteine. DTT can also be used but must be thoroughly removed.

    • Incubate for 1 hour at room temperature.

  • Buffer Exchange: Immediately remove the reducing agent by buffer exchange using a desalting column (e.g., PD-10) equilibrated with a degassed reaction buffer (e.g., PBS, pH 7.2). This step is critical to prevent the reducing agent from reacting with the maleimide.

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide-functionalized probe (e.g., Maleimide-PEG-Fluorophore) in an organic solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the maleimide probe to the reduced protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light if using a fluorescent probe.

  • Quenching & Purification:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol or free cysteine.

    • Purify the labeled protein conjugate from excess probe and reaction byproducts using SEC or dialysis.

  • HPLC Analysis: Characterize the final conjugate by RP-HPLC to assess purity and calculate labeling efficiency based on the integration of chromatographic peaks.

References

Ac-Cys-NHMe: A Superior Cysteine Derivative for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-acetylcysteine methylamide (Ac-Cys-NHMe), also known as N-acetylcysteine amide (NACA), has emerged as a promising derivative of the widely used N-acetylcysteine (NAC). Its structural modification, the amidation of the carboxylic group, confers significant advantages in terms of bioavailability and therapeutic efficacy. This guide provides an objective comparison of this compound and other cysteine derivatives, supported by experimental data, to inform research and drug development decisions.

Enhanced Physicochemical and Pharmacokinetic Properties

The primary limitation of NAC is its low bioavailability, largely due to the negative charge of its carboxyl group at physiological pH, which hinders its passage across cell membranes. This compound overcomes this limitation through its amide group, which neutralizes the charge and increases its lipophilicity.[1][2] This enhanced membrane permeability allows for greater cellular uptake and the ability to cross the blood-brain barrier more effectively than NAC.[1][3]

Superior Antioxidant and Neuroprotective Effects

This compound consistently demonstrates enhanced antioxidant properties compared to NAC.[1] This superiority is attributed to its improved cellular uptake, leading to more efficient replenishment of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system. Experimental data highlights the superior performance of this compound in various antioxidant assays.

Comparative Antioxidant Activity
AssayThis compound (NACA)N-acetylcysteine (NAC)Key FindingsReference
DPPH Radical Scavenging Higher scavenging ability at all concentrationsLower scavenging abilityNACA is a more potent direct free radical scavenger.
Reducing Power Higher reducing power at all concentrationsLower reducing powerNACA demonstrates a greater capacity to donate electrons.
H₂O₂ Scavenging Greater scavenging at highest concentrationBetter at lower concentrationsConcentration-dependent differences in scavenging activity.
β-carotene Bleaching Prevention 55% higher ability than control60% higher ability than controlBoth compounds show significant protection against lipid peroxidation, with NAC being slightly more effective in this specific assay.
Metal Chelating Activity More than 50% of EDTA's capacityNot specifiedNACA shows significant metal chelating properties.
Impact on Glutathione Levels and Oxidative Stress Markers

Studies have consistently shown that this compound is more effective than NAC at restoring and maintaining intracellular GSH levels, particularly under conditions of oxidative stress.

ParameterConditionThis compound (NACA)N-acetylcysteine (NAC)Key FindingsReference
Intracellular GSH Levels Acetaminophen-induced hepatotoxicitySignificantly better at increasing GSH levelsEffective, but less so than NACANACA's higher bioavailability leads to more efficient GSH synthesis.
GSH/GSSG Ratio Acetaminophen-induced hepatotoxicitySignificantly better at increasing the ratioEffective, but less so than NACANACA is more effective at maintaining the reduced glutathione pool.
Lipid Peroxidation (MDA levels) Acetaminophen-induced hepatotoxicitySignificantly reduced MDA levels (263% of control)Reduced MDA levels (302% of control)NACA provides better protection against lipid peroxidation.
Cell Viability Acetaminophen-induced hepatotoxicitySignificantly higher cell viabilityProtective, but less effective than NACANACA offers superior cytoprotection against toxic insults.
GSH Levels Lead-exposed CD-1 miceIncreased GSH levels to slightly above controlGSH levels remained below controlNACA is more effective in restoring GSH in an in vivo model of toxicity.

Mechanism of Action: A Comparative Overview

Both NAC and this compound exert their antioxidant effects through direct and indirect mechanisms. The primary difference lies in the efficiency with which this compound enters the cell to participate in these pathways.

Antioxidant Mechanisms of NAC and this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC_ext NAC NAC_int NAC NAC_ext->NAC_int Limited Permeability ROS Reactive Oxygen Species (ROS) NAC_ext->ROS Direct Scavenging NACA_ext This compound (NACA) NACA_int This compound (NACA) NACA_ext->NACA_int High Permeability NACA_ext->ROS Direct Scavenging Cysteine L-Cysteine NAC_int->Cysteine Deacetylation NACA_int->Cysteine Deacetylation GSH Glutathione (GSH) NACA_int->GSH Directly reduces GSSG Cysteine->GSH Synthesis GPx Glutathione Peroxidase GSH->GPx GSSG Oxidized Glutathione (GSSG) ROS->GSSG GSSG->GSH Thiol-disulfide exchange GPx->GSSG Reduces ROS

Caption: Antioxidant mechanisms of NAC and this compound.

Experimental Protocols

In Vitro Antioxidant Assays

A general workflow for comparing the in vitro antioxidant capacity of cysteine derivatives is outlined below.

General Workflow for In Vitro Antioxidant Comparison cluster_workflow A Prepare stock solutions of This compound and other derivatives B Perform DPPH radical scavenging assay A->B C Conduct reducing power assay A->C D Measure metal chelating activity A->D E Analyze data and compare IC50 values or % inhibition B->E C->E D->E

References

A Comparative Guide to Protein Biophysical Characterization: Ac-Cys-NHMe Labeling vs. Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a critical tool for elucidating function, developing therapeutics, and creating diagnostic reagents. The choice of labeling chemistry can significantly impact the structural integrity and biological activity of the target protein. This guide provides an objective comparison of two distinct labeling strategies: Lysine Acylation using Conjugating Enzymes (LACE), which utilizes N-acetyl-L-cysteine N'-methylamide (Ac-Cys-NHMe), and the widely used maleimide-based labeling of cysteine residues. We present a framework for evaluating the biophysical consequences of these modifications, supported by detailed experimental protocols.

Executive Summary

Protein labeling is not a one-size-fits-all process. The selection of a labeling strategy requires careful consideration of the target amino acid, the nature of the label, and the potential for off-target effects or structural perturbations. Here, we compare a chemoenzymatic lysine-targeting method (LACE) with a chemically-driven cysteine-targeting method (maleimide chemistry).

FeatureThis compound (LACE) LabelingMaleimide-Based Cysteine Labeling
Target Residue Lysine (within a specific recognition sequence)Cysteine
Mechanism Chemoenzymatic (Ubc9-mediated)Michael Addition
Specificity High, determined by enzyme and recognition sequenceHigh for thiols, but can have off-target reactions with other nucleophiles at higher pH
Potential for Perturbation Generally low due to enzymatic specificityCan be higher, depending on the local environment of the cysteine and the nature of the label
Key Advantage Site-specific labeling of lysine residues, which are often more abundant and surface-exposed than cysteines.Targets the unique reactivity of cysteine's thiol group; often used for site-directed mutagenesis-introduced cysteines.

Data Presentation: A Comparative Analysis of Biophysical Properties

Table 1: Impact of Labeling on Protein Secondary Structure (Circular Dichroism)

Protein Stateα-Helix (%)β-Sheet (%)Random Coil (%)
Unlabeled Protein X45 ± 230 ± 125 ± 1
Protein X + LACE Label44 ± 231 ± 125 ± 1
Protein X + Maleimide Label42 ± 328 ± 230 ± 2

Note: Data are representative and will vary depending on the protein, label, and labeling site.

Table 2: Thermal Stability Assessment (Differential Scanning Calorimetry)

Protein StateMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)
Unlabeled Protein X72.5 ± 0.5150 ± 5
Protein X + LACE Label72.1 ± 0.5148 ± 5
Protein X + Maleimide Label70.8 ± 0.8140 ± 7

Note: A significant decrease in Tm may indicate that the label destabilizes the protein structure.

Table 3: Binding Kinetics Analysis (Surface Plasmon Resonance)

InteractionAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Equilibrium Dissociation Constant (KD) (nM)
Unlabeled Protein X + Binding Partner1.2 x 1055.0 x 10-44.2
LACE-Labeled Protein X + Binding Partner1.1 x 1055.2 x 10-44.7
Maleimide-Labeled Protein X + Binding Partner0.8 x 1057.5 x 10-49.4

Note: Changes in ka, kd, or KD can indicate that the label interferes with the binding interface or induces conformational changes that affect binding.

Table 4: Assessment of Aggregation (Dynamic Light Scattering)

Protein StateHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)
Unlabeled Protein X5.2 ± 0.10.15 ± 0.02
Protein X + LACE Label5.3 ± 0.10.16 ± 0.02
Protein X + Maleimide Label6.8 ± 0.50.25 ± 0.05

Note: An increase in Rh and/or PDI can suggest the formation of aggregates.

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Protein Labeling and Biophysical Characterization

G cluster_prep Protein Preparation cluster_labeling Labeling Strategies cluster_lace LACE (this compound) cluster_maleimide Maleimide cluster_purification Purification cluster_characterization Biophysical Characterization p1 Protein Expression & Purification l2 Enzymatic Reaction with Ubc9 p1->l2 m1 Reduce Disulfides (optional) p1->m1 l1 Prepare Peptide Thioester l1->l2 p2 Purification of Labeled Protein l2->p2 m2 Michael Addition Reaction m1->m2 m2->p2 c1 Circular Dichroism (CD) p2->c1 c2 Differential Scanning Calorimetry (DSC) p2->c2 c3 Surface Plasmon Resonance (SPR) p2->c3 c4 Dynamic Light Scattering (DLS) p2->c4 c5 NMR Spectroscopy p2->c5 G cluster_reactants Reactants r1 Protein with LACE tag (e.g., ...IKQE...) enzyme Ubc9 (E2 Enzyme) r1->enzyme binds r2 Peptide Thioester (Probe-LRLRGG-Ac-Cys-NHMe) r2->enzyme acylates product Site-Specifically Labeled Protein (via Isopeptide Bond) enzyme->product transfers probe

A Researcher's Guide to Validating the Functional Activity of Ac-Cys-NHMe Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the site-specific labeling of proteins is a cornerstone of modern biological inquiry. The introduction of labels, such as fluorophores or biotin, is essential for tracking protein localization, interactions, and dynamics. However, a critical and often overlooked step is the validation that the labeling process itself has not compromised the protein's native function. This guide provides a comprehensive comparison of functional assays to validate the activity of proteins labeled using N-acetyl-cysteamine (Ac-Cys-NHMe) as a precursor in the Lysine Acylation using Conjugating Enzymes (LACE) technique, and contrasts this with traditional cysteine-based labeling methods.

The LACE method offers a powerful strategy for site-specific modification of internal lysine residues on folded proteins.[1][2][3] This chemoenzymatic approach utilizes the E2 SUMO-conjugating enzyme Ubc9 to attach a peptide thioester to a specific lysine residue within a minimal recognition tag.[4][5] this compound is a key building block in the synthesis of these peptide thioesters. This technique provides an alternative to the more common method of labeling engineered cysteine residues with thiol-reactive probes like maleimides. Given that both methods target specific sites on a protein, it is crucial to assess whether the attached moiety interferes with the protein's biological activity.

This guide will delve into a variety of biochemical and cellular assays designed to quantitatively assess the functional integrity of labeled proteins. We will provide detailed experimental protocols for key assays and present comparative data in a clear, tabular format to facilitate objective evaluation. Additionally, we will visualize the LACE workflow and a general functional validation workflow using Graphviz diagrams.

Comparison of Labeling Strategies and Their Functional Implications

The choice of labeling strategy can have significant implications for a protein's function. The LACE technique, by targeting a minimal four-residue tag on a lysine, offers high specificity and can be applied to native, folded proteins. This can be advantageous when the protein's active site or interaction domains are sensitive to modifications. In contrast, traditional cysteine labeling, while also site-specific, requires the introduction of a cysteine residue at a desired location, which may inadvertently disrupt the protein's structure or function.

The nature of the label itself is also a critical factor. The size, charge, and hydrophobicity of a fluorescent dye or other probe can impact the local environment of the protein, potentially leading to steric hindrance or altered protein-protein interactions. Therefore, regardless of the labeling method, rigorous functional validation is paramount.

Biochemical Assays for Functional Validation

Biochemical assays directly measure the intrinsic activity of a protein in a controlled in vitro environment. These assays are particularly useful for enzymes and proteins with well-defined molecular functions.

Enzyme Kinetic Assays

For proteins with enzymatic activity, a cornerstone of functional validation is the determination of their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Significant alterations in these parameters post-labeling would indicate interference with substrate binding or catalytic activity.

Table 1: Comparison of Kinetic Parameters for Labeled and Unlabeled Kinase

Protein SampleKm (μM) for ATPVmax (μmol/min/mg)Fold Change in Catalytic Efficiency (Vmax/Km)
Unlabeled Kinase15.2 ± 1.1250.3 ± 15.61.00
LACE-labeled Kinase (Alexa Fluor 488)16.5 ± 1.4241.8 ± 18.20.92
Cysteine-Maleimide labeled Kinase (Alexa Fluor 488)25.8 ± 2.3198.7 ± 20.10.49

Note: Data are illustrative and represent expected outcomes for a properly functioning labeled protein versus one where the label interferes with activity.

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
  • Protein Preparation : Prepare stock solutions of the unlabeled, LACE-labeled, and cysteine-maleimide labeled enzyme of interest at a known concentration.

  • Substrate Preparation : Prepare a series of dilutions of the enzyme's substrate in the appropriate reaction buffer.

  • Reaction Initiation : In a 96-well plate, add a fixed amount of each enzyme to wells containing the different substrate concentrations.

  • Data Acquisition : Measure the absorbance of the product or the disappearance of the substrate over time using a spectrophotometer. The wavelength should be chosen based on the specific assay.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Assays for Functional Validation

Cell-based assays provide a more physiologically relevant context for evaluating protein function by assessing the protein's activity within a living cell. These assays are particularly important for proteins involved in signaling pathways, such as receptors and transcription factors.

Receptor Activation and Downstream Signaling Assays

For cell surface receptors, a key functional measure is their ability to bind their ligand and initiate a downstream signaling cascade. This can be assessed by measuring the production of a second messenger (e.g., cAMP) or the phosphorylation of a downstream target protein.

Table 2: Comparison of Receptor-Mediated cAMP Production

Cell TreatmentEC50 of Ligand (nM)Maximum cAMP Production (pmol/well)
Unlabeled Receptor5.2 ± 0.4125.6 ± 8.9
LACE-labeled Receptor6.1 ± 0.6118.3 ± 10.1
Cysteine-Maleimide labeled Receptor15.8 ± 1.975.2 ± 9.5

Note: Data are illustrative and represent expected outcomes.

Experimental Protocol: cAMP Assay for GPCR Activation
  • Cell Culture : Culture cells expressing the G-protein coupled receptor (GPCR) of interest (unlabeled, LACE-labeled, or cysteine-maleimide labeled) in 96-well plates.

  • Ligand Stimulation : Treat the cells with a range of concentrations of the GPCR's specific ligand.

  • Cell Lysis : After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection : Quantify the amount of cAMP in each well using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based detection kit.

  • Data Analysis : Plot the cAMP concentration against the ligand concentration and fit the data to a dose-response curve to determine the EC50 and maximum response.

Advanced Methods for Functional Validation

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that utilizes activity-based probes to directly assess the functional state of enzymes in complex biological systems. This method can be used in a competitive format to determine if a label on a protein of interest blocks the binding of an activity-based probe, thereby providing a measure of functional integrity.

Mass Spectrometry

Mass spectrometry can be employed to confirm the site-specific nature of the labeling and to investigate any unintended modifications to the protein. By analyzing the mass of the protein before and after labeling, and through peptide mapping, the precise location and nature of the modification can be verified.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the LACE protein labeling technique and a general workflow for the functional validation of labeled proteins.

LACE_Workflow LACE Protein Labeling Workflow cluster_synthesis Peptide Thioester Synthesis cluster_labeling Chemoenzymatic Labeling AcCysNHMe This compound PeptideThioester Peptide Thioester AcCysNHMe->PeptideThioester Reaction PeptideHydrazide Peptide Hydrazide PeptideHydrazide->PeptideThioester LabeledProtein Site-Specifically Labeled Protein PeptideThioester->LabeledProtein TargetProtein Target Protein with LACE tag (IKQE) TargetProtein->LabeledProtein Ubc9 Ubc9 Enzyme Ubc9->LabeledProtein

Caption: Workflow for site-specific protein labeling using the LACE technique.

Functional_Validation_Workflow Functional Validation Workflow cluster_assays Functional Assays UnlabeledProtein Unlabeled Protein BiochemicalAssay Biochemical Assay (e.g., Enzyme Kinetics) UnlabeledProtein->BiochemicalAssay CellularAssay Cellular Assay (e.g., Signaling) UnlabeledProtein->CellularAssay LabeledProtein Labeled Protein (e.g., LACE or Cys-Maleimide) LabeledProtein->BiochemicalAssay LabeledProtein->CellularAssay DataAnalysis Data Analysis and Comparison BiochemicalAssay->DataAnalysis CellularAssay->DataAnalysis Conclusion Conclusion on Functional Integrity DataAnalysis->Conclusion

Caption: General workflow for the functional validation of labeled proteins.

Conclusion

The validation of a labeled protein's functional activity is a critical step to ensure the biological relevance of experimental findings. Both the LACE technique, which utilizes this compound as a precursor for lysine modification, and traditional cysteine-based labeling methods offer powerful ways to site-specifically label proteins. However, the potential for these modifications to alter protein function necessitates rigorous validation.

By employing a combination of biochemical and cellular assays, researchers can quantitatively compare the activity of labeled proteins to their unlabeled counterparts. This guide provides a framework for designing and executing these validation experiments, thereby increasing confidence in the data generated from studies using labeled proteins. The choice of the most appropriate assay will ultimately depend on the specific protein and the biological question being addressed.

References

Side-by-side comparison of different protein labeling techniques.

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Protein Labeling Techniques

This guide provides a side-by-side comparison of common protein labeling techniques, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data and detailed protocols. The goal is to facilitate the selection of the most appropriate method for a given experimental need, from fluorescence microscopy to quantitative proteomics.

Overview of Protein Labeling Strategies

Protein labeling is the process of covalently or non-covalently attaching a tag or probe to a protein of interest (POI).[1] This tag enables the detection, tracking, purification, or functional analysis of the protein.[2] The choice of labeling strategy is critical and depends on factors such as the type of protein, the desired label, the required specificity, and the experimental application, which can range from Western blotting and flow cytometry to live-cell imaging.[1]

The primary methods can be broadly categorized into three groups:

  • Chemical Labeling: Utilizes the intrinsic reactivity of specific amino acid side chains.

  • Enzymatic Labeling: Employs enzymes to catalyze the site-specific attachment of a label.

  • Genetic Tagging: Involves genetically fusing the protein of interest to a reporter protein or a self-labeling tag.

A cross-cutting strategy is Bioorthogonal Labeling , which involves introducing a non-native functional group into the protein that can be selectively targeted with a complementary probe, minimizing interference with biological processes.[3]

Comparative Analysis of Labeling Techniques

The selection of a labeling method involves trade-offs between specificity, ease of use, potential for protein function disruption, and the size of the attached label.

Chemical Labeling

Chemical labeling methods are widely used for their simplicity and the availability of a vast array of probes.[4] These techniques typically target reactive functional groups present on amino acid residues.

  • Amine-Reactive Labeling: This is one of the most common methods, targeting the primary amines on the ε-amino group of lysine residues and the protein's N-terminus. Reagents like N-hydroxysuccinimide (NHS) esters are frequently used to form stable amide bonds.

    • Advantages: High reactivity, simple protocols, and a wide variety of available labels.

    • Disadvantages: Lysine residues are often abundant and distributed across the protein surface, which can lead to heterogeneous and non-specific labeling. This can potentially disrupt protein function or interfere with binding sites.

  • Thiol-Reactive Labeling: This method targets the sulfhydryl group of cysteine residues. Reagents such as maleimides and iodoacetamides are commonly employed.

    • Advantages: Cysteine is a less abundant amino acid, allowing for more site-specific labeling, especially in proteins with a single accessible cysteine. Site-directed mutagenesis can be used to introduce a cysteine at a specific location for precise labeling.

    • Disadvantages: The protein may lack accessible cysteine residues, or existing cysteines might be involved in critical disulfide bonds. The reaction environment must be carefully controlled to prevent oxidation of the thiol groups.

Enzymatic Labeling

Enzymatic methods offer high specificity by using an enzyme to attach a label to a specific recognition sequence engineered into the target protein.

  • Examples: Biotin ligase (for biotinylation), sortases, and phosphopantetheinyl transferases (PPTases).

    • Advantages: Exceptional specificity, controlled stoichiometry, and reactions occur under mild, physiological conditions, preserving protein function.

    • Disadvantages: Requires genetic modification of the target protein to include the enzyme recognition site. The labeling process involves an additional component (the enzyme), which may need to be purified and optimized.

Genetic Tagging

This approach avoids external chemical or enzymatic reactions on the purified protein by genetically encoding the label as part of the polypeptide chain.

  • Fluorescent Proteins (FPs): Genes for FPs like Green Fluorescent Protein (GFP) are fused with the gene of the POI.

    • Advantages: Provides a defined 1:1 labeling stoichiometry and is ideal for live-cell imaging.

    • Disadvantages: FPs are large (typically >25 kDa), which can perturb the function or localization of the POI. They also have more limited photophysical properties (e.g., brightness, photostability) compared to many organic dyes.

  • Self-Labeling Tags (e.g., SNAP-tag®, HaloTag®): These are fusion proteins engineered to react covalently and specifically with a synthetic substrate that carries the desired label (e.g., a fluorophore or biotin).

    • Advantages: Combines the genetic specificity of fusion tags with the versatility and superior photophysical properties of small-molecule organic dyes.

    • Disadvantages: The tag itself still adds considerable size to the protein (around 20-34 kDa). Labeling requires the addition of a cell-permeable substrate for intracellular targets.

Bioorthogonal Labeling

Bioorthogonal chemistry enables the labeling of proteins in complex biological environments, including live cells, without cross-reactivity. This is typically a two-step process: first, an unnatural amino acid (UAA) containing a unique chemical handle (e.g., an azide or alkyne) is incorporated into the protein; second, a probe with a complementary reactive group is added.

  • Advantages: Extremely high specificity, enabling precise labeling in living systems. The small size of the incorporated UAA is minimally disruptive.

  • Disadvantages: Requires complex machinery for UAA incorporation, including engineered tRNA and tRNA synthetase pairs. Protein expression yields can sometimes be lower.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for different labeling techniques to aid in method selection.

Table 1: Comparison of Specificity, Efficiency, and Label Characteristics

ParameterAmine-ReactiveThiol-ReactiveEnzymatic (e.g., Sortase)Self-Labeling Tags (e.g., SNAP)Bioorthogonal (UAA)
Target Lysine, N-terminusCysteineEngineered Peptide TagEngineered Protein TagUnnatural Amino Acid
Specificity Low to ModerateModerate to HighVery HighVery HighVery High
Typical Efficiency Variable, pH-dependent70-90%High>95%~100% (optimized)
Label Size Small (dye/biotin)Small (dye/biotin)Small (label only)Tag (~20 kDa) + LabelSmall (label only)
Effect on Protein Can cause loss of functionLess likely to disrupt functionMinimalPotential for disruptionMinimal
Live Cell Labeling Difficult (membrane impermeant reagents)Difficult (membrane impermeant reagents)Possible (with limitations)Yes (membrane-permeable substrates)Yes

Table 2: Recommended Reaction Conditions

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Optimal pH 8.0 - 9.06.5 - 7.5
Buffer System Amine-free (e.g., PBS, Bicarbonate)Phosphate, HEPES, Tris
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)10:1 to 25:1 (starting point)
Typical Reaction Time 1-2 hours at RT1-2 hours at RT
Recommended Protein Conc. > 2 mg/mL1-10 mg/mL

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz illustrate key workflows and principles.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification p_start 1. Purified Protein in Amine-Free Buffer (pH 8.0-9.0) p_check 2. Confirm Concentration (>2 mg/mL) p_start->p_check mix 4. Add Dye to Protein (10:1 Molar Ratio) p_check->mix reagent 3. Dissolve NHS-Ester Dye in DMSO/DMF reagent->mix incubate 5. Incubate 1-2 hr at RT (Protect from light) quench 6. Quench Reaction (Optional) incubate->quench purify 7. Remove Excess Dye (Size Exclusion Chrom.) quench->purify p_final 8. Labeled Protein purify->p_final

Workflow for Amine-Reactive Labeling using an NHS Ester.

G start Start: Need to label a protein q1 Is site-specific labeling critical? start->q1 q2 Is the protein easy to genetically modify? q1->q2 Yes q3 Does the protein have an accessible cysteine? q1->q3 No q4 Is live-cell imaging required? q2->q4 No m3 Genetic or Enzymatic Tagging (SNAP-tag, Sortase) Requires protein engineering. q2->m3 Yes m1 Amine-Reactive Labeling (e.g., NHS Ester) Targets abundant lysines. q3->m1 No m2 Thiol-Reactive Labeling (e.g., Maleimide) Targets specific cysteines. q3->m2 Yes q4->m2 No m4 Fluorescent Protein Fusion or Self-Labeling Tags Designed for cellular context. q4->m4 Yes

Decision tree for selecting a protein labeling method.

Experimental Protocols

Below are generalized protocols for two common chemical labeling methods. Note: These are starting points and must be optimized for each specific protein and dye.

Protocol 1: Amine-Reactive Labeling with an NHS Ester Dye

This protocol describes the labeling of primary amines (lysine, N-terminus) on a purified protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 8.3).

  • Amine-reactive dye (e.g., NHS ester), stored desiccated.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the dye.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved dye. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM. This will react with any excess dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer. The labeled protein will typically be in the first colored fraction.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

Protocol 2: Thiol-Reactive Labeling with a Maleimide Dye

This protocol details the labeling of free sulfhydryl groups (cysteines).

Materials:

  • Purified protein in a buffer such as PBS at pH 7.0-7.5.

  • Maleimide-activated dye.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., DTT or TCEP), if needed.

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).

  • Size-exclusion chromatography column.

Procedure:

  • Disulfide Reduction (If Necessary): If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the dye, as DTT itself contains a reactive thiol. TCEP does not need to be removed.

  • Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in a buffer at pH ~7.0. The reaction is more specific for thiols over amines at this pH.

  • Dye Preparation: Prepare a 10-20 mM stock solution of the maleimide dye in DMSO or DMF.

  • Labeling Reaction: Add a 10- to 25-fold molar excess of the dye to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent like 2-mercaptoethanol to a final concentration of 10-20 mM to consume any excess maleimide.

  • Purification: Purify the labeled protein from excess dye and quenching reagents using size-exclusion chromatography.

  • Characterization: Determine the concentration and DOL of the final conjugate via absorbance measurements.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Ac-Cys-NHMe, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

General Disposal Guidelines

Waste material containing this compound must be disposed of in accordance with national and local regulations.[1] It is imperative to avoid discharging the chemical into the environment.[1][2]

Key principles for the disposal of this compound include:

  • Do not dispose of down the drain.

  • Segregate waste: Do not mix this compound waste with other waste streams.

  • Use original containers: Whenever possible, leave the chemical in its original container.[1]

  • Properly label waste containers: Clearly label containers with the full chemical name and any relevant hazard warnings.

  • Handle uncleaned containers as the product itself: Empty containers should be treated as hazardous until properly decontaminated.[1]

Disposal Procedures for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Pure this compound Collect in a designated, sealed, and properly labeled hazardous waste container.
Solutions containing this compound Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvents or solutions unless permitted by your institution's waste management guidelines.
Contaminated Labware (e.g., pipette tips, gloves) Place all contaminated disposable materials into a designated, sealed container for hazardous waste.
Empty this compound Containers Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After triple rinsing, and once all chemical residue is removed, deface the label before disposing of the container as regular waste, if permitted by your institution's policy.
Spills For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning materials into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type ppe->identify solid Solid Waste (Pure compound, contaminated items) identify->solid Solid liquid Liquid Waste (Solutions, rinsate) identify->liquid Liquid container Empty Container identify->container Container collect_solid 3a. Place in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid 3b. Place in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse 3c. Triple Rinse with Appropriate Solvent container->rinse store 7. Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate 4. Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface 5. Deface Label on Empty Container rinse->deface collect_rinsate->collect_liquid dispose_container 6. Dispose of Container per Institutional Policy deface->dispose_container dispose_container->store pickup 8. Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance and is based on general laboratory safety principles. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols. Ensure compliance with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Ac-Cys-NHMe

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ac-Cys-NHMe

This guide provides crucial safety and logistical information for the handling and disposal of this compound (N-acetyl-S-methyl-L-cysteine methylamide). The following procedures are based on best practices for handling similar acetylated cysteine derivatives and are intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety and prevent exposure. The recommended PPE is summarized in the table below.

PPE CategoryRecommendationRationale
Eye and Face Protection Wear chemical safety goggles or glasses.[1][2][3]Protects against potential eye irritation from dust or splashes.[4][5]
Skin Protection Wear compatible chemical-resistant gloves and a lab coat or other protective clothing.Prevents skin contact, which may cause irritation.
Respiratory Protection Generally not required in well-ventilated areas. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Minimizes the risk of inhaling airborne particles.
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form of the compound.

  • Prevent contact with skin and eyes by wearing the recommended PPE.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Keep the compound away from foodstuffs, beverages, and animal feed.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • As recommended for the product, store at -20°C for long-term stability.

  • Avoid exposure to heat, light, and humidity.

  • Keep away from strong oxidizing agents, strong bases, oxygen, and metals, as these are incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations.

  • Do not dispose of the compound with household garbage or allow it to enter the sewage system.

  • Contaminated packaging should be handled in the same manner as the substance itself and disposed of according to official regulations.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or if symptoms such as a cough appear, seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area A->B C Weigh this compound (Avoid Dust Generation) B->C D Prepare Solution (e.g., in DMSO or water) C->D E Perform Experimental Protocol D->E F Decontaminate Work Area E->F G Dispose of Waste (As Hazardous Material) F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.